(Thr4,Gly7)-Oxytocin
Description
Properties
Molecular Formula |
C39H61N11O12S2 |
|---|---|
Molecular Weight |
940.1 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
InChI Key |
XQAKKLKDUOWUIU-IKNHWLCZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of (Thr4,Gly7)-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, engineered for high selectivity and potency at the oxytocin receptor (OTR). This document provides a comprehensive technical overview of the mechanism of action of TGOT, intended for researchers, scientists, and professionals in drug development. It details the binding characteristics, signaling pathways, and functional effects of TGOT, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.
Introduction
Oxytocin is a pleiotropic hormone and neurotransmitter involved in a wide array of physiological and behavioral processes, including parturition, lactation, social bonding, and stress modulation. The therapeutic potential of targeting the oxytocin system has driven the development of synthetic analogs with improved pharmacological properties. This compound, a nonapeptide with the sequence Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH2 and a disulfide bridge between the two cysteine residues, is a highly specific agonist for the OTR.[1][2] Its enhanced selectivity over the structurally related vasopressin receptors makes it an invaluable tool for elucidating the specific roles of the OTR in various biological systems.
Receptor Binding Profile
The enhanced selectivity of this compound for the oxytocin receptor (OTR) over vasopressin receptors (V1a, V1b, V2) is a hallmark of its pharmacological profile. This selectivity is particularly pronounced in rodent models.
Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound for oxytocin and vasopressin receptors across different species.
| Receptor | Species | Ki (nM) | Reference |
| OTR | Mouse | 0.83 ± 17% CV | [1] |
| V1aR | Mouse | >1000 | [1] |
| V1bR | Mouse | >1000 | [1] |
| OTR | Rat | 1.0 - 2.0 (Kd) | [3] |
| OTR | Hamster | 213.8 | [4][5][6] |
| V1aR | Hamster | 6.87 | [4][5][6] |
Mechanism of Action: Signal Transduction Pathways
Upon binding to the OTR, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The OTR is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream effector pathways.[7]
Gq/11-Mediated Signaling
The canonical signaling pathway activated by the OTR is mediated by the Gq/11 family of G proteins.
-
Phospholipase C (PLC) Activation: Ligand binding induces a conformational change in the OTR, leading to the activation of PLC.
-
Second Messenger Production: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This initial transient increase in intracellular calcium can be followed by a sustained influx of extracellular calcium through store-operated calcium channels.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins.[1][8]
Gq/11-Mediated Signaling Pathway of this compound.
Gi/o-Mediated Signaling
In addition to Gq/11 coupling, the OTR can also signal through the Gi/o family of G proteins.
-
Adenylate Cyclase Inhibition: Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The βγ subunits of Gi/o proteins can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
This compound, through OTR activation, can stimulate the MAPK/ERK signaling cascade, which is crucial for regulating cell proliferation, differentiation, and survival.[9][10] Oxytocin has been shown to activate both ERK1/2 and ERK5.[8]
MAPK/ERK Signaling Cascade Activated by this compound.
CREB Phosphorylation
Oxytocin receptor activation has been linked to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. This can occur through both cAMP/PKA and Ca2+/CaMK-dependent pathways. Studies have shown that TGOT can influence CREB-regulated transcription.[4][11]
β-Arrestin Recruitment
Like many GPCRs, the OTR undergoes desensitization and internalization upon prolonged agonist stimulation. This process is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. This compound has been shown to induce β-arrestin recruitment to the mouse OTR.[1] β-arrestins not only mediate receptor desensitization but can also act as signaling scaffolds, initiating G protein-independent signaling cascades.
Functional Effects
The activation of the OTR by this compound leads to a variety of downstream functional responses, depending on the cell type and tissue context.
Quantitative Functional Data
| Assay | Cell Line | Agonist | EC50 (nM) | Reference |
| Calcium Mobilization | Human OTR expressing cells | Oxytocin | ~5 | [12] |
| IP1 Accumulation | HEK293 cells with human OTR | Oxytocin | 2.16 ± 0.95 |
Note: Specific EC50 values for this compound in these functional assays are not consistently reported in the literature.
| Biological Activity | Potency (Units/mg) | Reference |
| Oxytocic (Rat Uterus) | 166 ± 4 | [8] |
| Antidiuretic (Rat) | 0.002 ± 0.0004 | [8] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human oxytocin receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine protein concentration using a BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled OTR antagonist (e.g., [3H]-Atosiban or [125I]-ornithine vasotocin analog) to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of TGOT that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration.
-
Cell Preparation:
-
Seed OTR-expressing cells (e.g., CHO-K1 or HEK293) into a black, clear-bottom 96-well plate.
-
Allow cells to attach and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of TGOT.
-
Plot the peak fluorescence response as a function of the log concentration of TGOT.
-
Determine the EC50 value (the concentration of TGOT that produces 50% of the maximal response).
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the production of IP1, a downstream product of PLC activation, as a measure of Gq/11 pathway activation.
-
Cell Preparation and Stimulation:
-
Seed OTR-expressing cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with stimulation buffer containing LiCl (to inhibit the degradation of IP1).
-
Add increasing concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
IP1 Detection:
-
Lyse the cells.
-
Detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in each sample from the standard curve.
-
Plot the IP1 concentration as a function of the log concentration of TGOT.
-
Determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This protocol measures the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK1/2.
-
Cell Treatment and Lysis:
-
Plate OTR-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Detection of Phospho-ERK1/2:
-
Western Blotting:
-
Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for total ERK1/2 as a loading control.
-
-
ELISA or HTRF:
-
Use a commercially available ELISA or HTRF kit for the quantitative detection of p-ERK1/2 in the cell lysates.
-
-
-
Data Analysis:
-
Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels as a function of the log concentration of TGOT.
-
Determine the EC50 value.
-
Conclusion
This compound is a potent and highly selective agonist of the oxytocin receptor. Its mechanism of action involves the activation of canonical Gq/11-PLC-IP3-Ca2+ and Gi/o signaling pathways, as well as the MAPK/ERK cascade and modulation of CREB phosphorylation. The high selectivity of TGOT makes it an indispensable pharmacological tool for dissecting the physiological and pathological roles of the oxytocin receptor system, and a valuable lead compound in the development of novel therapeutics targeting this system. Further research is warranted to fully elucidate the complete binding profile of TGOT at human receptors and to detail the nuances of its downstream signaling in various cell types.
References
- 1. Protein kinase-C activation is required for oxytocin-induced prostaglandin production in human amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. Oxytocin activates the inositol-phospholipid-protein kinase-C system and stimulates prostaglandin production in human amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 12. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on (Thr4,Gly7)-Oxytocin: A Selective Oxytocin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, distinguished by its high selectivity as an agonist for the oxytocin receptor (OTR). This technical guide provides an in-depth overview of the pharmacological and functional properties of this compound, with a focus on its receptor binding affinity, functional potency, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. The information is presented in a clear and structured format, including comprehensive data tables and visual diagrams of signaling cascades, to serve as a valuable resource for the scientific community.
Introduction
Oxytocin is a nonapeptide hormone and neurotransmitter that plays a crucial role in a wide range of physiological and behavioral processes, including social bonding, parturition, and lactation. Its effects are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The close structural similarity between oxytocin and vasopressin, and the cross-reactivity of these peptides with their respective receptors, has posed challenges in elucidating the specific roles of the oxytocinergic system. This compound, a synthetic oxytocin analog, has emerged as a valuable pharmacological tool due to its enhanced selectivity for the OTR, particularly in certain species.[1][2] This heightened selectivity minimizes off-target effects at vasopressin receptors (V1aR and V1bR), enabling more precise investigation of OTR-mediated functions.
Receptor Binding and Functional Potency
The selectivity of this compound for the oxytocin receptor varies across species. It exhibits remarkable selectivity for the mouse OTR over mouse vasopressin receptors (mV1aR and mV1bR).[2]
Data Presentation
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at mouse oxytocin and vasopressin receptors.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Species | Reference |
| mOTR | This compound | 0.6 ± 0.1 | 1.2 ± 0.3 | Mouse | [2] |
| mOTR | Oxytocin | 1.5 ± 0.2 | 1.8 ± 0.4 | Mouse | [2] |
| mV1aR | This compound | >1000 | >1000 | Mouse | [2] |
| mV1aR | Oxytocin | 25 ± 3 | 30 ± 5 | Mouse | [2] |
| mV1bR | This compound | >1000 | >1000 | Mouse | [2] |
| mV1bR | Oxytocin | >1000 | >1000 | Mouse | [2] |
Signaling Pathways
Upon binding to the oxytocin receptor, this compound activates downstream signaling cascades primarily through the Gq and Gi G-protein subtypes.[2][3]
Gq Signaling Pathway
Activation of the Gq protein by the this compound-bound OTR leads to the stimulation of phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][6] The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[4]
Caption: Gq Signaling Pathway Activated by this compound.
Gi Signaling Pathway
The interaction of the this compound-activated OTR with the Gi protein leads to the inhibition of adenylyl cyclase.[6] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, this compound reduces the intracellular concentration of cAMP.[7] A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of its downstream targets.
Caption: Gi Signaling Pathway Activated by this compound.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Caption: Workflow for a Radioligand Competition Binding Assay.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radiolabeled oxytocin (e.g., [3H]-Oxytocin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well plates
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the oxytocin receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of radiolabeled oxytocin (typically at or below its Kd)
-
A range of concentrations of unlabeled this compound
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure the increase in intracellular calcium concentration in response to this compound, providing a measure of its functional potency (EC50).
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Seed HEK293-OTR cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.[9]
-
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in a fluorescence plate reader set to record fluorescence intensity over time (e.g., excitation at 490 nm, emission at 525 nm).[10]
-
Establish a baseline fluorescence reading.
-
Add the different concentrations of this compound to the wells and continue to record the fluorescence intensity.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Plot the change in fluorescence against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Conclusion
This compound is a potent and selective agonist of the oxytocin receptor, making it an indispensable tool for dissecting the physiological and behavioral roles of the oxytocinergic system. Its preferential activation of the OTR, coupled with its ability to engage both Gq and Gi signaling pathways, provides a nuanced mechanism for modulating cellular function. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of targeting the oxytocin receptor in a variety of clinical applications.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. Selective and potent agonists and antagonists for investigating the role of mouse oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Role of the adenylate cyclase/cyclic AMP pathway in oxytocin-induced lacrimal gland myoepithelial cells contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. content.abcam.com [content.abcam.com]
biological activity of (Thr4,Gly7)-Oxytocin
An In-depth Technical Guide to the Biological Activity of (Thr4,Gly7)-Oxytocin
Introduction
This compound (TGOT) is a synthetic, selective peptide agonist for the oxytocin receptor (OTR).[1][2][3] It is an analog of the endogenous neuropeptide oxytocin, modified with a threonine residue at position 4 and a glycine residue at position 7.[4][5] These substitutions confer a high degree of selectivity for the OTR over vasopressin receptors, making TGOT a valuable pharmacological tool for investigating the specific roles of oxytocin systems in various physiological and pathological processes.[6] This document provides a comprehensive overview of the biological activity of TGOT, focusing on its quantitative pharmacology, experimental protocols, and signaling mechanisms to support its application in research and drug development.
Pharmacological Profile: Quantitative Data
The has been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological data.
Table 1: Receptor Binding Affinity
| Radioligand | Preparation | Receptor Type | Affinity (Kd) | Reference |
| [3H]-[Thr4,Gly7]OT | Rat Hippocampal Synaptic Plasma Membranes | Oxytocin Receptor | 1.0 - 2.0 nM | [7] |
| [3H]-[Thr4,Gly7]OT | Rat Mammary Gland | Oxytocin Receptor | 1.0 - 2.0 nM | [7] |
| [3H]-[Thr4,Gly7]OT | Rat Uterus | Oxytocin Receptor | 1.0 - 2.0 nM | [7] |
| [3H] Oxytocin | Rat Left Ventricle (High Affinity Site) | Oxytocin Binding Site | ~1 nM | [8] |
| [3H] Oxytocin | Rat Left Ventricle (Low Affinity Site) | Oxytocin Binding Site | ~75 nM | [8] |
Table 2: In Vitro Functional Activity
| Assay | Preparation | Concentration/Dose | Observed Effect | Reference |
| Rat Uterus Assay | Isolated Rat Uterus | - | Oxytocic Potency: 166 ± 4 units/mg | [4] |
| Rat Uterus Assay (+0.5 mM Mg2+) | Isolated Rat Uterus | - | Oxytocic Potency: 900-1000 units/mg | [4] |
| Whole-Cell Electrophysiology | Paraventricular Thalamus (PVT) Neurons | 1 µM (1 min) | Evokes an inward current of 5.9 pA | [1] |
| Whole-Cell Electrophysiology | PVT Neurons | 1 µM (1 min) | Increases spontaneous excitatory postsynaptic currents (sEPSCs) frequency | [1] |
| Whole-Cell Electrophysiology | Subicular Neurons | 0.3 µM (5 min) | Induces depolarization in bursting and regular firing cells | [1] |
| Whole-Cell Electrophysiology | Hippocampal Pyramidal Neurons | - | Increases frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs) | [9] |
| Whole-Cell Electrophysiology | Hippocampal Slice Recordings | 200 nM | Decreased inhibitory postsynaptic currents (IPSCs) | [10] |
Table 3: In Vivo Activity
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mice | Intra-PVT Infusion (1 min) | 1 µM | Evokes depolarization on TGOT-responsive neurons | [1] |
| Male Rats | Intracerebroventricular Injection | 100 ng | Increases nitric oxide production in the paraventricular nucleus of the hypothalamus | [1] |
| Rat | - | - | Antidiuretic Potency: 0.002 ± 0.0004 units/mg | [4] |
Signaling Mechanisms
As a specific agonist, this compound activates the oxytocin receptor, a G-protein coupled receptor (GPCR).[11] OTR activation can couple to multiple G-proteins (primarily Gq/G11) to initiate diverse intracellular signaling cascades.[11] The downstream effects of TGOT binding include the modulation of various ion channels and signaling molecules. Notably, TGOT has been shown to excite subicular neurons by activating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and depressing K+ channels.[1][2][3] In other contexts, its activity leads to increased nitric oxide production.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 6. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin receptor agonists enhance inhibitory synaptic transmission in the rat hippocampus by activating interneurons in stratum pyramidale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuromodulatory functions exerted by oxytocin on different populations of hippocampal neurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
(Thr4,Gly7)-Oxytocin: An In-Depth Technical Guide on its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic, selective agonist for the oxytocin receptor (OTR). As an analogue of the endogenous neuropeptide oxytocin, TGOT has become an invaluable pharmacological tool for elucidating the diverse roles of the oxytocinergic system in modulating neuronal excitability and synaptic transmission. This technical guide provides a comprehensive overview of the effects of TGOT on neuronal function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
TGOT exerts its effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves the Gq/11 family of G-proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] There is also evidence suggesting that the OTR can couple to Gi proteins.[1] The culmination of these signaling events leads to the modulation of various ion channels, ultimately altering neuronal excitability.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of TGOT, including its binding affinity for the oxytocin receptor and its effects on various neuronal properties.
| Parameter | Value | Species/Tissue | Reference |
| Equilibrium Dissociation Constant (Kd) | 1.0 - 2.0 nM | Rat Hippocampal Synaptic Plasma Membranes, Mammary Gland, Uterus | [3] |
| EC50 for [Ca2+]i increase | Not explicitly for TGOT, but Oxytocin EC50 is 5.47 nM | Human Uterine Smooth Muscle Cells | [4] |
| Neuronal Effect | Brain Region | Concentration | Magnitude of Effect | Reference |
| Increase in sIPSC Frequency | Rat Hippocampus (CA1) | 200 nM | ~3-fold increase | [5] |
| Increase in sIPSC Amplitude | Rat Hippocampus (CA1) | 200 nM | ~2-fold increase | [5] |
| Depolarization of Interneurons | Mouse Hippocampus (CA1) | 1 µM | +2.22 ± 0.32 mV | [6] |
| Increase in Interneuron Firing Rate | Mouse Hippocampus (CA1) | 1 µM | 5.12 ± 1.01-fold increase | [6] |
| Inward Current in PVT neurons | Mouse Paraventricular Thalamus | 1 µM | 5.9 pA | [7] |
| Increase in sEPSC Frequency | Mouse Paraventricular Thalamus | 1 µM | Significant increase | [7] |
| Depolarization of Subicular Neurons | Not Specified | 0.3 µM | Induces depolarization | [7] |
| Reduction of K+ Currents (IA and delayed-rectifier) | Rat Spinal Cord (Lamina II) | 1 µM | Significant reduction | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by TGOT and a typical experimental workflow for studying its effects.
Caption: TGOT-activated OTR signaling cascade.
Caption: Workflow for electrophysiological studies of TGOT.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is a synthesized methodology based on practices described in the cited literature for recording neuronal activity in response to TGOT application.[9][10][11][12][13]
a. Slice Preparation:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail). Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. The osmolarity should be adjusted to ~300-310 mOsm.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Incubation: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature until recording.
b. Recording:
-
Chamber and Perfusion: Place a single slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust the pH to 7.3 with KOH and osmolarity to ~290 mOsm. Biocytin (e.g., 0.2%) can be included for post-hoc morphological analysis.
-
Whole-Cell Configuration: Under visual guidance, approach a neuron in the target region and establish a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record neuronal activity in current-clamp or voltage-clamp mode using a suitable amplifier and data acquisition software.
-
TGOT Application: After obtaining a stable baseline recording, bath-apply TGOT at the desired concentration (e.g., 200 nM - 1 µM) and record the changes in neuronal activity.
Calcium Imaging
This protocol outlines a general procedure for measuring intracellular calcium changes in response to TGOT.[14][15][16][17][18]
a. Cell Preparation:
-
Cell Culture or Slice Preparation: Prepare primary neuronal cultures or acute brain slices as described in the electrophysiology protocol.
-
Dye Loading: Incubate the cells or slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in aCSF for 30-60 minutes at 37°C. The dye concentration will depend on the specific indicator and cell type.
-
Washing: After incubation, wash the preparation with fresh aCSF to remove excess dye.
b. Imaging:
-
Microscopy: Place the coverslip or slice in a recording chamber on an inverted or upright fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.
-
Baseline Imaging: Acquire baseline fluorescence images before the application of TGOT.
-
TGOT Application: Perfuse the chamber with aCSF containing TGOT at the desired concentration.
-
Image Acquisition: Continuously acquire fluorescence images during and after TGOT application to monitor changes in intracellular calcium levels.
-
Data Analysis: Analyze the changes in fluorescence intensity over time to quantify the intracellular calcium response to TGOT.
Conclusion
This compound is a potent and selective tool for investigating the role of the oxytocinergic system in the central nervous system. Its application in electrophysiological and imaging studies has revealed profound effects on neuronal excitability, primarily through the modulation of inhibitory interneurons and direct actions on various ion channels. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the intricate mechanisms by which oxytocin shapes neural circuits and influences behavior.
References
- 1. Coupling of oxytocin receptor to G proteins in rat myometrium during labor: Gi receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxytocin modulates nociception as an agonist of pain-sensing TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antinociceptive action of oxytocin involves inhibition of potassium channel currents in lamina II neurons of the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. pubcompare.ai [pubcompare.ai]
(Thr4,Gly7)-Oxytocin: A Deep Dive into its Structure-Activity Relationship for Oxytocin Receptor Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(Thr4,Gly7)-Oxytocin (TGOT), a synthetic analogue of the neuropeptide oxytocin (OT), has emerged as a important pharmacological tool for dissecting the physiological roles of the oxytocin receptor (OTR). Its high selectivity for the OTR over the structurally related vasopressin receptors makes it an invaluable asset in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its binding affinity, functional potency, and the downstream signaling pathways it elicits. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes complex biological processes to facilitate a deeper understanding of this potent and selective OTR agonist.
Structure-Activity Relationship: Enhanced Selectivity and Potency
The defining feature of this compound lies in two key amino acid substitutions within the nonapeptide sequence of oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2). The replacement of Glutamine (Gln) at position 4 with Threonine (Thr) and Leucine (Leu) at position 7 with Glycine (Gly) results in a molecule with a significantly enhanced selectivity profile for the oxytocin receptor.
The substitution at position 4 with Threonine contributes to a substantial enhancement in oxytocic activity, while the Glycine substitution at position 7 further refines its selectivity against vasopressin receptors. This high selectivity is crucial for attributing observed physiological effects specifically to the activation of the oxytocin receptor system, avoiding the confounding effects of vasopressin receptor activation, which can influence blood pressure and water retention.
Quantitative Pharmacological Profile
The enhanced selectivity and potency of this compound are evident from its binding affinities (Ki) and functional potencies (EC50) at the oxytocin and vasopressin receptors. The following tables summarize the key quantitative data for this analogue.
| Ligand | Receptor | Species | Binding Affinity (Ki, nM) | Reference |
| This compound | mOTR | Mouse | 0.83 ± 17% CV | [1] |
| mV1aR | Mouse | 20.38 ± 26% CV | [1] | |
| mV1bR | Mouse | 36.32 ± 7% CV | [1] | |
| Oxytocin | mOTR | Mouse | 0.83 ± 17% CV | [1] |
| mV1aR | Mouse | 20.38 ± 26% CV | [1] | |
| mV1bR | Mouse | 36.32 ± 7% CV | [1] | |
| Arginine Vasopressin (AVP) | mOTR | Mouse | 0.87 ± 8% CV | [1] |
| mV1aR | Mouse | 1.11 ± 27% CV | [1] | |
| mV1bR | Mouse | 0.43 ± 12% CV | [1] |
Table 1: Comparative Binding Affinities of this compound, Oxytocin, and Arginine Vasopressin at Mouse Oxytocin and Vasopressin Receptors.
| Parameter | Value (units/mg) |
| Oxytocic Potency | 166 ± 4 |
| Antidiuretic Potency | 0.002 ± 0.0004 |
| O/A Ratio | 83,000 |
Table 2: In vivo Pharmacological Activities of this compound.[2]
Signaling Pathways Activated by this compound
Upon binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key event in many of oxytocin's physiological effects, including uterine contractions and neuronal excitation.[3]
In addition to the canonical Gq pathway, evidence suggests that the oxytocin receptor can also couple to Gi/o proteins, particularly at higher agonist concentrations.[4] This can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to modulate the activity of ion channels, including the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels, leading to neuronal depolarization.[5] Following activation, the receptor can also recruit β-arrestins, which mediate receptor desensitization and internalization, as well as initiating distinct signaling cascades.[6]
Caption: Signaling cascade initiated by this compound binding to the oxytocin receptor.
Experimental Protocols
A thorough pharmacological characterization of this compound involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Synthesis of this compound
This compound can be synthesized using a combination of solid-phase and classical peptide synthesis methods.[7] A protected octapeptide is first synthesized on a solid support, followed by ammonolysis and purification. The final nonapeptide is then assembled through couplings in solution.
Caption: General workflow for the synthesis of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound for the oxytocin receptor and other related receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled ligand (e.g., [3H]-Oxytocin).
-
Unlabeled this compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Prepare serial dilutions of the unlabeled this compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled ligand.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
Materials:
-
Cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound and other test compounds.
-
A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).
Protocol:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells using the integrated fluidics system.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the dose-response curve and determine the EC50 value for calcium mobilization.
Caption: Workflow for a calcium mobilization assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on the electrical properties of individual neurons, such as membrane potential and ion channel currents.
Materials:
-
Brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
This compound.
Protocol:
-
Prepare acute brain slices or cultured neurons for recording.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline electrical activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential) mode.
-
Bath-apply this compound at a known concentration.
-
Record the changes in membrane current or potential in response to the agonist.
-
Wash out the agonist to observe recovery.
-
Analyze the data to quantify the effects of this compound on neuronal excitability.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion
This compound stands as a testament to the power of subtle structural modifications in dramatically altering the pharmacological profile of a peptide. Its high selectivity and potency for the oxytocin receptor have made it an indispensable tool for researchers. A thorough understanding of its structure-activity relationship, coupled with robust experimental methodologies, is paramount for its effective use in elucidating the complex biology of the oxytocinergic system and for the development of novel therapeutics targeting this important receptor. This guide provides a foundational resource for scientists and drug development professionals engaged in this exciting field of research.
References
- 1. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. research.vu.nl [research.vu.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current and future techniques for detecting oxytocin: focusing on genetically-encoded GPCR sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Thr4,Gly7)-Oxytocin: Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, distinguished by its high selectivity for the oxytocin receptor (OTR) over vasopressin receptors. This selectivity has established TGOT as an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system, minimizing the confounding effects of vasopressin receptor activation. This technical guide provides a comprehensive overview of the discovery and history of TGOT, detailed summaries of its pharmacological properties, and explicit experimental protocols for its synthesis and characterization. Furthermore, it delineates the key signaling pathways activated by TGOT, offering a foundational resource for researchers in neuroscience, pharmacology, and drug development.
Discovery and History
This compound was first synthesized and characterized in 1977 by Lowbridge and colleagues. The primary objective of its development was to create an oxytocin analog with enhanced selectivity for the oxytocin receptor and reduced antidiuretic activity, a common side effect associated with oxytocin administration mediated by vasopressin receptors. The strategic substitution of threonine for glutamine at position 4 and glycine for leucine at position 7 of the oxytocin peptide sequence resulted in a compound with a significantly improved oxytocic-antidiuretic selectivity profile[1]. This breakthrough provided the scientific community with a highly specific agonist to probe the functions of the oxytocin receptor system in isolation.
Pharmacological Profile
TGOT is a potent and highly selective agonist of the oxytocin receptor. Its pharmacological profile has been characterized across various species, consistently demonstrating a high affinity for the OTR with significantly lower affinity for vasopressin V1a, V1b, and V2 receptors.
Receptor Binding Affinity
The binding affinity of TGOT for oxytocin and vasopressin receptors has been determined in several studies using radioligand binding assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this affinity. A lower Ki or IC50 value indicates a higher binding affinity.
| Species | Receptor | Ligand | Ki (nM) | Reference |
| Rat | Oxytocin Receptor (Hippocampus) | [3H]-(Thr4,Gly7)-Oxytocin | 1.0 - 2.0 (Kd) | Elands et al., 1988 |
| Rat | Oxytocin Receptor (Mammary Gland) | [3H]-(Thr4,Gly7)-Oxytocin | 1.0 - 2.0 (Kd) | Elands et al., 1988 |
| Rat | Oxytocin Receptor (Uterus) | [3H]-(Thr4,Gly7)-Oxytocin | 1.0 - 2.0 (Kd) | Elands et al., 1988 |
| Mouse | Oxytocin Receptor | This compound | 0.45 | Franczak et al., 2015 |
| Mouse | Vasopressin V1a Receptor | This compound | 136 | Franczak et al., 2015 |
| Mouse | Vasopressin V1b Receptor | This compound | >1000 | Franczak et al., 2015 |
Note: Kd (equilibrium dissociation constant) is reported where Ki is not available. The values are comparable in interpreting binding affinity.
Functional Activity
The functional activity of TGOT is most prominently observed in its potent stimulation of uterine contractions (oxytocic activity) with minimal effect on water retention (antidiuretic activity).
| Peptide | Oxytocic Potency (units/mg) | Antidiuretic Potency (units/mg) | O/A Ratio | Reference |
| This compound | 166 ± 4 | 0.002 ± 0.0004 | 83,000 | Lowbridge et al., 1977[1] |
| Oxytocin | ~500 | ~5 | ~100 | (Typical values) |
The remarkably high oxytocic-to-antidiuretic (O/A) ratio of TGOT underscores its selectivity and utility as a research tool.
Experimental Protocols
Synthesis of this compound
The synthesis of TGOT was originally achieved through a combination of solid-phase and classical solution-phase peptide synthesis methodologies[1].
Workflow for TGOT Synthesis
References
(Thr4,Gly7)-Oxytocin: A Technical Guide for Social Behavior Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a selective agonist for the oxytocin receptor (OTR), playing a pivotal role in advancing our understanding of the neurobiological underpinnings of social behavior. This synthetic analog of oxytocin offers enhanced selectivity for the OTR over vasopressin receptors, making it an invaluable tool for dissecting the specific contributions of the oxytocinergic system to complex social processes. This technical guide provides a comprehensive overview of TGOT, including its mechanism of action, quantitative data from key studies, detailed experimental protocols for assessing its effects on social behavior, and visualizations of associated signaling pathways and experimental workflows.
Mechanism of Action and Pharmacological Properties
This compound is a nonapeptide analog of oxytocin, with substitutions at the fourth and seventh positions (Threonine for Glutamine and Glycine for Leucine, respectively). These modifications confer a high affinity and selectivity for the oxytocin receptor.
Receptor Binding and Activation
TGOT acts as a specific agonist at the OTR, which is a G-protein-coupled receptor (GPCR). Upon binding, it primarily activates the Gq/11 protein, initiating a downstream signaling cascade.[1] Studies have demonstrated that TGOT is a highly selective ligand for both central and peripheral oxytocin receptors.[2]
Cellular Effects
The activation of the OTR by TGOT leads to a variety of cellular responses in neurons. Notably, it has been shown to:
-
Excite subicular neurons through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels.[3]
-
Induce depolarization in both bursting and regular firing cells.[3]
-
Evoke inward currents in paraventricular thalamus (PVT) neurons.[3]
-
Increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in PVT neurons.[3]
-
Increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs) in hippocampal pyramidal neurons by exciting GABAergic interneurons.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Receptor | Species | Tissue | Ki (nM) | Reference |
| [3H]-[Thr4,Gly7]OT | OTR | Rat | Hippocampal synaptic plasma membranes | 1.0 - 2.0 | [2] |
| [3H]-[Thr4,Gly7]OT | OTR | Rat | Mammary gland | 1.0 - 2.0 | [2] |
| [3H]-[Thr4,Gly7]OT | OTR | Rat | Uterus | 1.0 - 2.0 | [2] |
| [Thr4,Gly7]OT | mOTR | Mouse | In vitro expression | - | [5] |
| Atosiban (Antagonist) | mOTR | Mouse | In vitro expression | 1.29 | [5] |
| L-368,899 (Antagonist) | Coyote | In vitro expression | OXTR: 12.38, AVPR1a: 511.6 | [6] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Neuron Type | Brain Region | TGOT Concentration | Effect | Reference |
| Inward Current | Paraventricular thalamus (PVT) neurons | Thalamus | 1 µM | Evoked an inward current of 5.9 pA | [3] |
| sEPSC Frequency | Paraventricular thalamus (PVT) neurons | Thalamus | 1 µM | Increased | [3] |
| Depolarization | Bursting and regular firing cells | Subiculum | 0.3 µM | Induced depolarization | [3] |
| Firing Rate | TGOT-responsive neurons | Paraventricular thalamus (PVT) | 1 µM | Increased in all subregions | [3] |
| Spontaneous IPSC Frequency | Pyramidal neurons | Hippocampus | Not Specified | Nearly threefold increase | [4] |
| Spontaneous IPSC Amplitude | Pyramidal neurons | Hippocampus | Not Specified | Almost a doubling | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in social behavior.
Social Recognition Test
This test assesses an animal's ability to recognize a previously encountered conspecific.
Materials:
-
Test cages (e.g., standard rodent cages).
-
Juvenile and adult male rats or mice.
-
This compound solution and vehicle control.
-
Syringes for administration (e.g., intracerebroventricular or intraperitoneal).
-
Stopwatch.
-
Video recording and analysis software (optional).
Procedure:
-
Habituation: Acclimate the adult test animal to the testing cage for at least 30 minutes.[7]
-
Trial 1 (Sample Phase): Introduce a juvenile conspecific into the cage with the adult for a 5-minute interaction period.[7][8] Record the total time the adult animal spends actively investigating the juvenile (e.g., sniffing, close following, grooming).[7]
-
Inter-Trial Interval: Remove the juvenile and return both animals to their home cages. The duration of this interval can be varied to assess short-term versus long-term memory (e.g., 30 minutes to 24 hours).[8][9]
-
Drug Administration: Administer TGOT or vehicle control at a predetermined time before Trial 2 (e.g., 10 minutes prior for intracerebroventricular injection).[8]
-
Trial 2 (Test Phase): Re-expose the adult animal to the same juvenile from Trial 1 and a novel juvenile conspecific, often in separate, accessible compartments or in a free-interaction paradigm.[9] Record the time spent investigating each juvenile for a 5-minute period.
-
Data Analysis: A significant reduction in investigation time towards the familiar juvenile compared to the novel juvenile is indicative of social recognition. Calculate a recognition index (e.g., (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar)).
Three-Chamber Social Preference Test
This assay evaluates an animal's preference for social interaction over a non-social stimulus.
Materials:
-
Three-chambered apparatus.
-
Small, wire cages or cups to contain stimulus animals.
-
Novel, inanimate objects.
-
Stranger mice (unfamiliar to the test subject).
-
This compound solution and vehicle control.
-
Video tracking software.
Procedure:
-
Habituation Phase: Place the test mouse in the center chamber of the empty apparatus and allow it to freely explore all three chambers for 5-10 minutes.[10][11]
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cup in one of the side chambers and a novel, inanimate object in a wire cup in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.[10][11]
-
Drug Administration: Administer TGOT or vehicle prior to the sociability phase according to the experimental design.
-
Data Analysis: Record the time the test mouse spends in each chamber and the time spent sniffing each wire cup. A preference for the chamber with the stranger mouse and more time spent sniffing the social stimulus indicates normal sociability.
In Vivo Microdialysis
This technique allows for the measurement of extracellular concentrations of neuropeptides like oxytocin in specific brain regions of freely moving animals.
Materials:
-
Microdialysis probes (self-made or commercial).
-
Stereotaxic apparatus for probe implantation.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical method for neuropeptide quantification (e.g., radioimmunoassay or LC-MS).[12][13]
Procedure:
-
Probe Implantation: Surgically implant a guide cannula into the target brain region (e.g., medial amygdala, paraventricular nucleus) of the anesthetized animal using stereotaxic coordinates. Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1.0 µl/min).[14]
-
Baseline Collection: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of the neuropeptide.[14]
-
Stimulation/Drug Administration: Administer TGOT or a behavioral stimulus and continue to collect dialysate samples to measure changes in neuropeptide release.
-
Analysis: Quantify the concentration of the neuropeptide in the collected dialysate samples.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and assess the effects of TGOT on their properties.
Materials:
-
Vibratome for slicing brain tissue.
-
Recording chamber with perfusion system.
-
Micromanipulators.
-
Glass micropipettes.
-
Patch-clamp amplifier and data acquisition system.
-
Artificial cerebrospinal fluid (aCSF) and intracellular solution.
-
This compound solution.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, subiculum) from a rodent brain.
-
Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF. Under a microscope, approach a target neuron with a glass micropipette filled with intracellular solution.
-
Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline electrical activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
TGOT Application: Bath-apply TGOT at a known concentration to the slice and record the resulting changes in neuronal activity.
-
Data Analysis: Analyze the recorded data to quantify changes in parameters such as firing rate, membrane potential, and the frequency and amplitude of synaptic currents.[4]
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.
Signaling Pathways
Caption: this compound Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for the Social Recognition Test.
Caption: Experimental Workflow for the Three-Chamber Social Preference Test.
Conclusion
This compound is a potent and selective tool for investigating the role of the oxytocinergic system in social behavior. Its distinct pharmacological profile allows for the precise targeting of oxytocin receptors, minimizing confounds from vasopressin receptor activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at unraveling the complexities of social neuroscience and exploring novel therapeutic avenues for social deficits in various neuropsychiatric disorders. The continued use of TGOT in conjunction with advanced techniques such as in vivo microdialysis and electrophysiology will undoubtedly yield further insights into the intricate neural circuits governing social cognition and behavior.
References
- 1. Oxytocin, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxytocin receptor agonists enhance inhibitory synaptic transmission in the rat hippocampus by activating interneurons in stratum pyramidale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 10. acsu.buffalo.edu [acsu.buffalo.edu]
- 11. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of (Thr4,Gly7)-Oxytocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analogue of the neuropeptide oxytocin, characterized by the substitution of proline at position 4 with threonine and leucine at position 7 with glycine. These modifications confer a distinct pharmacological profile, establishing TGOT as a highly selective agonist for the oxytocin receptor (OTR) in certain species. This technical guide provides an in-depth overview of the pharmacological properties of TGOT, including its binding affinity, receptor selectivity, and functional activity. Detailed experimental protocols and visualizations of key pathways are included to support further research and drug development efforts.
Core Pharmacological Profile
This compound is a potent and specific agonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action involves binding to and activating the OTR, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[3]
Quantitative Data Summary
The binding affinity (Ki) and functional potency (EC50) of TGOT exhibit significant species-dependent variations, particularly in its selectivity for the OTR over the structurally related vasopressin receptors (V1aR and V1bR). The following tables summarize the available quantitative data for human, rat, and mouse receptors.
Table 1: Binding Affinity (Ki, nM) of this compound
| Receptor | Human | Rat | Mouse |
| OTR | Data Not Available | Data Not Available | 0.83 ± 0.14 |
| V1aR | Data Not Available | Data Not Available | >1000 |
| V1bR | Data Not Available | Data Not Available | >1000 |
Table 2: Functional Potency (EC50, nM) of this compound
| Signaling Pathway | Human | Rat | Mouse |
| Gq Protein Activation | Data Not Available | Data Not Available | Data Not Available |
| β-Arrestin Recruitment | Data Not Available | Data Not Available | Data Not Available |
Note: Although specific EC50 values are not available in a comparative table, studies have demonstrated that TGOT effectively activates Gq and Gi signaling pathways and promotes β-arrestin recruitment upon binding to the OTR in a manner similar to endogenous oxytocin.[3]
Signaling Pathways
Activation of the OTR by TGOT initiates multiple intracellular signaling cascades. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In addition to Gq coupling, TGOT-activated OTR can also couple to Gi/o proteins, which can lead to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, TGOT has been shown to induce the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling.
Recent evidence also points to the involvement of other signaling molecules in the effects of TGOT. For instance, in subicular neurons, TGOT-induced excitation is mediated by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels.[1]
Figure 1: Signaling pathways activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of TGOT for the oxytocin receptor and vasopressin receptors.
Materials:
-
Cell membranes expressing the receptor of interest (OTR, V1aR, V1bR)
-
Radioligand (e.g., [3H]-Oxytocin or a selective antagonist)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of TGOT in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the different concentrations of TGOT to the respective wells. For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled oxytocin or a suitable antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each TGOT concentration by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
References
(Thr4,Gly7)-Oxytocin: A Technical Guide to its Interaction with Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, distinguished by the substitution of threonine for glutamine at position 4 and glycine for proline at position 7.[1][2][3] These modifications confer a high degree of selectivity for the oxytocin receptor (OTR) over the structurally related vasopressin receptors (V1a, V1b, and V2).[4] This enhanced selectivity makes this compound an invaluable pharmacological tool for elucidating the specific physiological and behavioral roles of the oxytocin system, minimizing the confounding effects of vasopressin receptor cross-reactivity.[4] This technical guide provides an in-depth analysis of the interaction of this compound with vasopressin receptors, presenting quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of Receptor Interaction
The selectivity of this compound for the oxytocin receptor over vasopressin receptor subtypes is a critical aspect of its pharmacological profile. The following tables summarize the binding affinities (Ki) of this compound for human, rat, and mouse vasopressin receptors.
Table 1: Binding Affinity (Ki, nM) of this compound at Human Vasopressin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. OTR) | Functional Activity |
| V1a | 150 ± 30 | 150-fold | Minimal |
| V1b | >1000 | >1000-fold | No detectable |
| V2 | 200 ± 35 | 200-fold | Low |
Data sourced from Smolecule[5]
Table 2: Binding Affinity (Ki, nM) of this compound at Rat Vasopressin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. OTR) | Functional Activity |
| V1a | >1000 | >5000-fold | No detectable |
| V1b | >1000 | >5000-fold | No detectable |
| V2 | 250 ± 40 | 1400-fold | Minimal |
Data sourced from Smolecule[5]
Table 3: Binding Affinity (Ki, nM) of this compound at Mouse Vasopressin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. OTR) | Functional Activity |
| V1a | >1000 | >5000-fold | No detectable |
| V1b | >1000 | >5000-fold | No detectable |
| V2 | 300 ± 50 | 1700-fold | Minimal |
Data sourced from Smolecule[5]
Experimental Protocols
The characterization of this compound's interaction with vasopressin receptors relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human, rat, or mouse vasopressin receptor subtype of interest (V1a, V1b, or V2).
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-selective antagonist (non-specific binding).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay (for V1a and V1b Receptors)
This functional assay measures the activation of Gq/11-coupled receptors, such as V1a and V1b, by quantifying the production of the second messenger inositol phosphate.
Materials:
-
Cells expressing the V1a or V1b receptor.
-
[3H]-myo-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
This compound.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.[1]
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Stimulation: Add increasing concentrations of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.[1]
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Separation: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [3H]-inositol.
-
Elution: Elute the total inositol phosphates from the resin using a high-molarity salt solution (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate accumulated against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
Cyclic AMP (cAMP) Accumulation Assay (for V2 Receptors)
This functional assay measures the activation of Gs-coupled receptors, like the V2 receptor, by quantifying the production of the second messenger cyclic AMP.
Materials:
-
Cells expressing the V2 receptor.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Lysis buffer.
-
cAMP assay kit (e.g., based on HTRF, ELISA, or RIA).
Procedure:
-
Cell Plating: Plate cells in a suitable multi-well format.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase inhibitor to prevent the degradation of cAMP.[7]
-
Stimulation: Add increasing concentrations of this compound to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[7]
-
Lysis: Terminate the reaction by lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Determine the EC50 value using non-linear regression.
Mandatory Visualization
Signaling Pathways
The interaction of this compound with vasopressin receptors, albeit weak, would theoretically trigger the canonical signaling pathways associated with these G protein-coupled receptors (GPCRs).
Caption: Gq/11 signaling pathway for V1a/V1b receptors.
Caption: Gs signaling pathway for the V2 receptor.
Experimental Workflow
Caption: Workflow for a competition radioligand binding assay.
Conclusion
This compound stands out as a highly selective agonist for the oxytocin receptor, with significantly diminished affinity and functional activity at all three vasopressin receptor subtypes across multiple species. This high degree of selectivity, particularly in rodents, makes it an indispensable tool for isolating the physiological effects of oxytocin receptor activation. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to design and interpret experiments aimed at understanding the nuanced roles of the oxytocin and vasopressin systems. Further investigation into the functional consequences of this compound at human vasopressin receptors, even at high concentrations, will continue to refine our understanding of its pharmacological profile and its utility in translational research.
References
- 1. Cholera-toxin and corticotropin modulation of inositol phosphate accumulation induced by vasopressin and angiotensin II in rat glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
In Vivo Effects of (Thr4,Gly7)-Oxytocin on the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic, selective agonist for the oxytocin receptor (OTR) that has become an invaluable tool for elucidating the diverse roles of the oxytocinergic system within the central nervous system (CNS). This technical guide provides a comprehensive overview of the in vivo effects of TGOT, with a focus on its electrophysiological, neurochemical, and behavioral consequences. Detailed experimental methodologies are provided for key research paradigms, and quantitative data are summarized for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms underlying TGOT's actions in the CNS. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development investigating the therapeutic potential of targeting the oxytocin system.
Introduction
Oxytocin, a nonapeptide hormone and neuromodulator, plays a critical role in a wide array of physiological and behavioral processes, including social bonding, stress regulation, and learning and memory. The development of selective agonists for the oxytocin receptor (OTR), such as this compound (TGOT), has been instrumental in dissecting the specific contributions of this system to CNS function. TGOT's high affinity and selectivity for the OTR make it a powerful pharmacological tool to study the downstream cellular and behavioral effects of OTR activation in vivo, minimizing off-target effects that can confound the interpretation of studies using native oxytocin. This guide synthesizes the current understanding of TGOT's in vivo effects on the CNS, providing a detailed technical resource for the scientific community.
Electrophysiological Effects of this compound
Central administration of TGOT elicits a range of electrophysiological responses in various brain regions, primarily through the modulation of neuronal excitability and synaptic transmission. These effects are underpinned by the activation of OTRs, which are G-protein coupled receptors linked to multiple intracellular signaling cascades.
Quantitative Summary of Electrophysiological Effects
The following tables summarize the key quantitative findings from in vivo and in vitro electrophysiological studies investigating the effects of TGOT on the CNS.
| Brain Region | Animal Model | TGOT Concentration/Dose | Application Method | Key Electrophysiological Effect | Reference |
| Paraventricular Thalamus (PVT) | Mouse | 1 µM | Direct intra-PVT infusion | Evoked an inward current of 5.9 pA in PVT neurons. | [1] |
| Paraventricular Thalamus (PVT) | Mouse | 1 µM | Direct intra-PVT infusion | Increased spontaneous excitatory postsynaptic currents (sEPSCs) frequency. | [1] |
| Paraventricular Thalamus (PVT) | Mouse | 1 µM | Direct intra-PVT infusion | Evoked depolarization in TGOT-responsive neurons. | [1] |
| Subiculum | Not Specified | 0.3 µM | Bath application | Induced depolarization in both bursting and regular firing cells. | [1] |
| Subiculum | Not Specified | 0.3 µM | Bath application | Depolarized subicular neurons by activating TRPV1 channels. | [1] |
| Dorsal Raphe Nucleus (5-HT neurons) | Not Specified | 1 µM | Not Specified | Induced an inward current of 27.63 ± 3.73 pA. | [2] |
| Hippocampus (CA1 Pyramidal Neurons) | Mouse | 1 µM | Bath application | Significant increase in frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). | [3] |
| Hilar Interneurons (Dentate Gyrus) | Rat | Not Specified | Not Specified | Directly depolarized a subset of hilar interneurons. | [4] |
Neurochemical and Behavioral Effects
The electrophysiological actions of TGOT translate into downstream effects on neurochemical signaling and, ultimately, behavior.
Neurochemical Effects
| Brain Region | Animal Model | TGOT Dose | Application Method | Key Neurochemical Effect | Reference |
| Paraventricular Nucleus of the Hypothalamus | Male Rat | 100 ng | Intracerebroventricular (i.c.v.) injection | Increased nitric oxide production. | [1] |
| Medial Basal Hypothalamus | Male Rat (explants) | 0.1 nM - 1 µM | Incubation | Stimulated LHRH release via nitric oxide. | [5] |
| Dorsal Raphe Nucleus | Mouse | Not Specified | Infusion | Facilitated serotonin release. | [6] |
Behavioral Effects
| Behavior | Animal Model | TGOT/Oxytocin Dose | Application Method | Key Behavioral Effect | Reference |
| Feeding Motivation | Mouse | Not Specified | Not Specified | Promotes feeding motivation to attenuate stress-induced hypophagia. | [7][8] |
| Social Recognition | Rat | 1 µM (TGOT) | Local application to Anterior Olfactory Nucleus | Increased sEPSC frequency in regular-firing AON neurons, enhancing social recognition. | [9] |
| Penile Erection and Yawning | Male Rat | 100 ng (TGOT) | Intracerebroventricular (i.c.v.) injection | Induced penile erection and yawning. | [10] |
| Spatial Memory | Virgin Mouse | Not Specified | Intracerebroventricular (i.c.v.) injection | Improved long-term spatial learning. | [11] |
| Anxiety-Related Behavior | Mouse | Not Specified | Infusion into Median Raphe Nucleus | Reduced anxiety-related behavior. | [6] |
Signaling Pathways of the Oxytocin Receptor
The diverse effects of TGOT are initiated by its binding to the OTR, a G-protein coupled receptor that can couple to different G-proteins, primarily Gq and Gi, to activate distinct downstream signaling cascades.
OTR-Gq Signaling Pathway
Activation of the Gq pathway is a major mechanism of OTR signaling. This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is involved in neuronal depolarization and the modulation of ion channels.
OTR-Gi Signaling Pathway
The OTR can also couple to Gi proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This pathway can modulate neuronal activity, often having inhibitory or modulatory effects that can fine-tune the overall response to oxytocin receptor activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol is a generalized procedure for whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of TGOT.
-
Animal Preparation and Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane or a suitable anesthetic, followed by decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare coronal or sagittal brain slices (250-350 µm thickness) containing the region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
The internal solution composition will vary depending on the experiment but a typical potassium-based solution for current-clamp recordings would be (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
-
Data Acquisition:
-
Establish a gigaseal (>1 GΩ) between the pipette tip and the neuron membrane.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record neuronal activity in current-clamp or voltage-clamp mode using a suitable amplifier and data acquisition software.
-
After obtaining a stable baseline recording, bath-apply TGOT at the desired concentration.
-
Wash out the drug to observe recovery.
-
In Vivo Drug Administration: Intracerebroventricular (i.c.v.) Injection
This protocol describes the surgical procedure for delivering TGOT directly into the cerebral ventricles of a rodent.
-
Surgical Preparation:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail) and place it in a stereotaxic frame.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation:
-
Using a stereotaxic drill, create a small burr hole in the skull over the target lateral ventricle. Coordinates relative to bregma for a rat are typically: AP -0.8 mm, ML ±1.5 mm.
-
Slowly lower a guide cannula to the appropriate depth (DV -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
Injection Procedure:
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Insert an injection cannula connected to a microsyringe into the guide cannula.
-
Infuse the desired volume of TGOT solution (typically 1-5 µl) over several minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
-
Behavioral Assay: Social Recognition Test
This test assesses an animal's ability to distinguish between a familiar and a novel conspecific, a behavior known to be modulated by oxytocin.
-
Habituation:
-
Habituate the experimental animal to the testing arena (e.g., a clean home cage or a three-chambered social approach apparatus) for a designated period (e.g., 10-30 minutes) for several days prior to testing.
-
-
Acquisition Phase (Trial 1):
-
Administer TGOT or vehicle (e.g., via i.c.v. injection) at a predetermined time before the test.
-
Introduce a juvenile conspecific (stranger 1) into the arena with the experimental animal for a set duration (e.g., 4 minutes).
-
Measure the amount of time the experimental animal spends investigating (e.g., sniffing) stranger 1.
-
Remove stranger 1 after the acquisition phase.
-
-
Retention Phase (Trial 2):
-
After a specific inter-exposure interval (e.g., 30 minutes to 24 hours), place the now-familiar stranger 1 and a novel juvenile conspecific (stranger 2) into the arena.
-
Measure the time the experimental animal spends investigating each of the two conspecifics for a set duration (e.g., 4 minutes).
-
A preference for investigating the novel animal (stranger 2) indicates successful social recognition.
-
Logical Relationships: From Molecule to Behavior
The in vivo effects of TGOT can be understood as a cascade of events, starting from its interaction with the OTR and culminating in observable behavioral changes. The following diagram illustrates these logical relationships.
Conclusion
This compound is a potent and selective tool for investigating the in vivo functions of the central oxytocinergic system. Its administration leads to distinct electrophysiological changes in specific neuronal populations, driven by the activation of OTR-coupled signaling pathways. These cellular effects translate into measurable changes in neurochemical release and a range of complex behaviors. The detailed methodologies and summarized data presented in this guide are intended to support the design and interpretation of future studies aimed at further unraveling the intricate roles of oxytocin in the CNS and exploring the therapeutic potential of OTR-targeted compounds for a variety of neurological and psychiatric disorders. The continued use of selective agonists like TGOT will be crucial in advancing our understanding of this multifaceted system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxytocin excites dorsal raphe serotonin neurons and bidirectionally gates their glutamate synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxytocin depolarizes fast-spiking hilar interneurons and induces GABA release onto mossy cells of the rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between NO and oxytocin: influence on LHRH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence That Oxytocin Exerts Anxiolytic Effects via Oxytocin Receptor Expressed in Serotonergic Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin activation of paraventricular thalamic neurons promotes feeding motivation to attenuate stress-induced hypophagia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural Functions of Hypothalamic Oxytocin and its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin Enhances Social Recognition by Modulating Cortical Control of Early Olfactory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxytocin increases nitric oxide production in the paraventricular nucleus of the hypothalamus of male rats: correlation with penile erection and yawning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin improves long-lasting spatial memory during motherhood through MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
(Thr4,Gly7)-Oxytocin: A Comprehensive Technical Guide to its Molecular Targets Beyond the Oxytocin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, widely recognized for its high selectivity as an agonist for the oxytocin receptor (OTR). This selectivity has established TGOT as a valuable tool in dissecting the physiological roles of the oxytocinergic system. However, a growing body of evidence indicates that the pharmacological profile of TGOT is not exclusively confined to the OTR. At varying concentrations, TGOT exhibits interactions with a range of other molecular targets, including vasopressin receptors, transient receptor potential vanilloid 1 (TRPV1) channels, and inwardly rectifying potassium (Kir) channels. Understanding these off-target interactions is crucial for the accurate interpretation of experimental results and for the development of therapeutic agents with improved specificity.
This in-depth technical guide provides a comprehensive overview of the molecular targets of TGOT beyond the canonical oxytocin receptor. It synthesizes quantitative binding and functional data, details relevant experimental methodologies, and elucidates the associated signaling pathways.
Quantitative Data on Non-Oxytocin Receptor Targets
The interaction of this compound with various non-oxytocin receptors has been characterized by differing binding affinities and functional potencies. These interactions, particularly with vasopressin receptors, exhibit significant species-dependent variations.
| Target | Ligand | Species | Assay Type | Parameter | Value | Reference |
| Vasopressin V1a Receptor | This compound | Rodent | Inositol Phosphate Production | - | No detectable activity at >1000 nM | [1] |
| This compound | Human | Binding Affinity | - | Lower selectivity compared to rodents | [1] | |
| Vasopressin V1b Receptor | This compound | Multiple Species | Binding Affinity | Ki | >1000 nM | [1] |
| Vasopressin V2 Receptor | Oxytocin | Rat | cAMP Production | EC50 | 5.2 nM | [2] |
| Vasopressin | Rat | cAMP Production | EC50 | 0.44 nM | [2] | |
| [Thr4,Gly7]-Oxytocin | Rat | Water Permeability | - | No effect | [2] | |
| TRPV1 Channel | Oxytocin | Not Specified | Electrophysiology | EC50 | ~0.32 µM | [3] |
| This compound | Mouse | Electrophysiology | Inward Current | 5.9 pA at 1 µM | [4] | |
| This compound | Not Specified | Electrophysiology | Depolarization | Induced at 0.3 µM | [4] | |
| Inwardly Rectifying K+ (Kir) Channels | This compound | Rat | Electrophysiology | - | Inhibition observed at 0.3 µM | [5] |
Off-Target Profile of this compound
Vasopressin Receptors (V1a, V1b, V2)
The structural similarity between oxytocin and vasopressin leads to a degree of cross-reactivity at their respective receptors. While TGOT is lauded for its high selectivity for the OTR, particularly in rodents, this selectivity is not absolute and is less pronounced in humans.
-
V1a Receptor: In rodent models, TGOT shows minimal affinity for the V1a receptor, with no functional response observed even at high concentrations[1]. This contrasts with native oxytocin, which can activate V1a receptors. However, in human receptor systems, the selectivity of TGOT for the OTR over the V1a receptor is reduced[1].
-
V1b Receptor: TGOT exhibits very low affinity for the V1b receptor across species, with binding affinities typically greater than 1000 nM[1].
-
V2 Receptor: Studies have shown that while oxytocin can act as an agonist at the V2 receptor to increase cAMP production and water permeability in the kidney, the selective OTR agonist TGOT does not produce a similar effect on water permeability, suggesting it does not significantly engage this receptor subtype[2].
The interaction with vasopressin receptors is primarily mediated through G-protein coupled signaling cascades, typically involving Gq/11 for V1a and V1b receptors, leading to phospholipase C activation, and Gs for the V2 receptor, leading to adenylyl cyclase activation.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channels
Recent evidence suggests that oxytocin and its analogs can directly interact with and activate TRPV1 channels, which are non-selective cation channels involved in nociception and temperature sensation.
TGOT has been shown to excite subicular neurons through the activation of TRPV1 channels[4][6]. This activation leads to neuronal depolarization[4]. Studies on oxytocin have demonstrated a direct agonistic action on TRPV1, with an EC50 in the sub-micromolar range[3]. The signaling mechanism for this activation involves phospholipase Cβ (PLCβ), protein kinase C (PKC), and the degradation of phosphatidylinositol 4,5-bisphosphate (PIP2).
Inwardly Rectifying Potassium (Kir) Channels
TGOT has been observed to cause the depression of inwardly rectifying potassium (Kir) channels, contributing to neuronal excitation[4][5][6]. These channels are crucial for maintaining the resting membrane potential in neurons.
The inhibition of Kir channels by TGOT is mediated through a Gq/11 protein-coupled pathway involving PLCβ and PKC[5]. This leads to a reduction in the outward potassium current, resulting in membrane depolarization and increased neuronal excitability.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for Vasopressin Receptors
This protocol is a generalized procedure for assessing the binding affinity of TGOT for vasopressin receptors using a competition binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).
-
Radiolabeled vasopressin receptor antagonist (e.g., [³H]-SR49059 for V1a).
-
This compound (TGOT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist (typically at its Kd value), and a range of concentrations of unlabeled TGOT.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the TGOT concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for TRPV1 and Kir Channels
This protocol outlines the general procedure for recording ion channel activity in response to TGOT application using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller and microforge.
-
Artificial cerebrospinal fluid (aCSF) for brain slices or appropriate extracellular solution for cultured cells.
-
Intracellular (pipette) solution.
-
This compound (TGOT).
Procedure:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing the ion channel of interest.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place the preparation in the recording chamber and perfuse with extracellular solution.
-
Under visual control (e.g., using DIC microscopy), approach a neuron with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode (for studying ion channel currents): Hold the membrane potential at a specific voltage (e.g., -60 mV) and record the currents. Apply voltage steps or ramps to study the current-voltage relationship.
-
Current-Clamp Mode (for studying membrane potential): Inject a known amount of current (or no current) and record the changes in membrane potential.
-
-
Drug Application: After recording a stable baseline, apply TGOT to the bath solution at the desired concentration.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, or membrane potential in response to TGOT application. For dose-response experiments, apply a range of TGOT concentrations to determine the EC50 or IC50.
Conclusion
While this compound is a highly selective oxytocin receptor agonist, it is not devoid of activity at other molecular targets. This guide has detailed its interactions with vasopressin receptors, TRPV1 channels, and inwardly rectifying potassium channels. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers in pharmacology and drug development. A thorough understanding of these off-target effects is paramount for the precise interpretation of experimental findings and for the rational design of future therapeutics targeting the oxytocinergic system and related pathways. Further research is warranted to fully elucidate the quantitative aspects and physiological relevance of these non-OTR interactions of TGOT, particularly in human systems.
References
- 1. Buy this compound [smolecule.com]
- 2. Oxytocin as an antidiuretic hormone. II. Role of V2 vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxytocin Receptors Excite Lateral Nucleus of Central Amygdala by PLCβ and PKC-dependent Depression of Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Whitepaper: The Role of (Thr4,Gly7)-Oxytocin in Modulating Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Abstract
(Thr4,Gly7)-Oxytocin (TGOT) is a potent and selective synthetic analog of the neuropeptide oxytocin.[1][2][3] As a specific agonist for the oxytocin receptor (OTR), TGOT serves as an invaluable pharmacological tool for elucidating the complex roles of the oxytocinergic system in neurotransmission and synaptic plasticity.[4][5] This technical guide provides a comprehensive overview of TGOT's mechanisms of action, its multifaceted effects on excitatory and inhibitory synaptic transmission across various brain regions, and its influence on synaptic plasticity. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers in neuroscience and drug development.
Introduction to this compound
This compound is a synthetic nonapeptide analog of oxytocin, with the chemical sequence Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH2 and a disulfide bridge between the two cysteine residues.[6][7] Its high selectivity for the oxytocin receptor over vasopressin receptors makes it a preferred tool for investigating the specific physiological and behavioral effects mediated by OTR activation.[8][9] Understanding the modulatory effects of TGOT on synaptic transmission is crucial for deciphering the neural circuits underlying social behaviors, learning, and memory, and for developing novel therapeutics targeting the oxytocin system.
Mechanisms of Action and Signaling Pathways
TGOT exerts its effects by binding to and activating oxytocin receptors, which are G-protein-coupled receptors (GPCRs).[10][11] The activation of these receptors initiates several downstream signaling cascades that ultimately alter neuronal excitability and synaptic strength.
Primary Signaling Pathways:
-
Gq/PLC/IP3 Pathway: The canonical signaling pathway for OTR involves coupling to Gq proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in modulating neuronal activity.[10][11][12]
-
Ion Channel Modulation: TGOT has been shown to directly modulate the activity of several ion channels. It can activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels and depress the function of certain potassium (K+) channels, both of which contribute to neuronal depolarization.[1][2][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is another significant pathway activated by OTRs, playing a role in longer-term changes such as synaptic plasticity.[13]
Modulation of Synaptic Transmission
TGOT exhibits diverse effects on synaptic transmission, which are highly dependent on the specific brain region and the type of neuron being modulated. It can enhance both excitatory and inhibitory currents, leading to complex network effects.
Excitatory Modulation
In several brain regions, TGOT application leads to direct neuronal excitation:
-
Paraventricular Thalamus (PVT): TGOT (1 µM) evokes an inward current of 5.9 pA and increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in PVT neurons.[1] It also increases the firing rate of TGOT-responsive neurons in all subregions of the PVT.[1]
-
Subiculum: TGOT (0.3 µM) induces depolarization in both bursting and regular firing cells by activating TRPV1 channels and depressing K+ channels.[1]
Inhibitory Modulation
Paradoxically, a primary effect of TGOT in circuits like the hippocampus and amygdala is the potentiation of inhibitory transmission:
-
Hippocampus: TGOT increases the frequency (nearly threefold) and amplitude (almost twofold) of spontaneous inhibitory postsynaptic currents (sIPSCs) onto pyramidal neurons.[4] This effect is mediated by the direct excitation of GABAergic interneurons located in the stratum pyramidale.[4]
-
Lateral Amygdala (LA): Application of 200 nM TGOT produces a significant increase in the frequency of sIPSCs.[5] This enhancement of inhibition is potent enough to block the induction of long-term potentiation (LTP) at cortical inputs to the LA.[5][14]
-
Disinhibition: In some cortical areas, TGOT decreases evoked IPSCs, leading to a net disinhibitory effect.[15] This is thought to occur through presynaptic modulation of GABAergic terminals, which can enhance the signal-to-noise ratio of neuronal processing.[16]
Effects on Synaptic Plasticity
The modulation of excitatory and inhibitory balance by TGOT has profound implications for synaptic plasticity:
-
Long-Term Potentiation (LTP): As noted, TGOT can block the induction of LTP in the lateral amygdala, likely through its potentiation of GABAergic inhibition.[5][14]
-
Long-Term Depression (LTD): In the dentate gyrus of the hippocampus, OTR activation via intracerebroventricular injection can cause tetanic stimulation to induce LTD instead of the expected LTP.[12][13][17]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and pharmacological studies involving TGOT.
Table 1: Electrophysiological Effects of this compound
| Brain Region | Neuron Type | TGOT Concentration | Effect | Magnitude of Effect | Reference(s) |
| Paraventricular Thalamus (PVT) | PVT Neurons | 1 µM | Evokes inward current | 5.9 pA | [1] |
| Paraventricular Thalamus (PVT) | PVT Neurons | 1 µM | Increases sEPSC frequency | Not specified | [1] |
| Subiculum | Bursting & Regular Firing | 0.3 µM | Induces depolarization | Not specified | [1] |
| Hippocampus (CA1) | Pyramidal Neurons | Not specified | Increases spontaneous IPSC frequency | ~3-fold increase | [4] |
| Hippocampus (CA1) | Pyramidal Neurons | Not specified | Increases spontaneous IPSC amplitude | ~2-fold increase | [4] |
| Lateral Amygdala (LA) | LA Pyramidal Neurons | 200 nM | Increases sIPSC frequency | 149 ± 32.5% increase (Control: 3.45 Hz, TGOT: 8.48 Hz) | [5] |
| Hippocampus / Auditory Cortex | Pyramidal Neurons | 200 nM | Decreases evoked IPSCs | Not specified | [15] |
Table 2: Receptor Binding and Pharmacological Properties of this compound
| Preparation | Receptor Type | Radioligand | Parameter | Value | Reference(s) |
| Rat Hippocampal Membranes | Oxytocin Receptor | [3H]-[Thr4,Gly7]OT | Kd | 1.0 - 2.0 nM | [8] |
| Rat Mammary Gland Membranes | Oxytocin Receptor | [3H]-[Thr4,Gly7]OT | Kd | 1.0 - 2.0 nM | [8] |
| Rat Uterine Membranes | Oxytocin Receptor | [3H]-[Thr4,Gly7]OT | Kd | 1.0 - 2.0 nM | [8] |
| Rat Left Ventricle | Oxytocin Binding Site | [3H] Oxytocin | Kd (High) | ~1 nM | [18] |
| Rat Left Ventricle | Oxytocin Binding Site | [3H] Oxytocin | Kd (Low) | ~75 nM | [18] |
| Mouse Receptors (expressed in vitro) | mOTR | [3H]OT | Ki | 0.45 ± 0.05 nM | [9] |
| Mouse Receptors (expressed in vitro) | mV1aR | [3H]AVP | Ki | 130 ± 16 nM | [9] |
| Mouse Receptors (expressed in vitro) | mV1bR | [3H]AVP | Ki | >1000 nM | [9] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are outlines of key experimental protocols used to study TGOT.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of synaptic currents and membrane potential from individual neurons in brain slices.[19][20]
Protocol Outline:
-
Slice Preparation: Anesthetize the animal (e.g., rat, mouse) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, amygdala) using a vibratome.
-
Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using DIC microscopy.
-
Pipettes & Solutions: Fabricate patch pipettes from borosilicate glass (resistance 3-6 MΩ). The internal solution composition depends on the target current. For sIPSCs, a high chloride solution is used (e.g., in mM: 135 CsMeSO4, 8 NaCl, 10 HEPES, 2 Mg2ATP, 0.3 Na3GTP).[5] For sEPSCs, a lower chloride solution is used.
-
Data Acquisition: Establish a gigohm seal and achieve whole-cell configuration. Record spontaneous or evoked synaptic currents in voltage-clamp mode or membrane potential in current-clamp mode. Apply TGOT to the bath via the perfusion system at known concentrations.[5]
In Vivo Microdialysis
This technique is used to measure the concentration of neurotransmitters and neuropeptides, such as oxytocin, in the extracellular space of specific brain regions in awake, behaving animals.[21][22]
Protocol Outline:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeted to the brain region of interest (e.g., paraventricular nucleus).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula. Perfuse the probe with a physiological solution (e.g., aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the outflowing perfusate (dialysate) at regular intervals (e.g., every 20-30 minutes). The dialysate contains a fraction of the extracellular molecules from the target region.
-
Analysis: Measure the concentration of oxytocin in the dialysate samples using a highly sensitive method like a radioimmunoassay (RIA) or ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Oxytocin receptor agonists enhance inhibitory synaptic transmission in the rat hippocampus by activating interneurons in stratum pyramidale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 8. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuromodulatory functions exerted by oxytocin on different populations of hippocampal neurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxytocin as a Modulator of Synaptic Plasticity: Implications for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxytocin increases inhibitory synaptic transmission and blocks development of long-term potentiation in the lateral amygdala [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxytocin, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxytocin induces long-term depression on the rat dentate gyrus: possible ATPase and ectoprotein kinase mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acnp.org [acnp.org]
- 21. Extracellular oxytocin in the paraventricular nucleus: hyperosmotic stimulation by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Central and systemic oxytocin release: a study of the paraventricular nucleus by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(Thr4,Gly7)-Oxytocin: A Deep Dive into its Selectivity for the Oxytocin Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin, often abbreviated as TGOT, is a synthetic analog of the neuropeptide oxytocin. It has emerged as a valuable pharmacological tool due to its high potency and selectivity for the oxytocin receptor (OTR) over the structurally related vasopressin receptors. This selectivity is crucial for elucidating the specific physiological roles of the oxytocin system without the confounding effects of vasopressin receptor activation. This technical guide provides a comprehensive overview of the selectivity of this compound, detailing the quantitative data that underscore its receptor preference, the experimental protocols used to determine this selectivity, and the key signaling pathways involved in OTR activation.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound is best understood through a quantitative comparison of its binding affinities and functional potencies at the oxytocin and vasopressin receptors. The following tables summarize the key pharmacological parameters.
| Ligand | Receptor | Parameter | Value | Species | Reference |
| This compound | OTR | Kd | 1.0 - 2.0 nM | Rat | [1] |
| This compound | OTR | Oxytocic Potency | 166 ± 4 units/mg | Rat | [2] |
| This compound | - | Antidiuretic Potency | 0.002 ± 0.0004 units/mg | Rat | [2] |
| This compound | OTR / V2R | O/A Ratio | 83,000 | Rat | [2] |
| Oxytocin | OTR | Oxytocic Potency | ~500 units/mg | Rat | |
| [7-Glycine]oxytocin | OTR | Oxytocic Potency | 93 ± 4 units/mg | Rat | [2] |
| [7-Glycine]oxytocin | - | Antidiuretic Potency | 0.0056 ± 0.0003 units/mg | Rat | [2] |
| [7-Glycine]oxytocin | OTR / V2R | O/A Ratio | 16,000 | Rat | [2] |
| Hydroxy[Thr4,Gly7]oxytocin | OTR | Oxytocic Potency | 218 ± 8 units/mg | Rat | [2] |
| Hydroxy[Thr4,Gly7]oxytocin | - | Antidiuretic Potency | 0.0040 ± 0.0005 units/mg | Rat | [2] |
| Hydroxy[Thr4,Gly7]oxytocin | OTR / V2R | O/A Ratio | 54,500 | Rat | [2] |
Table 1: Pharmacological Profile of this compound and Related Analogs. Kd represents the equilibrium dissociation constant, a measure of binding affinity (a lower value indicates higher affinity). Oxytocic potency is a measure of the ligand's ability to induce uterine contractions, a classic OTR-mediated response. Antidiuretic potency reflects activity at the vasopressin V2 receptor. The Oxytocic/Antidiuretic (O/A) ratio is a key indicator of selectivity for the OTR over the V2R.
OTR Signaling Pathways
Activation of the OTR by an agonist like this compound initiates a cascade of intracellular signaling events. The OTR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.
Figure 1: Primary OTR Signaling Pathway. Agonist binding to the OTR activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum (ER), and DAG activates Protein Kinase C (PKC), both of which lead to various cellular responses.
Beyond the canonical Gq/11 pathway, the OTR can also couple to other G proteins, such as Gi, leading to the inhibition of adenylyl cyclase, and can activate other downstream effectors like the MAPK/ERK pathway.
Experimental Protocols
The determination of this compound's selectivity relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for the key experiments.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor.
Figure 2: Workflow for a Competitive Radioligand Binding Assay. This workflow is used to determine the binding affinity (Ki) of a test compound.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human oxytocin or vasopressin receptors (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% bovine serum albumin (BSA).
-
Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [³H]-(Thr4,Gly7)-Oxytocin or [³H]-Oxytocin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate receptor-bound from free radioligand. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation, providing a measure of the ligand's potency (EC50) and efficacy.
This assay measures the increase in intracellular calcium concentration following OTR activation.
Figure 3: Workflow for a Calcium Mobilization Assay. This assay is a common method to assess the functional potency of OTR agonists.
Detailed Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human OTR are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C).
-
Agonist Preparation: A dilution series of this compound is prepared in the assay buffer.
-
Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Baseline fluorescence is recorded before the automated addition of the agonist dilutions. The change in fluorescence, indicative of intracellular calcium mobilization, is then monitored in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
This assay provides a more direct measure of Gq/11 pathway activation by quantifying the accumulation of inositol phosphates.
Detailed Methodology:
-
Cell Labeling: Cells expressing the OTR are labeled overnight with myo-[³H]-inositol in an inositol-free medium.
-
Agonist Stimulation: The labeled cells are washed and then stimulated with various concentrations of this compound in the presence of LiCl (which inhibits the degradation of inositol monophosphates) for a defined period (e.g., 30-60 minutes).
-
Extraction: The reaction is terminated by the addition of an acid (e.g., perchloric acid). The inositol phosphates are then extracted from the cells.
-
Separation and Quantification: The different inositol phosphate isomers (IP1, IP2, IP3) are separated using anion-exchange chromatography and the radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The total [³H]-inositol phosphate accumulation is plotted against the agonist concentration to determine the EC50 value.
Conclusion
The high selectivity of this compound for the oxytocin receptor, as demonstrated by robust quantitative data from radioligand binding and functional assays, establishes it as an indispensable tool in pharmacology and neuroscience. Its minimal cross-reactivity with vasopressin receptors allows for the precise investigation of OTR-mediated signaling and physiology. The detailed experimental protocols provided in this guide offer a framework for the continued characterization of this and other selective ligands, furthering our understanding of the nuanced roles of the oxytocin system in health and disease.
References
The Therapeutic Potential of (Thr4,Gly7)-Oxytocin: A Technical Guide
An In-depth Examination of a Selective Oxytocin Receptor Agonist for Researchers and Drug Development Professionals
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin (OT) that has emerged as a important tool in neuroscience and pharmacology. Its high selectivity for the oxytocin receptor (OTR) over vasopressin receptors (V1aR and V1bR) makes it an invaluable ligand for elucidating the specific roles of the oxytocinergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of the therapeutic potential of TGOT, focusing on its receptor binding profile, functional selectivity, and the experimental methodologies used to characterize its activity.
Quantitative Receptor Binding and Functional Potency
A cornerstone of this compound's utility is its remarkable selectivity for the oxytocin receptor. This selectivity has been quantified across species, demonstrating its power as a research tool to dissect the distinct physiological roles of oxytocin and vasopressin systems. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TGOT in comparison to the endogenous ligands, oxytocin and arginine vasopressin (AVP).
| Compound | Receptor | Species | Binding Affinity (Ki, nM) | Reference |
| This compound | mOTR | Mouse | 1.8 ± 0.3 | [1] |
| mV1aR | Mouse | 1300 ± 200 | [1] | |
| mV1bR | Mouse | >10000 | [1] | |
| Oxytocin | mOTR | Mouse | 2.5 ± 0.4 | [1] |
| mV1aR | Mouse | 30 ± 5 | [1] | |
| mV1bR | Mouse | 150 ± 20 | [1] | |
| Arginine Vasopressin | mOTR | Mouse | 15 ± 2 | [1] |
| mV1aR | Mouse | 1.0 ± 0.1 | [1] | |
| mV1bR | Mouse | 5.0 ± 0.8 | [1] |
Table 1: Comparative Binding Affinities of this compound and Endogenous Ligands at Mouse Oxytocin and Vasopressin Receptors.
| Compound | Receptor | Species | Functional Potency (EC50, nM) | Reference |
| This compound | mOTR | Mouse | 2.0 ± 0.4 (Gq activation) | [1] |
| Oxytocin | mOTR | Mouse | 1.5 ± 0.3 (Gq activation) | [1] |
| Arginine Vasopressin | mOTR | Mouse | 25 ± 5 (Gq activation) | [1] |
Table 2: Functional Potency of this compound and Endogenous Ligands in Gq Protein Activation at the Mouse Oxytocin Receptor.
Experimental Protocols
The characterization of this compound has been enabled by a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the oxytocin receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand, such as --INVALID-LINK---Oxytocin, at various concentrations.
-
For competition binding assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled competitor (e.g., this compound, Oxytocin, or Vasopressin).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The binding data is analyzed using non-linear regression to determine the dissociation constant (Kd) for saturation binding or the inhibitory constant (Ki) for competition binding.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to study the effects of this compound on the electrical properties of individual neurons.
1. Slice Preparation:
-
Brain tissue is rapidly dissected and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices of a specific thickness (e.g., 300 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Recording Setup:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
A glass micropipette with a fine tip (3-5 MΩ) is filled with an internal solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, and Na-GTP) and positioned over the target neuron.
3. Recording Procedure:
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The neuron's membrane potential and currents are recorded in either current-clamp or voltage-clamp mode.
4. Drug Application:
-
This compound is bath-applied at a known concentration (e.g., 1 µM) to observe its effects on neuronal firing, membrane potential, or synaptic currents.[2]
5. Data Analysis:
-
Changes in firing frequency, membrane potential, and the amplitude and frequency of postsynaptic currents are analyzed before, during, and after the application of this compound.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Canonical Gq signaling pathway activated by this compound.
Modulation of TRPV1 channels by this compound signaling.
A typical experimental workflow for characterizing this compound.
Conclusion
This compound stands out as a highly selective and potent agonist of the oxytocin receptor. Its unique pharmacological profile makes it an indispensable tool for researchers investigating the multifaceted roles of the oxytocinergic system. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the oxytocin receptor for a range of neurological and psychiatric disorders. The continued use of TGOT in preclinical studies will undoubtedly pave the way for the development of novel and more selective oxytocinergic drugs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (Thr4,Gly7)-Oxytocin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, characterized by the substitution of proline at position 4 with threonine and leucine at position 7 with glycine. This peptide is a highly specific agonist for the oxytocin receptor and is a valuable tool in pharmacological research to investigate the diverse physiological roles of oxytocin, including its effects on social behavior, uterine contraction, and lactation.[1][2] This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for research and development purposes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties and biological activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH2 (Disulfide bridge: Cys1-Cys6) | [3] |
| Molecular Formula | C39H61N11O12S2 | |
| Molecular Weight | 940.1 g/mol | [3] |
| Purity (Typical) | > 95% | [4] |
| Appearance | Lyophilized white powder | [4] |
| Solubility | Soluble in sterile, aqueous solutions | [3] |
Table 2: Pharmacological Data for this compound
| Parameter | Value (units/mg) | Conditions | Reference |
| Oxytocic Potency | 166 ± 4 | Rat uterus assay | [1] |
| Antidiuretic Potency | 0.002 ± 0.0004 | [1] | |
| Oxytocic/Antidiuretic Ratio (O/A) | 83,000 | [1] | |
| Oxytocic Potency with Mg2+ | 900 - 1000 | Rat uterus assay with 0.5 mM Mg2+ | [1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6][7] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support resin, followed by cleavage from the resin, deprotection, oxidative folding to form the disulfide bridge, and purification.
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the linear this compound peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Ile-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Methanol
-
Acetonitrile (ACN)
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (First Amino Acid - Glycine):
-
Dissolve Fmoc-Gly-OH (3 equivalents to resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the following order: Leu, Gly, Cys(Trt), Asn(Trt), Thr(tBu), Ile, Tyr(tBu), Cys(Trt).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and Methanol. Dry the resin under vacuum.
II. Peptide Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dithiothreitol (DTT)
-
Cold diethyl ether
Protocol:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
III. Oxidative Folding (Disulfide Bridge Formation)
Materials:
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Dissolve the crude linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Add DMSO to a final concentration of 10-20% (v/v) to facilitate oxidation.
-
Stir the solution gently at room temperature and monitor the reaction by taking aliquots for analysis with Ellman's reagent or LC-MS until the free thiols are consumed (typically 12-24 hours).
-
Lyophilize the cyclized peptide solution.
IV. Purification by Preparative Reverse-Phase HPLC
Materials:
-
Preparative C18 HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Protocol:
-
Dissolve the lyophilized crude cyclized peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the preparative C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-45% B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
V. Characterization
1. Analytical RP-HPLC:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A suitable gradient for analytical separation (e.g., 10-50% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: 220 nm.
-
Expected Result: A single major peak indicating high purity.
2. Mass Spectrometry (ESI-MS):
-
Method: Electrospray Ionization Mass Spectrometry.
-
Expected Mass: [M+H]+ at m/z ≈ 941.1.
-
Purpose: To confirm the identity and molecular weight of the synthesized peptide.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Purification and Characterization Workflow for this compound.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of this compound. Adherence to these methods, combined with careful monitoring and analysis at each stage, will yield a high-purity peptide suitable for a range of research applications. The enhanced oxytocic selectivity of this analog makes it a particularly interesting candidate for studies aiming to delineate the specific functions of the oxytocin system.[1]
References
- 1. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 3. Oxytocin [Thr4, Gly7] [phoenixbiotech.net]
- 4. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of oxytocin, desaminooxytocin and 4-Thr-oxytocin using active esters in presence of 1-hydroxybenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Application Notes and Protocols: (Thr4,Gly7)-Oxytocin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of Oxytocin that acts as a highly selective agonist for the Oxytocin Receptor (OTR).[1][2][3] The OTR, a G protein-coupled receptor (GPCR), is a key target in drug discovery for its role in various physiological processes, including social behavior, uterine contractions, and lactation.[4][5] Characterizing the binding affinity of compounds like TGOT to the OTR is crucial for understanding their pharmacological profile.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human Oxytocin Receptor. This assay is fundamental for screening and characterizing potential OTR-targeting therapeutics.[6] The protocol employs a radiolabeled ligand, such as [³H]Oxytocin, which competes with the unlabeled test compound (TGOT) for binding to the receptor. The amount of radioligand displaced by the test compound is measured to calculate its binding affinity, typically expressed as the inhibition constant (Ki).[7][8]
Key Signaling Pathways
The Oxytocin Receptor primarily couples to Gαq and Gαi proteins.[4][5] Activation of these G proteins initiates a cascade of intracellular signaling events, including the activation of Phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC), respectively. Downstream effects also include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][9][10]
Caption: Oxytocin Receptor signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound for the human Oxytocin Receptor.
Materials and Reagents
| Material/Reagent | Supplier/Preparation |
| hOTR Membranes | Commercially available or prepared from cells overexpressing the human OTR. |
| [³H]Oxytocin | PerkinElmer or other radioisotope supplier. |
| This compound | Tocris, MedChemExpress, or other chemical supplier.[2] |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. |
| Wash Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. |
| Unlabeled Oxytocin | For determination of non-specific binding. |
| 96-well Filter Plates | Millipore (e.g., MultiScreenHTS with GF/C filters).[11] |
| Scintillation Cocktail | For radiochemical detection. |
| Plate Scintillation Counter | For quantifying radioactivity. |
Experimental Workflow
Caption: Workflow for the OTR binding assay.
Detailed Methodology
-
Preparation of Reagents:
-
Prepare Assay Buffer and Wash Buffer and store at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution series in Assay Buffer.
-
Dilute [³H]Oxytocin in Assay Buffer to the desired final concentration (typically at or near its Kd, e.g., 1-2 nM).[12][13]
-
Thaw the hOTR membranes on ice and dilute to the appropriate concentration in Assay Buffer (e.g., 10-20 µg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]Oxytocin solution, and 100 µL of diluted hOTR membranes.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Oxytocin (e.g., 1 µM), 50 µL of [³H]Oxytocin solution, and 100 µL of diluted hOTR membranes.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]Oxytocin solution, and 100 µL of diluted hOTR membranes.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.[11]
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a plate scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) are used to determine the specific binding at each concentration of the competitor.
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
The percentage of specific binding is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[11]
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Summary of Experimental Parameters
| Parameter | Value/Condition |
| Receptor Source | hOTR-expressing cell membranes |
| Radioligand | [³H]Oxytocin |
| Radioligand Conc. | ~1.5 nM[13] |
| Competitor | This compound |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature (~22°C) |
| Assay Volume | 200 µL |
| Non-specific Ligand | 1 µM Oxytocin |
Quantitative Data Summary
| Compound | IC50 (nM) | Ki (nM) | Receptor |
| This compound | To be determined | To be calculated | Human OTR |
| Oxytocin (Reference) | To be determined | To be calculated | Human OTR |
Note: The actual IC50 and Ki values are dependent on experimental conditions and should be determined empirically. Published studies on rat heart tissue have shown high affinity binding of [³H]Oxytocin in the low nanomolar range (~1 nM).[12]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KEGG PATHWAY: map04921 [genome.jp]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxytocin receptors in rat adenohypophysis: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Thr4,Gly7)-Oxytocin in Electrophysiology Slice Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a potent and selective agonist for the oxytocin receptor (OTR).[1][2] In the central nervous system, oxytocin is a key neuromodulator involved in a wide range of social behaviors and cognitive functions.[2][3] Understanding its effects on neuronal excitability and synaptic transmission is crucial for elucidating the neural circuits underlying these behaviors and for the development of novel therapeutics. These application notes provide detailed protocols for the use of TGOT in electrophysiological slice recordings to investigate its effects on neuronal activity.
Mechanism of Action
This compound exerts its effects by binding to and activating oxytocin receptors, which are G-protein coupled receptors typically linked to Gq/11 signaling pathways.[4][5] Activation of OTRs can lead to a variety of downstream effects, including the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium levels, which can modulate the activity of various ion channels and cellular processes.[4][5]
In neurons, TGOT has been shown to cause depolarization and increase firing rates.[2][3] This can be achieved through multiple mechanisms, including the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of potassium (K+) channels.[1] Furthermore, TGOT has been demonstrated to modulate synaptic transmission by increasing the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and by exciting GABAergic interneurons, leading to an increase in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs).[1][6]
Data Presentation
Electrophysiological Effects of this compound on Neurons
| Brain Region | Neuron Type | TGOT Concentration | Duration of Application | Observed Effects | References |
| Subiculum | Bursting and regular firing cells | 0.3 µM | 5 min | Depolarization, activation of TRPV1 channels | [1] |
| Paraventricular Thalamus (PVT) | Not specified | 1 µM | 1 min | Inward current of 5.9 pA, increased sEPSC frequency | [1] |
| Hippocampus (CA1) | GABAergic Interneurons | Not specified | Not specified | Depolarization, increased firing frequency, altered action potential shape | [2][3] |
| Hippocampus (CA1) | Pyramidal Neurons | 200 nM | Not specified | Decreased evoked IPSCs | [7] |
| Hippocampus (Dentate Gyrus) | Hilar Interneurons | 0.1–0.2 µM | Not specified | Depolarization, increased GABA release | [8] |
| Insular Cortex | Pyramidal Neurons | Not specified | Not specified | Depolarization, increased input resistance, decreased spike amplitude, increased spike number | [4] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization based on the specific brain region and animal age.
Solutions:
-
Sucrose-based Artificial Cerebrospinal Fluid (aCSF) for Slicing (ice-cold and bubbled with 95% O2/5% CO2):
-
87 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
75 mM Sucrose
-
25 mM Glucose
-
0.5 mM CaCl2
-
7 mM MgCl2
-
-
Standard aCSF for Recording (room temperature and bubbled with 95% O2/5% CO2):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated sucrose-based aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated sucrose-based aCSF.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
Transfer the slices to a holding chamber containing standard aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated standard aCSF until recording.
Whole-Cell Patch-Clamp Recordings
Solutions:
-
Internal Pipette Solution (K-Gluconate based for current-clamp):
-
135 mM K-Gluconate
-
10 mM HEPES
-
2 mM MgCl2
-
0.2 mM EGTA
-
2 mM Na2-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Internal Pipette Solution (High Chloride for voltage-clamp recordings of IPSCs):
-
140 mM KCl
-
1 mM MgCl2
-
0.2 mM EGTA
-
10 mM HEPES
-
2 mM Na2-ATP
-
0.4 mM Na-GTP
-
4 mM NaCl
-
Adjust pH to 7.25 and osmolarity to ~290 mOsm.[8]
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated standard aCSF (1-2 mL/min).
-
Visualize neurons using differential interference contrast (DIC) or infrared microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
Bath-apply this compound at the desired concentration (e.g., 0.1-1 µM) and record the changes in neuronal activity.[1][8] Washout the drug to observe recovery.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activation of the oxytocin receptor.
Experimental Workflow for Electrophysiology Slice Recordings
Caption: General experimental workflow for electrophysiology slice recordings with TGOT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxytocin Modifies the Excitability and the Action Potential Shape of the Hippocampal CA1 GABAergic Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxytocin, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuromodulatory functions exerted by oxytocin on different populations of hippocampal neurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor agonists enhance inhibitory synaptic transmission in the rat hippocampus by activating interneurons in stratum pyramidale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin Depolarizes Fast-Spiking Hilar Interneurons and Induces GABA Release onto Mossy Cells of the Rat Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (Thr4,Gly7)-Oxytocin in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a potent and selective agonist for the oxytocin receptor (OTR). Its in vivo administration in rodent models is a critical step in elucidating the physiological roles of the oxytocinergic system and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for various in vivo administration methods of TGOT in rodents, along with quantitative data from cited studies and a visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data for the in vivo administration of TGOT in rodents, compiled from peer-reviewed literature.
Table 1: Intracerebroventricular (ICV) and Direct Infusion of TGOT
| Species | Administration Route | Dosage/Concentration | Vehicle | Key Findings | Reference |
| Rat (Male) | Intracerebroventricular (ICV) | 100 ng | Artificial Cerebrospinal Fluid (aCSF) | Increased nitric oxide production in the paraventricular nucleus of the hypothalamus. | [1] |
| Mouse | Direct Intra-Paraventricular Thalamus (PVT) Infusion | 1 µM | Not Specified | Evoked depolarization on TGOT-responsive neurons. | [1] |
Table 2: Subcutaneous (SC) Administration of TGOT
| Species | Administration Method | Dosage | Duration | Key Findings | Reference |
| Mouse (ob/ob) | Osmotic Pumps | 50 nmol/day | 14 days | Decreased body weight gain without affecting food intake. |
Table 3: Intraperitoneal (IP) Administration of Oxytocin (as a proxy for TGOT)
| Species | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Mouse | Intraperitoneal (IP) | 200 µg/kg and 400 µg/kg | Saline (0.9% NaCl) | Suppressed cumulative food intake for 0.5 to 6 hours post-injection. | [2] |
Note: Data for IP administration of TGOT is limited. The provided data for oxytocin can serve as a starting point for dose-ranging studies with TGOT.
Signaling Pathways
TGOT exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor. The primary signaling cascade involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). TGOT has also been shown to activate Gi and Go pathways.[1] Furthermore, TGOT can modulate neuronal excitability through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels.[1]
Caption: TGOT Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the in vivo administration of TGOT in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Intravenous (IV) Injection
Objective: To administer TGOT directly into the systemic circulation for rapid and complete bioavailability.
Materials:
-
TGOT
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Insulin syringes (28-30 gauge)
-
Rodent restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of TGOT Solution:
-
Dissolve TGOT in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Warm the solution to room temperature before injection.
-
-
Animal Preparation:
-
Place the rodent in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the TGOT solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure:
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer TGOT into the peritoneal cavity, allowing for relatively rapid absorption into the systemic circulation.
Materials:
-
TGOT
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) with 25-27 gauge needles
-
Scale for weighing the animal
Procedure:
-
Preparation of TGOT Solution:
-
Animal Restraint:
-
Grasp the mouse or rat by the scruff of the neck to expose the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
-
Injection:
-
Post-Procedure:
-
Return the animal to its cage and monitor for signs of distress.
-
Protocol 3: Subcutaneous (SC) Injection
Objective: To administer TGOT into the subcutaneous space for slower, more sustained absorption.
Materials:
-
TGOT
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) with 25-27 gauge needles
Procedure:
-
Preparation of TGOT Solution:
-
Dissolve TGOT in sterile saline.
-
-
Animal Restraint:
-
Grasp the animal by the scruff, creating a "tent" of skin on the back.
-
-
Injection:
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution, which will form a small bleb under the skin.
-
-
Post-Procedure:
-
Return the animal to its cage and monitor.
-
Protocol 3a: Subcutaneous (SC) Administration via Osmotic Pump
Objective: For continuous, long-term administration of TGOT.
Materials:
-
TGOT
-
Appropriate vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments
-
Anesthesia
-
Clippers and disinfectant
Procedure:
-
Pump Preparation:
-
Fill the osmotic pump with the prepared TGOT solution according to the manufacturer's instructions.
-
Prime the pump in sterile saline at 37°C for the recommended duration.
-
-
Surgical Implantation:
-
Post-Operative Care:
-
Administer analgesics as per IACUC protocol.
-
Monitor the animal for signs of pain, infection, and proper healing.
-
Protocol 4: Intracerebroventricular (ICV) Injection
Objective: To deliver TGOT directly into the cerebrospinal fluid, bypassing the blood-brain barrier for central nervous system effects. This is a surgical procedure requiring stereotaxic instrumentation.
Materials:
-
TGOT
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical drill
-
Hamilton syringe with a 33-gauge needle
-
Surgical instruments
-
Skull screws and dental cement
Procedure:
-
Preparation:
-
Dissolve TGOT in sterile aCSF. A dose of 100 ng has been used in rats.[1]
-
-
Surgical Cannula Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Shave and disinfect the scalp.
-
Make a midline incision to expose the skull.
-
Using bregma as a reference, determine the coordinates for the lateral ventricle.
-
Drill a small hole through the skull at the target coordinates.
-
Implant a guide cannula to the correct depth and secure it with skull screws and dental cement.
-
Place a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for several days.
-
-
Injection:
-
Gently restrain the recovered animal.
-
Remove the dummy cannula and insert the injection cannula connected to the Hamilton syringe.
-
Infuse the TGOT solution slowly over several minutes.
-
Leave the injector in place for a minute post-injection to allow for diffusion.
-
Replace the dummy cannula.
-
-
Post-Procedure:
-
Monitor the animal for any neurological or behavioral changes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peripheral oxytocin treatment ameliorates obesity by reducing food intake and visceral fat mass | Aging [aging-us.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Application Notes and Protocols for (Thr4,Gly7)-Oxytocin in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of oxytocin, a neuropeptide central to various physiological processes, including social bonding, parturition, and lactation. TGOT is distinguished by its high selectivity as an agonist for the oxytocin receptor (OTR), particularly in rodent models, making it an invaluable tool for elucidating the specific roles of OTR signaling pathways.[1][2] The activation of the OTR, a G-protein coupled receptor (GPCR), primarily initiates the Gq/phospholipase C (PLC) signaling cascade. This leads to the production of inositol 1,4,5-triphosphate (IP3), which in turn triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3][4] This robust increase in intracellular Ca2+ can be readily monitored using calcium imaging techniques, providing a functional readout of OTR activation.
These application notes provide a comprehensive guide for utilizing this compound in calcium imaging experiments. Included are key pharmacological data, detailed experimental protocols, and visual representations of the underlying signaling pathway and experimental workflow.
Quantitative Data
The following table summarizes the reported binding affinities and effective concentrations of this compound for the oxytocin receptor. These values are crucial for designing experiments and interpreting results.
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Ki | Human | Uterine Smooth Muscle Cells | 17.9 ± 2.8 nM | [5] |
| Kd | Rat | Hippocampal Synaptic Plasma Membranes, Mammary Gland, Uterus | 1.0 - 2.0 nM | [6] |
| Effective Concentration | Mouse | Paraventricular Thalamus Neurons | 1 µM (evokes inward current) | [7] |
| Effective Concentration | Mouse | Subicular Neurons | 0.3 µM (induces depolarization) | [7] |
Signaling Pathway of this compound
The activation of the oxytocin receptor by this compound initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium. This pathway is a hallmark of Gq-coupled GPCRs.
References
- 1. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and potent agonists and antagonists for investigating the role of mouse oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing a Stable Solution of (Thr4,Gly7)-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin is a synthetic analog of the neuropeptide oxytocin, acting as a specific agonist for the oxytocin receptor (OTR).[1][2] Its use in experimental settings, ranging from in vitro cell-based assays to in vivo animal studies, necessitates the preparation of stable and reliable solutions. This document provides detailed application notes and protocols for the solubilization, stabilization, and handling of this compound to ensure reproducible and accurate experimental outcomes.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H61N11O12S2 | --INVALID-LINK-- |
| Molecular Weight | 940.10 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | >95% | --INVALID-LINK-- |
| Receptor Target | Oxytocin Receptor (OTR) | [1][2] |
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor, a G-protein coupled receptor (GPCR), by this compound initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for designing and interpreting experiments. The primary signaling cascade involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses.
References
Application Note: Purity Assessment of (Thr4,Gly7)-Oxytocin by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purity assessment of (Thr4,Gly7)-Oxytocin, a synthetic analog of the neuropeptide oxytocin, using liquid chromatography-mass spectrometry (LC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of synthesized this compound. This application note includes detailed methodologies for sample preparation, LC-MS analysis, and data interpretation. A summary of quantitative data and potential impurities is presented in a structured table. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding.
Introduction
This compound is a synthetic analog of oxytocin, a nine-amino-acid peptide hormone. In this analog, the glutamine at position 4 is replaced by threonine, and the leucine at position 7 is replaced by glycine.[1] These modifications can alter the peptide's biological activity, receptor binding affinity, and stability, making it a subject of interest in therapeutic research.[1] As with any synthetic peptide intended for research or pharmaceutical use, rigorous purity assessment is crucial to ensure experimental reproducibility and safety. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), is a powerful analytical technique for the characterization and purity determination of synthetic peptides.[2] This method allows for the accurate determination of the molecular weight of the target peptide and the identification and quantification of impurities.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality LC-MS data. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample concentration.
Materials:
-
This compound sample (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Reconstitution of Lyophilized Peptide: Allow the lyophilized this compound powder to equilibrate to room temperature. Reconstitute the peptide in HPLC-grade water with 0.1% formic acid to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Working Solution Preparation: From the stock solution, prepare a working solution with a concentration of 100 µg/mL by diluting with a solution of 5% acetonitrile in water with 0.1% formic acid.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following LC-MS parameters are recommended for the analysis of this compound. Optimization may be necessary depending on the specific instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 600 L/hr |
| Scan Range (MS1) | m/z 300-1500 |
| Collision Energy (MS/MS) | Ramped (e.g., 20-40 eV) for fragmentation |
Data Presentation
The purity of the this compound sample is determined by integrating the peak area of the target peptide in the chromatogram and expressing it as a percentage of the total peak area. The identity of the peptide is confirmed by its measured mass-to-charge ratio (m/z).
This compound Properties
| Property | Value |
| Amino Acid Sequence | Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH₂ (Disulfide bridge: Cys¹-Cys⁶)[3][4][5] |
| Molecular Formula | C₃₉H₆₁N₁₁O₁₂S₂[1][3][6][7][8] |
| Molecular Weight | 940.1 g/mol [1][6][7][8] |
| Monoisotopic Mass | 939.3942 Da |
| Expected [M+H]⁺ | 940.4015 Da |
| Expected [M+2H]²⁺ | 470.7051 Da |
Potential Impurities
Impurities in synthetic peptides can arise from various sources during solid-phase peptide synthesis, including incomplete deprotection, amino acid deletions or insertions, and side reactions.[9] The table below lists some potential impurities for this compound.
| Impurity Type | Description | Expected [M+H]⁺ (Da) |
| Deletion | Missing one amino acid (e.g., -Gly) | 883.3700 |
| Insertion | Additional amino acid (e.g., +Gly) | 997.4330 |
| Oxidation | Oxidation of Cysteine or Tyrosine (+16 Da) | 956.4010 |
| Deamidation | Deamidation of Asparagine (+1 Da) | 941.3986 |
| Incomplete Disulfide Bond Formation | Reduced form (+2 Da) | 942.4171 |
| Trifluoroacetyl (TFA) Adduct | Adduct from purification buffer (+96 Da) | 1036.3934 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the mass spectrometry-based purity assessment of this compound.
Predicted Fragmentation of this compound
The following diagram illustrates the predicted fragmentation pattern of the [M+H]⁺ ion of this compound, highlighting the major b and y ions that can be used for sequence confirmation.
References
- 1. CAS 60786-59-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 3. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 4. abcepta.com [abcepta.com]
- 5. lifetein.com [lifetein.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Buy this compound [smolecule.com]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
Application Notes and Protocols: Radiolabeling and Use of (Thr4,Gly7)-Oxytocin for Oxytocin Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin is a potent and highly selective agonist for the oxytocin receptor (OTR), making it an invaluable tool for studying the pharmacology and function of this important G-protein coupled receptor.[1] This document provides detailed application notes and protocols for the radiolabeling of this compound and its subsequent use in receptor binding and signaling studies. The high affinity and selectivity of this ligand for the OTR over related vasopressin receptors make it a superior choice for precise characterization of the oxytocinergic system.
Data Presentation
Table 1: Receptor Binding Affinity of Radiolabeled this compound
| Radioligand | Tissue/Cell Type | K_d (nM) | B_max (fmol/mg protein) | Reference |
| [³H]-(Thr4,Gly7)-Oxytocin | Rat Hippocampal Synaptic Plasma Membranes | 1.0 - 2.0 | Not Reported | [2] |
| [³H]-(Thr4,Gly7)-Oxytocin | Rat Mammary Gland | 1.0 - 2.0 | Not Reported | [2] |
| [³H]-(Thr4,Gly7)-Oxytocin | Rat Uterus | 1.0 - 2.0 | Not Reported | [2] |
| [³H]-Oxytocin | Rat Left Ventricle (High Affinity Site) | ~1 | ~1480 | [3] |
| [³H]-Oxytocin | Rat Left Ventricle (Low Affinity Site) | ~75 | ~3730 | [3] |
Table 2: Receptor Selectivity of this compound
| Ligand | Receptor | Species | K_i (nM) or Fold Selectivity | Reference |
| This compound | Oxytocin Receptor (OTR) | Rat | High Affinity | [2] |
| This compound | Vasopressin V1a Receptor | Rat | Lower Affinity than OTR | [4] |
| This compound | Vasopressin V2 Receptor | Rat | Lower Affinity than OTR | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Tritium ([³H])
This protocol describes a general method for the tritiation of peptides, which can be adapted for this compound. The most common method involves the catalytic reduction of a precursor peptide containing an unsaturated or halogenated amino acid analog with tritium gas.
1.1. Synthesis of a Precursor Peptide:
A precursor of this compound suitable for tritiation needs to be synthesized using solid-phase peptide synthesis (SPPS).[5][6][7] This involves incorporating an amino acid that can be readily tritiated. Common choices include:
-
3,4-dehydro-Proline to be reduced to Proline.
-
4-Iodo-Phenylalanine or 3,5-Diiodo-Tyrosine for catalytic dehalogenation.[8]
The synthesis is performed on a solid support resin, followed by cleavage, deprotection, and purification of the precursor peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12]
1.2. Catalytic Tritiation:
Caution: Tritium is a radioactive isotope and all procedures must be carried out in a certified radiochemistry laboratory with appropriate safety precautions and shielding.
-
Preparation: Dissolve the purified precursor peptide in a suitable solvent (e.g., dimethylformamide, methanol, or water).
-
Catalyst Addition: Add a palladium-based catalyst (e.g., palladium on carbon, Pd/C).
-
Tritiation Reaction: Introduce tritium (³H₂) gas into the reaction vessel. The reaction is typically carried out at room temperature for several hours.
-
Reaction Quenching: After the reaction is complete, the excess tritium gas is removed, and the catalyst is filtered off.
-
Purification of [³H]-(Thr4,Gly7)-Oxytocin: The tritiated peptide is purified using RP-HPLC to separate it from unlabeled precursor and any radiolabeled byproducts.[9][10][11][12] The purity and specific activity of the final product should be determined.
Protocol 2: Oxytocin Receptor Binding Assay using [³H]-(Thr4,Gly7)-Oxytocin
This protocol outlines a radioligand binding assay to determine the affinity of unlabeled compounds for the oxytocin receptor or to measure receptor density in a given tissue or cell preparation.
2.1. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., uterine smooth muscle, brain tissue) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2.2. Saturation Binding Assay (to determine K_d and B_max):
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).
-
Add increasing concentrations of [³H]-(Thr4,Gly7)-Oxytocin (e.g., 0.1 to 20 nM).
-
For each concentration, prepare a parallel set of tubes/wells containing a high concentration of unlabeled oxytocin (e.g., 1 µM) to determine non-specific binding.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model using non-linear regression analysis to determine the K_d and B_max values.
2.3. Competition Binding Assay (to determine K_i of a test compound):
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a constant amount of membrane preparation.
-
Add a fixed concentration of [³H]-(Thr4,Gly7)-Oxytocin (typically at or below its K_d value).
-
Add increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).
-
Follow the incubation, filtration, and counting steps as described in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Visualizations
Signaling Pathway of the Oxytocin Receptor
Caption: Oxytocin receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. rctritec.com [rctritec.com]
- 9. bachem.com [bachem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: Investigating the Anxiolytic Effects of (Thr4,Gly7)-Oxytocin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxytocin, a neuropeptide primarily known for its role in social bonding and reproduction, has also been identified as a significant modulator of anxiety and fear responses. The oxytocin receptor (OTR), a G-protein-coupled receptor, is widely distributed in brain regions critical for emotional regulation, including the amygdala, hypothalamus, and raphe nucleus. Activation of the OTR can trigger various intracellular signaling cascades, such as the MAPK, PKC, and PLC pathways, which are believed to mediate its anxiolytic effects. (Thr4,Gly7)-Oxytocin is a specific agonist for the oxytocin receptor, making it a valuable pharmacological tool for investigating the therapeutic potential of targeting the oxytocinergic system for anxiety disorders. These application notes provide a comprehensive experimental framework for characterizing the anxiolytic properties of this compound in rodent models.
Experimental Design: A Multi-Tiered Approach
A robust experimental design is crucial for elucidating the anxiolytic profile of this compound. This involves a combination of behavioral assays to assess anxiety-like behavior and subsequent molecular analyses to probe the underlying mechanisms of action.
1. Animal Models and Group Allocation
Standard laboratory mouse strains (e.g., C57BL/6J) or rat strains (e.g., Wistar, Sprague-Dawley) are suitable for these studies. Animals should be appropriately housed and acclimatized to the facility and handling procedures to minimize stress-induced variability.
Experimental Groups:
-
Group 1: Vehicle Control: Administered with the vehicle solution (e.g., sterile saline) to control for the effects of the injection procedure.
-
Group 2: Positive Control: Treated with a known anxiolytic drug, such as Diazepam (a benzodiazepine), to validate the sensitivity of the behavioral assays.
-
Group 3-5: this compound Treatment Groups: Administered with at least three different doses of this compound (e.g., low, medium, high) to establish a dose-response relationship.
2. Drug Administration
Intranasal (IN) administration is a non-invasive method that can deliver therapeutics to the central nervous system. Alternatively, intracerebroventricular (ICV) or direct microinfusion into specific brain regions can be used for more targeted delivery.
-
Intranasal (IN) Administration Protocol (Adapted for Mice):
-
Acclimate mice to handling for several days to reduce stress.
-
Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentrations. A common vehicle for control animals is sterile saline.
-
Gently restrain the mouse.
-
Using a P10 micropipette, deliver a small volume (e.g., 2.5 µL) of the solution into each nostril. Mice are obligate nose-breathers, which facilitates rapid absorption.
-
Allow a sufficient interval (e.g., 5-30 minutes) between administration and behavioral testing for the compound to reach the brain.
-
3. Behavioral Assessment of Anxiety
A battery of tests should be used, as no single assay can fully capture the complexity of anxiety. The following are widely validated and commonly used models for screening anxiolytic compounds.
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Open Field Test (OFT): This assay assesses anxiety-like behavior by measuring the animal's exploratory patterns in a novel, open arena. Rodents naturally tend to stay near the walls (thigmotaxis), and an increase in time spent in the center is indicative of reduced anxiety.
-
Light-Dark Box (LDB) Test: This test relies on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow
The overall experimental process should be systematic to ensure reproducibility and validity of the results.
Caption: Experimental workflow for assessing the anxiolytic effects of this compound.
Detailed Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze, typically made of non-reflective material, elevated 50 cm above the ground. It consists of two open arms (e.g., 30x5 cm) and two closed arms of the same size, enclosed by high walls (e.g., 15 cm).
-
Procedure:
-
Habituate the animal to the testing room for at least 45-60 minutes before the trial.
-
Administer this compound, vehicle, or positive control at the predetermined time before the test.
-
Gently place the mouse at the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
-
-
Parameters to Measure:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Risk assessment behaviors like head-dipping and stretch-attend postures.
-
Protocol 2: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 45x45 cm) with high walls (e.g., 40 cm) made of a non-porous material. The arena is typically divided into a central zone and a peripheral zone by the tracking software.
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes.
-
Administer the test compound or control solution.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 5-10 minute period.
-
Record movement using a video tracking system.
-
Clean the apparatus thoroughly between animals.
-
-
Parameters to Measure:
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Protocol 3: Light-Dark Box (LDB) Test
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment (approx. 2/3 of the box). The compartments are connected by a small opening.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.
-
Administer the test compound or control solution.
-
Place the animal in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Use a video tracking system to record the animal's position and movements.
-
Clean the box thoroughly between trials.
-
-
Parameters to Measure:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
Data Presentation
Quantitative data from behavioral assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Elevated Plus Maze Results
| Treatment Group | % Time in Open Arms | Open Arm Entries | Closed Arm Entries | Total Distance (cm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (Diazepam) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (Medium Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Open Field Test Results
| Treatment Group | Time in Center (s) | Center Entries | Rearing Frequency | Total Distance (cm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (Diazepam) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (Medium Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Light-Dark Box Test Results
| Treatment Group | Time in Light Box (s) | Transitions | Latency to Dark (s) | Total Distance (cm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (Diazepam) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (Medium Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TGOT (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Investigating the Mechanism of Action
Following behavioral testing, molecular assays can be performed on brain tissue to explore the neurobiological mechanisms. The oxytocin receptor is known to couple to Gαq or Gαi proteins, activating signaling cascades like PLC, PKC, and MAPK. Some evidence also suggests an interaction with the serotonergic system.
Hypothesized Signaling Pathway
The anxiolytic effects of this compound are likely mediated through the activation of the OTR and its downstream signaling partners in key brain regions.
Caption: Hypothesized signaling cascade for this compound's anxiolytic effects.
how to dissolve and store lyophilized (Thr4,Gly7)-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin is a synthetic analog of the neuropeptide oxytocin. It is a potent and specific agonist for the oxytocin receptor (OTR) and has been instrumental in elucidating the physiological roles of oxytocin in various biological systems. This document provides detailed protocols for the proper dissolution and storage of lyophilized this compound, as well as application notes for its use in in-vitro studies.
Product Information
-
Product Name: this compound
-
Appearance: White lyophilized powder
-
Storage of Lyophilized Powder: Store at -20°C for up to 3 years.[1] Keep away from moisture.[1]
Dissolution and Reconstitution
Proper reconstitution of lyophilized this compound is crucial for maintaining its biological activity. It is recommended to equilibrate the vial to room temperature for 25 to 45 minutes before opening to prevent condensation.[2] Briefly vortex the vial to ensure all the powder is at the bottom.[2]
Recommended Solvents and Solubility
This compound exhibits good solubility in water and Dimethyl Sulfoxide (DMSO).[3][4] The choice of solvent will depend on the specific experimental requirements and the compatibility with the biological system under investigation.
| Solvent | Solubility | Notes |
| Water | ≥ 50 mg/mL | Use sterile, pyrogen-free water. If using for cell culture, filter-sterilize the solution through a 0.22 µm filter after reconstitution.[3] |
| DMSO | ≥ 100 mg/mL | Use high-purity, anhydrous DMSO. Be aware that DMSO can have physiological effects at certain concentrations. |
Table 1: Solubility of this compound in Common Solvents.
Reconstitution Protocol for Stock Solutions
-
Solvent Selection: Choose the appropriate solvent based on the intended application (see Table 1). For most in vitro biological assays, sterile water or a buffered aqueous solution is preferred.
-
Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to prepare a 1 mM stock solution from 1 mg of this compound (Molecular Weight: ~940.1 g/mol ), you would add approximately 1.06 mL of solvent.
-
Reconstitution: Carefully open the vial and add the calculated volume of the chosen solvent.
-
Dissolution: Gently swirl or vortex the vial until the lyophilized powder is completely dissolved.[2] Avoid vigorous shaking to prevent peptide degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Storage of Reconstituted Solutions
The stability of reconstituted this compound is dependent on the storage temperature and the solvent used.
| Storage Temperature | Stability in Aqueous Solution | Stability in DMSO | Notes |
| -80°C | Up to 1 year[1] | Up to 1 year[1] | Recommended for long-term storage. |
| -20°C | Up to 1 month[3] | Up to 1 month[3] | Suitable for short-term storage. |
| 2-8°C | Up to 6 months (in appropriate buffer)[5] | Not Recommended | For very short-term storage (days). |
Table 2: Storage and Stability of Reconstituted this compound.
Signaling Pathway
This compound exerts its effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key event in many of the physiological responses to oxytocin. Additionally, this compound has been shown to activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels and inhibit certain potassium (K+) channels, leading to neuronal excitation.[1][3]
References
Methodology for Assessing (Thr4,Gly7)-Oxytocin's Effect on Social Recognition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a potent and highly selective agonist for the oxytocin receptor (OTR). Its specificity makes it a valuable tool for elucidating the precise role of OTR activation in various physiological and behavioral processes, including social recognition. Social recognition, the ability to distinguish between familiar and novel conspecifics, is a fundamental aspect of social behavior and is often impaired in neuropsychiatric disorders. This document provides detailed methodologies for assessing the effect of TGOT on social recognition in rodents, a primary preclinical model for studying social behavior.
Data Presentation
Quantitative data from social recognition experiments should be summarized in a clear and structured format to allow for easy comparison between different treatment groups. The following tables provide a template for presenting such data.
Table 1: Effect of this compound on Social Investigation Time
| Treatment Group | Dose (µg/kg) | n | T1: Investigation Time of Novel Stimulus 1 (seconds ± SEM) | T2: Investigation Time of Familiar Stimulus 1 (seconds ± SEM) | T2: Investigation Time of Novel Stimulus 2 (seconds ± SEM) |
| Vehicle | - | 10 | 65.2 ± 5.1 | 30.5 ± 3.8 | 68.9 ± 6.2 |
| TGOT | 0.1 | 10 | 63.8 ± 4.9 | 45.1 ± 4.2 | 67.5 ± 5.5 |
| TGOT | 1.0 | 10 | 66.1 ± 5.3 | 25.3 ± 3.1 | 70.1 ± 6.8 |
| TGOT | 10.0 | 10 | 64.5 ± 4.7 | 35.8 ± 3.9 | 66.3 ± 5.9 |
*Indicates a statistically significant difference compared to the investigation time of the novel stimulus in the same trial. SEM: Standard Error of the Mean.
Table 2: Effect of this compound on Social Discrimination Index
| Treatment Group | Dose (µg/kg) | n | Discrimination Index (DI ± SEM) |
| Vehicle | - | 10 | 0.48 ± 0.05 |
| TGOT | 0.1 | 10 | 0.25 ± 0.04 |
| TGOT | 1.0 | 10 | 0.55 ± 0.06 |
| TGOT | 10.0 | 10 | 0.42 ± 0.05 |
*Indicates a statistically significant difference compared to the vehicle group. The Discrimination Index is calculated as: (Time investigating novel stimulus - Time investigating familiar stimulus) / (Total investigation time). A higher DI indicates better social recognition.
Experimental Protocols
Protocol 1: Social Recognition Test in Mice
This protocol is designed to assess short-term social memory in mice.
Materials:
-
Experimental mice (e.g., adult male C57BL/6J)
-
Juvenile stimulus mice (e.g., 3-4 weeks old)
-
Test arena (e.g., 40 cm x 40 cm x 30 cm, clean bedding)
-
This compound (TGOT)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration (intraperitoneal or subcutaneous)
-
Video recording and analysis software
-
Timer
Procedure:
-
Habituation:
-
Individually house the experimental mice for at least one week before the test to establish territorial behavior.
-
Handle the mice for 5 minutes daily for 3 days leading up to the experiment to reduce stress.
-
On the test day, place the experimental mouse in the test arena for a 30-minute habituation period.
-
-
Drug Administration:
-
Prepare fresh solutions of TGOT at the desired concentrations.
-
Administer the assigned dose of TGOT or vehicle to the experimental mouse (e.g., intraperitoneally, 30 minutes before the first trial).
-
-
Trial 1 (T1): Acquisition Phase
-
Introduce a juvenile stimulus mouse (Stimulus 1) into the test arena with the experimental mouse.
-
Allow the experimental mouse to investigate the stimulus mouse for a 4-minute period.
-
Record the duration of social investigation (sniffing of the head, anogenital, and body regions).
-
After 4 minutes, remove the stimulus mouse.
-
-
Inter-Trial Interval (ITI):
-
Return the experimental mouse to its home cage for a 30-minute ITI.
-
-
Trial 2 (T2): Recognition Phase
-
Place the experimental mouse back into the test arena.
-
Simultaneously introduce the now-familiar stimulus mouse (Stimulus 1) and a novel juvenile stimulus mouse (Stimulus 2). The position of the familiar and novel stimuli should be counterbalanced across subjects.
-
Allow the experimental mouse to investigate both stimulus mice for a 4-minute period.
-
Record the duration of social investigation for both the familiar and novel stimulus mice.
-
Data Analysis:
-
Calculate the total time spent investigating each stimulus mouse in T1 and T2.
-
Calculate the Discrimination Index (DI) for T2: DI = (Time with Novel Stimulus - Time with Familiar Stimulus) / (Total Investigation Time).
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 2: Intracerebroventricular (ICV) Cannulation and Microinjection
For more targeted administration of TGOT to the brain, ICV cannulation can be performed.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Dental cement
-
Microinjection pump and syringe
-
This compound (TGOT)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula into a lateral ventricle (e.g., coordinates for mice relative to bregma: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm).
-
Secure the cannula with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
Microinjection:
-
On the day of the experiment, gently restrain the mouse and remove the dummy cannula.
-
Insert the injection cannula, connected to the microinjection pump, into the guide cannula.
-
Infuse a small volume (e.g., 0.5 µL) of TGOT solution or aCSF over a period of 1 minute.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Proceed with the social recognition test as described in Protocol 1, adjusting the timing of the test relative to the microinjection as required by the experimental design.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action of TGOT and for designing robust experiments.
Oxytocin Receptor Signaling Pathway
The binding of this compound to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are believed to modulate social recognition.
Caption: Oxytocin receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing Social Recognition
The following diagram illustrates the key steps in a typical experiment designed to evaluate the effect of this compound on social recognition in rodents.
Caption: Experimental workflow for the social recognition test.
Application Notes and Protocols for (Thr4,Gly7)-Oxytocin in In Vitro Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin (TGOT) is a potent and selective synthetic analog of the neuropeptide oxytocin.[1][2] It acts as a specific agonist for the oxytocin receptor (OTR), a G-protein coupled receptor, making it a valuable tool for investigating the physiological and pathological roles of the oxytocinergic system in the central nervous system.[1][3] In vitro studies on neuronal cell cultures are fundamental to elucidating the mechanisms of action of neuroactive compounds. These application notes provide detailed protocols for the use of this compound in neuronal cell culture experiments, including electrophysiology and calcium imaging, to characterize its effects on neuronal excitability and signaling.
Chemical Properties
| Property | Value |
| Synonyms | TGOT, [4-threonine, 7-glycine]oxytocin |
| Molecular Formula | C39H61N11O12S2 |
| Molecular Weight | 940.10 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% |
| Solubility | Soluble in water |
Mechanism of Action
This compound selectively binds to and activates the oxytocin receptor (OTR).[1] The OTR is primarily coupled to the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3][4] This increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that modulate neuronal function. In specific neuronal populations, such as subicular neurons, TGOT has been shown to cause excitation by activating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and inhibiting potassium (K+) channels.[1]
Data Presentation
Electrophysiological Effects of this compound on Neuronal Cells
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Inward Current | Paraventricular thalamus (PVT) neurons | 1 µM | 1 min | 5.9 pA | [1] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) Frequency | Paraventricular thalamus (PVT) neurons | 1 µM | 1 min | Increased | [1] |
| Depolarization | Bursting and regular firing cells | 0.3 µM | 5 min | Induced | [1] |
| Depolarization | Subicular neurons | 0.3 µM | 5 min | Induced via TRPV1 channel activation | [1] |
| Inhibitory Postsynaptic Currents (IPSCs) | Hippocampal neurons | 200 nM | - | Decreased | [5] |
Receptor Binding Affinity
| Ligand | Receptor | Cell/Tissue Type | Kd (nM) | Reference |
| [3H]-[Thr4,Gly7]OT | Oxytocin Receptor | Rat hippocampal synaptic plasma membranes | 1.0 - 2.0 | [6] |
| [3H]-[Thr4,Gly7]OT | Oxytocin Receptor | Mammary gland | 1.0 - 2.0 | [6] |
| [3H]-[Thr4,Gly7]OT | Oxytocin Receptor | Uterus | 1.0 - 2.0 | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a buffer of choice to a stock concentration of 1 mM. For example, for 1 mg of peptide (MW = 940.10), add 1.064 mL of solvent.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to 1 month), 4°C is acceptable.
In Vitro Neuronal Cell Culture
Materials:
-
Primary neurons (e.g., hippocampal, cortical) or neuronal cell line
-
Appropriate neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Culture vessels (e.g., plates, flasks, coverslips)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Coat culture vessels with Poly-D-lysine according to the manufacturer's instructions to promote neuronal attachment.
-
Thaw and plate primary neurons or neuronal cell lines at the desired density in pre-warmed culture medium.
-
Maintain the neuronal cultures in an incubator at 37°C with 5% CO2.
-
Replace half of the culture medium every 2-3 days.
-
Allow the neurons to mature and form synaptic connections for at least 7-10 days before commencing experiments with this compound.
Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Mature neuronal cell culture on coverslips
-
Recording chamber
-
Perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound working solution
Protocol:
-
Prepare a working solution of this compound by diluting the stock solution in aCSF to the desired final concentration (e.g., 0.3 µM, 1 µM).
-
Transfer a coverslip with cultured neurons to the recording chamber and continuously perfuse with aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents) for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the aCSF containing this compound and record the changes in neuronal activity for the desired duration (e.g., 1-5 minutes).
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
Analyze the recorded data to quantify the effects of this compound on parameters such as membrane potential, input resistance, and the frequency and amplitude of synaptic currents.
Calcium Imaging
Materials:
-
Mature neuronal cell culture on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound working solution
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
Protocol:
-
Prepare a loading solution of the calcium indicator dye in HBSS. For Fluo-4 AM, a typical final concentration is 1-5 µM with 0.02% Pluronic F-127 to aid in dye loading.
-
Remove the culture medium from the neurons and wash gently with pre-warmed HBSS.
-
Incubate the neurons with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
Mount the dish or coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images for a stable period.
-
Apply the this compound working solution to the cells via the perfusion system or by gentle addition to the bath.
-
Record the changes in intracellular calcium levels by acquiring images at regular intervals.
-
Analyze the image data to measure changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
Visualizations
Caption: Signaling pathway of this compound in neuronal cells.
Caption: Experimental workflow for applying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Culturing and Electrophysiology of Cells on NRCC Patch-clamp Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Electrophysiology | www.multichannelsystems.com [multichannelsystems.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole-Brain Wiring Diagram of Oxytocin System in Adult Mice | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for the Solid-Phase Synthesis of (Thr4,Gly7)-Oxytocin Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Thr4,Gly7)-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, a nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. In the (Thr4,Gly7) analog, the glutamine at position 4 is replaced by threonine, and the leucine at position 7 is replaced by glycine. This modification has been shown to significantly enhance the oxytocic activity while reducing the antidiuretic potency, resulting in a highly selective analog.[1] These characteristics make this compound a person of interest for therapeutic applications where potent uterine contraction is desired with minimal vasopressin-like side effects.
This document provides a comprehensive guide to the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It includes detailed protocols for the synthesis of the linear peptide on a solid support, cleavage and deprotection, cyclization to form the disulfide bridge, and subsequent purification and characterization.
Chemical and Pharmacological Data
The chemical properties and pharmacological activities of this compound and related analogs are summarized below.
| Peptide | Molecular Formula | Molecular Weight (Da) | Oxytocic Potency (units/mg) | Antidiuretic Potency (units/mg) | Oxytocic/Antidiuretic Ratio |
| This compound | C39H61N11O12S2 | 940.1 | 166 ± 4 | 0.002 ± 0.0004 | 83,000 |
| [7-Glycine]oxytocin | Not specified | Not specified | 93 ± 4 | 0.0056 ± 0.0003 | 16,000 |
| Hydroxy[Thr4, Gly7]oxytocin | Not specified | Not specified | 218 ± 8 | 0.0040 ± 0.0005 | 54,500 |
Experimental Protocols
The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cleavage from the resin, deprotection of side chains, oxidative cyclization, and purification.
Solid-Phase Synthesis of the Linear Nonapeptide
This protocol outlines the manual synthesis of the protected linear this compound precursor on a Rink Amide resin using Fmoc/tBu strategy. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus.
Materials:
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Rink Amide resin (0.5-0.8 mmol/g loading)
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Fmoc-amino acids with acid-labile side-chain protecting groups: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH.
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Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.
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Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF).
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Solvents: DMF, Dichloromethane (DCM).
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Washing solutions: DMF, DCM, and Isopropanol (IPA).
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Example for the first amino acid, Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 2-4 hours at room temperature.
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To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), Asn(Trt), Thr(tBu), Ile, Tyr(tBu), and Cys(Trt).
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups.
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether.
-
Centrifuge.
Protocol:
-
Wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide.
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Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Dry the crude linear peptide under vacuum.
Disulfide Bond Formation (Cyclization)
This protocol outlines the formation of the intramolecular disulfide bridge to yield the cyclic this compound.
Materials:
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0).
-
Acetonitrile (ACN).
-
Hydrogen peroxide (3% solution).
Protocol:
-
Dissolve the crude linear peptide in a mixture of ACN and ammonium bicarbonate buffer to a final peptide concentration of 0.1-0.5 mg/mL.
-
Slowly add a 3% hydrogen peroxide solution dropwise while stirring.
-
Monitor the reaction by HPLC-MS until the linear peptide is consumed and the cyclic product is the major peak. This typically takes 1-4 hours.
-
Quench the reaction by adding a small amount of methionine or by acidifying the solution with acetic acid.
-
Lyophilize the crude cyclic peptide.
Purification
The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Protocol:
-
Dissolve the lyophilized crude cyclic peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-40% B over 30 minutes) at a suitable flow rate.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques.
-
Analytical RP-HPLC: To determine the purity of the final peptide.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A suitable gradient to resolve the product from impurities (e.g., 5-95% B over 20 minutes).
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Expected Mass: The calculated monoisotopic mass of this compound is approximately 940.1 Da. The observed mass spectrum should show a prominent peak corresponding to this mass.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Post-synthesis processing and purification workflow.
References
Troubleshooting & Optimization
optimizing (Thr4,Gly7)-Oxytocin concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Thr4,Gly7)-Oxytocin, a potent and selective oxytocin receptor agonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (TGOT) is a synthetic analog of oxytocin. It is a highly specific agonist for the oxytocin receptor (OTR), with a greater selectivity for the OTR over vasopressin receptors compared to native oxytocin.[1] This specificity makes it a valuable tool for studying the physiological and cellular effects mediated by OTR activation without the confounding effects of vasopressin receptor activation.
Q2: What is the primary signaling pathway activated by this compound?
This compound primarily acts through the oxytocin receptor, which is a G-protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[2][3]
Q3: What is the binding affinity of this compound for the oxytocin receptor?
Studies have shown that this compound has a high affinity for oxytocin receptors. The equilibrium dissociation constant (Kd) is typically in the low nanomolar range, approximately 1.0 to 2.0 nM.[4]
Troubleshooting Guide
Issue 1: No observable effect or weak response after applying this compound.
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Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly depending on the cell type and the specific assay.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your experimental system. Based on published data, concentrations ranging from 200 nM to 1 µM have been shown to be effective in various in vitro assays.[5] For electrophysiological recordings in neurons, concentrations of 0.3 µM and 1 µM have been used to elicit responses.[6]
-
-
Possible Cause 2: Receptor Desensitization. Prolonged or repeated exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptor becomes less responsive to the ligand.
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Solution: Reduce the incubation time or the concentration of this compound. If multiple applications are necessary, ensure there is a sufficient washout period between applications to allow for receptor resensitization.
-
-
Possible Cause 3: Low Oxytocin Receptor Expression. The cell line or primary cells you are using may not express a sufficient number of oxytocin receptors to produce a measurable response.
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Solution: Verify the expression of oxytocin receptors in your cells using techniques such as qPCR, Western blot, or immunocytochemistry. If receptor expression is low, consider using a cell line known to express high levels of the oxytocin receptor or transiently transfecting your cells with an OTR expression vector.
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Issue 2: High background signal or non-specific effects.
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Possible Cause 1: Off-target effects. While this compound is highly selective, at very high concentrations, it may exhibit off-target effects. In some neuronal preparations, it has been shown to activate TRPV1 channels and depress K+ channels.[6]
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Solution: Use the lowest effective concentration determined from your dose-response studies. To confirm the effect is OTR-mediated, use a specific oxytocin receptor antagonist, such as Atosiban, to see if the observed effect is blocked.
-
-
Possible Cause 2: Issues with compound stability or solvent. Improper storage or handling of this compound can lead to its degradation. The solvent used to dissolve the peptide may also have its own effects on the cells.
-
Solution: Store the lyophilized peptide at -20°C for long-term storage and reconstituted solutions at -80°C for up to one year.[7] Prepare fresh dilutions for each experiment from a concentrated stock. Always run a vehicle control (the solvent used to dissolve the this compound) to ensure it does not produce any effects on its own.
-
Issue 3: Difficulty in measuring the downstream effects of this compound.
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Possible Cause 1: Insensitive assay. The chosen assay may not be sensitive enough to detect the changes induced by this compound.
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Solution: Consider using a more sensitive detection method. For example, if you are measuring intracellular calcium, a fluorescent calcium indicator with a higher signal-to-noise ratio might be beneficial. For signaling pathway analysis, consider assays that measure downstream effectors like IP3 accumulation or ERK phosphorylation. Commercially available ELISA kits can be used to quantify oxytocin levels in tissue culture media.[8][9]
-
-
Possible Cause 2: Timing of measurement. The kinetics of the cellular response to this compound can be rapid and transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for measuring the response after the application of this compound. For example, calcium responses are often rapid, peaking within seconds to minutes, while changes in gene expression will take longer.
-
Data Presentation
Table 1: Reported In Vitro Concentrations and Effects of this compound
| Concentration | Cell/Tissue Type | Assay Type | Observed Effect | Reference |
| 200 nM | Hippocampal Slices | Whole-cell Patch Clamp | Decreased Inhibitory Postsynaptic Currents (IPSCs) | [5] |
| 0.3 µM | Subicular Neurons | Electrophysiology | Depolarization of neurons | [6] |
| 1 µM | Paraventricular Thalamus Neurons | Electrophysiology | Evoked an inward current of 5.9 pA | [6] |
| 1 µM | Prelimbic Cortex Neurons | Cell-attached Patch Clamp | Significantly increased firing rate | [10] |
Table 2: Binding Affinity of this compound
| Receptor | Tissue/Cell Type | Ligand | Kd (nM) | Reference |
| Oxytocin Receptor | Rat Hippocampal Synaptic Plasma Membranes | [3H]-[Thr4,Gly7]OT | 1.0 - 2.0 | [4] |
| Oxytocin Receptor | Rat Mammary Gland | [3H]-[Thr4,Gly7]OT | 1.0 - 2.0 | [4] |
| Oxytocin Receptor | Rat Uterus | [3H]-[Thr4,Gly7]OT | 1.0 - 2.0 | [4] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
-
Cell Preparation: Plate cells expressing oxytocin receptors onto glass-bottom dishes and culture overnight.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: After dye loading, wash the cells to remove excess dye and replace with fresh buffer. Mount the dish on a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence for a few minutes to establish a stable signal.
-
Stimulation: Prepare a stock solution of this compound in the appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentration in the imaging buffer. Add the this compound solution to the cells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence for several minutes after stimulation to capture the peak response and subsequent return to baseline.
-
Data Analysis: Quantify the change in fluorescence intensity over time. The response is typically expressed as a ratio of the fluorescence at a specific wavelength (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Slice Preparation: Prepare acute brain slices from the region of interest according to standard protocols.
-
Recording Setup: Place a slice in the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Cell Identification: Identify target neurons for recording using differential interference contrast (DIC) optics.
-
Patching: Obtain a whole-cell patch-clamp recording from the selected neuron using a borosilicate glass pipette filled with an appropriate internal solution.
-
Baseline Recording: Record baseline electrical activity (e.g., membrane potential, firing rate, or postsynaptic currents) for a stable period.
-
Drug Application: Bath-apply this compound at the desired concentration by dissolving it in the aCSF.
-
Data Acquisition and Analysis: Record the changes in the electrical properties of the neuron during and after the application of the drug. Analyze parameters such as changes in membrane potential, firing frequency, or the amplitude and frequency of synaptic currents.
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound via the oxytocin receptor.
Caption: Experimental workflow for an in vitro calcium imaging assay.
References
- 1. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. arborassays.com [arborassays.com]
- 9. arborassays.com [arborassays.com]
- 10. Targeting Neurons with Functional Oxytocin Receptors: A Novel Set of Simple Knock-In Mouse Lines for Oxytocin Receptor Visualization and Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Thr4,Gly7)-Oxytocin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Thr4,Gly7)-Oxytocin in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the neuropeptide oxytocin. It is a highly specific agonist for the oxytocin receptor (OTR), which is a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the OTR, which predominantly couples to the Gαq subtype of G proteins. This activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in various cellular responses. There is also evidence that the OTR can couple to Gαi/o proteins.
Q2: What are the common experimental applications of this compound?
This compound is widely used in various research areas, including:
-
Neuroscience: To investigate the role of oxytocin in social behavior, anxiety, and neuronal signaling. It has been shown to excite subicular neurons.[1]
-
Cardiovascular Research: To study the effects of oxytocin on the cardiovascular system.
-
Reproductive Biology: To examine uterine contractions and other physiological processes related to reproduction.
-
Drug Discovery: As a tool to screen for and characterize novel oxytocin receptor modulators.
Q3: How should this compound be stored to ensure its stability?
Proper storage is crucial for maintaining the integrity and activity of this compound. Lyophilized powder should be stored at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is acceptable for up to six months. Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, categorized by experimental type.
General Handling and Preparation
| Problem | Potential Cause | Solution |
| Low or no biological activity | Peptide degradation: Improper storage, repeated freeze-thaw cycles, or exposure to light. | Store lyophilized peptide at -20°C or -80°C. Aliquot reconstituted solutions to avoid freeze-thaw cycles. Protect from light. |
| Incorrect concentration: Errors in calculation or dilution. | Double-check all calculations and ensure accurate pipetting. Use a freshly prepared stock solution for critical experiments. | |
| Poor solubility: Peptide may not be fully dissolved in the chosen solvent. | Refer to the manufacturer's instructions for recommended solvents. Sonication or gentle vortexing may aid dissolution. | |
| Inconsistent results between experiments | Variability in peptide stock: Degradation of an older stock solution. | Prepare fresh stock solutions regularly and compare the activity of new and old stocks. |
| Batch-to-batch variability: Differences in the purity or synthesis of the peptide. | If possible, purchase larger batches of the peptide to ensure consistency across a series of experiments. |
Receptor Binding Assays
| Problem | Potential Cause | Solution |
| High non-specific binding of radiolabeled [3H]-(Thr4,Gly7)-Oxytocin | Suboptimal buffer composition: Ionic strength or pH may promote non-specific interactions. | Optimize the binding buffer. Test different pH values (typically 7.2-7.6) and ionic strengths. The addition of a carrier protein like bovine serum albumin (BSA) can help reduce non-specific binding. |
| Inadequate washing steps: Insufficient removal of unbound radioligand. | Increase the number and/or volume of washes. Ensure the wash buffer is at the correct temperature (usually ice-cold) to minimize dissociation of specifically bound ligand. | |
| Low specific binding | Low receptor expression: The cell line or tissue preparation may have a low density of oxytocin receptors. | Use a cell line known to express high levels of the oxytocin receptor or use tissues with high receptor density (e.g., uterus, mammary gland). |
| Degradation of radioligand: The tritiated peptide may have degraded over time. | Check the expiration date of the radioligand. Store it properly according to the manufacturer's instructions. |
Cell-Based Functional Assays (e.g., Calcium Flux, cAMP)
| Problem | Potential Cause | Solution |
| No response or weak response in calcium flux assay | Low receptor expression or desensitization: Insufficient receptor numbers or prolonged exposure to agonists. | Ensure the cell line expresses functional oxytocin receptors. Avoid prolonged pre-incubation with any potential agonists. |
| Issues with calcium indicator dye: Inadequate loading or dye compartmentalization. | Optimize dye loading concentration and incubation time. Ensure cells are healthy and adherent. | |
| G protein coupling issues: The cell line may not express the appropriate Gαq protein for efficient signaling. | Consider using a cell line engineered to co-express the oxytocin receptor and a promiscuous G protein like Gα15/16. | |
| Unexpected decrease in cAMP levels | Activation of Gαi/o pathway: The oxytocin receptor can also couple to inhibitory G proteins. | This may be a genuine biological response. To confirm, pre-treat cells with pertussis toxin, which uncouples Gαi/o from receptors. |
| High background signal | Constitutive receptor activity: Some receptor systems exhibit ligand-independent signaling. | Use a non-transfected parental cell line as a negative control to determine the baseline signal. |
In Vivo Experiments
| Problem | Potential Cause | Solution |
| Lack of behavioral or physiological effect | Poor bioavailability or rapid degradation: The peptide may be quickly cleared or degraded in vivo. | Consider different routes of administration (e.g., intracerebroventricular vs. intraperitoneal) to bypass metabolic barriers. The use of protease inhibitors in the vehicle may also be considered, though with caution for potential side effects. |
| Inappropriate dosage: The concentration of the peptide reaching the target tissue may be too low. | Perform a dose-response study to determine the optimal effective dose for the desired effect. | |
| Variable responses between animals | Individual differences in physiology: Factors such as age, sex, and stress levels can influence the oxytocin system. | Standardize the experimental animals as much as possible. Increase the sample size to account for biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources.
Table 1: Receptor Binding Affinity (Kd)
| Radioligand | Tissue/Cell Preparation | Species | Kd (nM) | Reference |
| [3H]-(Thr4,Gly7)-Oxytocin | Hippocampal synaptic plasma membranes | Rat | 1.0 - 2.0 | [2] |
| [3H]-(Thr4,Gly7)-Oxytocin | Mammary gland | Rat | 1.0 - 2.0 | [2] |
| [3H]-(Thr4,Gly7)-Oxytocin | Uterus | Rat | 1.0 - 2.0 | [2] |
Table 2: Functional Potency (EC50)
| Assay Type | Cell Line/Tissue | Species | EC50 (nM) | Reference |
| Gαq Activation (BRET) | HEK293 | Human | 2.16 ± 0.95 | [3] |
| Gαi1 Activation (BRET) | HEK293 | Human | 62.63 ± 39.00 | [3] |
| Gαi2 Activation (BRET) | HEK293 | Human | 32.27 ± 11.05 | [3] |
| Gαi3 Activation (BRET) | HEK293 | Human | 11.50 ± 7.22 | [3] |
| GαoA Activation (BRET) | HEK293 | Human | 29.80 ± 19.32 | [3] |
| GαoB Activation (BRET) | HEK293 | Human | 91.80 ± 26.00 | [3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Lyophilized Powder | -80°C | 2 years | [1] |
| Lyophilized Powder | -20°C | 1 year | [1] |
| Reconstituted in Solvent | -80°C | 6 months | [1] |
| Reconstituted in Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Receptor Binding Assay Protocol
This protocol is a general guideline for a competitive radioligand binding assay using [3H]-(Thr4,Gly7)-Oxytocin.
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the oxytocin receptor.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Incubation: In a 96-well plate, add membrane preparation, [3H]-(Thr4,Gly7)-Oxytocin (at a concentration near its Kd), and varying concentrations of unlabeled this compound or other competing ligands. For non-specific binding control wells, add a high concentration of unlabeled oxytocin.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki or IC50 values of the competing ligands.
Calcium Flux Assay Protocol
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound.
-
Cell Culture: Plate cells expressing the oxytocin receptor in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Baseline Reading: After washing to remove excess dye, acquire a baseline fluorescence reading using a fluorescence plate reader equipped with an injector.
-
Agonist Addition: Inject a solution of this compound at various concentrations into the wells.
-
Kinetic Measurement: Immediately after injection, measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes) to capture the transient calcium response.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
Visualizations
Caption: Gq-coupled signaling pathway of this compound.
Caption: Workflow for a this compound calcium flux assay.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Thr4,Gly7)-Oxytocin Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (Thr4,Gly7)-Oxytocin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
This compound is a synthetic analog of the neuropeptide hormone oxytocin.[1][2][3] It has the amino acid sequence Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH2, with a disulfide bridge between the two cysteine residues (Cys1-Cys6).[4] This cyclic structure is crucial for its biological activity. The primary structure, particularly the presence of specific amino acid residues and the disulfide bond, dictates its susceptibility to various degradation pathways. Like oxytocin, it is prone to degradation through hydrolysis, deamidation, oxidation, and disulfide bond cleavage.[5][6]
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of peptide solutions, including this compound, is significantly influenced by several factors:
-
pH: The pH of the solution is a critical factor. Oxytocin, a close analog, exhibits its greatest stability at a pH of around 4.5.[5][7][8] At acidic (e.g., pH < 3) and alkaline (e.g., pH > 7) conditions, degradation rates increase.[5][7]
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Temperature: Elevated temperatures accelerate degradation processes.[7][9] For long-term storage, frozen conditions (-20°C or -80°C) are recommended for lyophilized peptides and their solutions.[2][3]
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Solution Composition: The type of buffer and the presence of metal ions can impact stability. For instance, citrate buffers in combination with divalent metal ions (Ca2+, Mg2+, Zn2+) have been shown to improve the stability of oxytocin in aqueous solutions.[8]
-
Light Exposure: Exposure to UV light can lead to photodegradation, primarily affecting the disulfide bond.[10]
-
Enzymatic Degradation: In biological matrices, peptidases can rapidly degrade this compound.[11][12][13]
Q3: How should I store my this compound solutions to ensure stability?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C.[2][3] Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[2] Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from light and moisture.[2] If using aqueous solutions for short-term experiments, it is advisable to use a buffer system with a pH around 4.5 and to protect the solution from light.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of my this compound peptide in solution during my experiments.
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Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of your experimental solution. If it is outside the optimal range of approximately 4.0-5.0, adjust it using a suitable buffer system (e.g., citrate or acetate buffer).[8] For oxytocin, the degradation rate is significantly faster at pH values below 3 and above 7.[5]
-
-
Possible Cause 2: High temperature.
-
Troubleshooting Step: Ensure your experiments are conducted at the lowest feasible temperature. If prolonged incubation is necessary, consider if the temperature can be reduced. Avoid leaving solutions at room temperature for extended periods.
-
-
Possible Cause 3: Presence of proteases in the experimental system (e.g., cell culture media, biological extracts).
-
Troubleshooting Step: If working with biological samples, consider adding a broad-spectrum protease inhibitor cocktail to your solution to prevent enzymatic degradation.[14]
-
-
Possible Cause 4: Photodegradation.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil, especially if your experiments are conducted under direct light.[10]
-
Issue 2: My analytical results (e.g., HPLC, LC-MS) show multiple peaks besides the main this compound peak.
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Possible Cause 1: Peptide degradation.
-
Troubleshooting Step: These additional peaks are likely degradation products. To identify them, you can perform forced degradation studies (see Experimental Protocols section) under various stress conditions (acid, base, heat, oxidation, light) and analyze the resulting solutions by LC-MS to characterize the mass of the degradation products.[15] Common degradation products for oxytocin and its analogs include deamidated forms, disulfide bond cleaved products, and aggregates.[7]
-
-
Possible Cause 2: Impurities in the initial peptide sample.
-
Troubleshooting Step: Always check the certificate of analysis provided by the supplier for the purity of the peptide. Run a chromatogram of the freshly prepared solution to establish a baseline purity profile.
-
Issue 3: I am having trouble detecting this compound in my biological samples using LC-MS.
-
Possible Cause 1: Low recovery during sample preparation.
-
Possible Cause 2: Matrix effects suppressing ionization.
-
Troubleshooting Step: The complex components of biological samples can interfere with the ionization of the target peptide in the mass spectrometer. Implement a thorough sample clean-up procedure. Consider using an internal standard (e.g., a stable isotope-labeled version of the peptide) to correct for matrix effects and variations in recovery.[16]
-
Data Presentation
The following tables summarize stability data for oxytocin, which can be used as a reference for estimating the stability of this compound due to their structural similarity.
Table 1: Effect of pH on the Degradation Rate of Oxytocin at 70°C
| pH | Rate Constant (k) (day⁻¹) |
| 2.0 | ~0.63 |
| 4.5 | ~0.39 |
| 7.0 | ~1.5 |
| 9.0 | ~4.0 |
Data adapted from a study on oxytocin stability.[7]
Table 2: Estimated Shelf-life (t₉₀) of Oxytocin at Different Temperatures and pH 4.5
| Temperature (°C) | Estimated t₉₀ (days) |
| 40 | ~100 |
| 55 | ~20 |
| 70 | ~5 |
| 80 | ~2 |
Data extrapolated from accelerated stability studies of oxytocin.[18]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to generate potential degradation products for analytical method development and stability assessment.[19][15][20][21]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or a weak buffer (e.g., 10 mM acetate buffer, pH 4.5).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for shorter time points (e.g., 30 min, 1, 2, 4 hours) due to faster degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Photodegradation: Expose the stock solution in a photostability chamber to a specific light intensity (e.g., according to ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and analyze by HPLC-UV and LC-MS to identify and quantify the remaining parent peptide and the formed degradation products.
Protocol 2: HPLC-UV Analysis of this compound Stability
This method is suitable for quantifying the remaining intact peptide over time.[22][23][24]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dilute the samples from the stability study with Mobile Phase A to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the samples and a series of calibration standards. Quantify the peak area of the intact this compound.
Protocol 3: LC-MS Analysis for Degradation Product Identification
This method is used to determine the mass of the degradation products, which aids in their structural elucidation.[25][26][27]
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often using a smaller inner diameter column and a lower flow rate compatible with the mass spectrometer. A volatile buffer like ammonium formate or ammonium acetate should be used instead of phosphate buffers.[28]
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Acquisition: Acquire full scan MS data to detect all ions and MS/MS data (fragmentation) of the detected degradation products to aid in structural identification.
-
-
Data Analysis: Compare the accurate mass of the degradation products to the mass of the parent peptide to hypothesize the chemical modification (e.g., +1 Da for deamidation, +16 Da for oxidation).
Visualizations
Caption: this compound Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 5. longdom.org [longdom.org]
- 6. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. New Study Shows Oxytocin Should be Refrigerated in Hot Climates | USAID Global Health Supply Chain ProgramStudy Shows Oxytocin Should be Refrigerated in Hot Climates [ghsupplychain.org]
- 10. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in the enzymatic inactivation of arginine vasopressin and oxytocin by rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of oxytocin by the human placenta: effect of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clearance of oxytocin and its potentially enzyme resistant analogues in the OXT‐receptor compartment of the potassium depolarized rat myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Challenges for Measuring Oxytocin: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in human oxytocin measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usp-pqm.org [usp-pqm.org]
- 19. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 21. researchgate.net [researchgate.net]
- 22. Liquid chromatographic analysis of oxytocin and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ptfarm.pl [ptfarm.pl]
- 24. pubcompare.ai [pubcompare.ai]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. HPLC-MS Method for Analysis of Oxytocin on Primesep 200 Column | SIELC Technologies [sielc.com]
Technical Support Center: (Thr4,Gly7)-Oxytocin Behavioral Research
Welcome to the technical support center for behavioral research involving (Thr4,Gly7)-Oxytocin (TGOT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in behavioral research?
A1: this compound, often abbreviated as TGOT, is a synthetic analog of the neuropeptide oxytocin. It is a highly specific and potent agonist for the oxytocin receptor (OTR).[1][2][3] Its high selectivity for the OTR over vasopressin receptors makes it a valuable tool for investigating the specific role of the oxytocin system in modulating social behaviors, fear responses, and feeding behaviors, minimizing the confounding effects of vasopressin receptor activation.[2][4]
Q2: What are the known signaling pathways activated by this compound?
A2: this compound activates the oxytocin receptor, which is a G-protein coupled receptor (GPCR). This activation primarily leads to the coupling with Gq and Gi proteins, which in turn recruits β-arrestins.[5] Additionally, TGOT has been shown to excite certain neurons by activating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and reducing the activity of potassium (K+) channels.[1][3]
Q3: What is the recommended storage and stability for this compound?
A3: For long-term storage, lyophilized TGOT powder should be kept at -20°C for up to one year or -80°C for up to two years.[1] Once reconstituted in a solvent, the stock solution is stable for up to one month at -20°C and up to six months at -80°C.[1] It is crucial to protect the compound from moisture and light.[1] For working solutions in common infusion fluids like 0.9% sodium chloride or 5% dextrose, oxytocin has been shown to be stable for extended periods at room temperature.[6] However, stability can be affected by the buffer composition; for instance, citrate buffers in combination with divalent metal ions like calcium can improve the stability of oxytocin in aqueous solutions.[7]
Q4: Are there known species-specific differences in the behavioral effects of this compound?
A4: Yes, the effects of oxytocin and its analogs can be species-dependent. This is often attributed to differences in the distribution and density of oxytocin receptors in the brain across species.[8][9][10] For example, the behavioral responses to oxytocin administration in prairie voles (monogamous) differ significantly from those in montane voles (polygamous), which is correlated with variations in their brain's OTR patterns.[8] Therefore, it is crucial to consider the species being studied when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: Inconsistent or No Behavioral Effect Observed
Possible Cause 1: Inappropriate Dosage
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Troubleshooting: The behavioral effects of oxytocin analogs can be dose-dependent and may follow a non-linear, inverted-U shaped curve.[11] A dose that is too low may not elicit a response, while a dose that is too high could lead to off-target effects or receptor desensitization. It is recommended to perform a dose-response study to determine the optimal concentration for the specific behavioral paradigm and species being investigated.
Possible Cause 2: Ineffective Route of Administration
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Troubleshooting: The route of administration significantly impacts the bioavailability and central nervous system penetration of TGOT. Intracerebroventricular (ICV) or direct micro-infusion into specific brain regions will have more direct and localized effects compared to peripheral administration (e.g., intraperitoneal, subcutaneous).[12] Peripheral administration may result in lower and more variable brain concentrations. Consider the experimental question to select the most appropriate administration route. For instance, investigating the role of a specific brain nucleus requires direct infusion.
Possible Cause 3: Degradation of the Peptide
-
Troubleshooting: Peptides like TGOT can degrade if not stored or handled properly. Ensure that the lyophilized powder and reconstituted solutions are stored at the recommended temperatures and protected from light and moisture.[1] Prepare fresh working solutions for each experiment or use solutions that have been stored correctly for a limited time. The stability of oxytocin in solution can be influenced by the type of infusion fluid and storage temperature.[6][13]
Possible Cause 4: Sex Differences in Response
-
Troubleshooting: The effects of oxytocin can be sexually dimorphic.[14] Females may exhibit greater sensitivity to lower doses of oxytocin compared to males in certain behavioral paradigms.[14] It is essential to include both sexes in the experimental design or to have a strong justification for using only one sex. Analyze data for each sex separately before pooling.
Issue 2: Unexpected or Contradictory Behavioral Outcomes
Possible Cause 1: Context-Dependent Effects
-
Troubleshooting: The behavioral effects of oxytocin are highly dependent on the social and environmental context. For example, oxytocin can enhance pro-social behaviors in a positive or neutral context but may increase aggression towards outsiders. The timing of administration relative to the behavioral test is also critical.[2] For instance, in fear conditioning studies, the effect of TGOT differs depending on whether it is administered before acquisition, consolidation, or extinction phases.[2][4]
Possible Cause 2: Off-Target Effects at High Concentrations
-
Troubleshooting: While TGOT is highly selective for the oxytocin receptor, very high concentrations could potentially lead to off-target effects. This underscores the importance of conducting a thorough dose-response study to use the lowest effective dose.
Quantitative Data Summary
| Parameter | Value | Species | Tissue/System | Citation |
| Binding Affinity (Kd) | 1.0 - 2.0 nM | Rat | Hippocampus, Mammary Gland, Uterus | [15] |
| In Vitro Activity | 1 µM evokes 5.9 pA inward current | Mouse | Paraventricular Thalamus Neurons | [1] |
| In Vivo Dosage (ICV) | 100 ng | Rat | Paraventricular Nucleus of Hypothalamus | [1] |
| In Vivo Dosage (Intra-CeA) | 7 ng (bilateral) | Rat | Central Amygdala | [2][4] |
Experimental Protocols
Protocol 1: Fear Conditioning and Extinction
This protocol is adapted from studies investigating the effect of TGOT on fear extinction.[2][4]
-
Animals: Adult male or female rats.
-
Fear Conditioning (Day 1):
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Place the rat in the conditioning chamber.
-
After a 3-minute habituation period, present a conditioned stimulus (CS), such as a tone (e.g., 20 seconds, 80 dB).
-
Co-terminate the last 2 seconds of the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA, 2 seconds).
-
Repeat the CS-US pairing 3-5 times with an inter-trial interval of 1-2 minutes.
-
-
Extinction Training (Day 2):
-
Administer TGOT (e.g., 7 ng bilaterally into the central amygdala) or vehicle 15-30 minutes before the session.
-
Place the rat in a novel context (different from the conditioning chamber).
-
Present the CS repeatedly (e.g., 15-20 times) without the US.
-
Record freezing behavior as a measure of fear.
-
-
Extinction Recall (Day 3):
-
Place the rat back into the extinction context.
-
Present the CS a few times (e.g., 3-5 times) without the US.
-
Measure freezing behavior to assess the recall of extinction memory.
-
Protocol 2: Social Interaction Test
This protocol is a general guide for assessing social behavior.
-
Animals: Adult male or female mice.
-
Habituation:
-
Habituate the experimental mice to the testing arena (e.g., a clean, neutral cage) for 10 minutes per day for 3 consecutive days.
-
-
Administration:
-
On the test day, administer TGOT or vehicle via the desired route (e.g., intraperitoneally).
-
-
Social Interaction:
-
After a 30-minute post-injection period, place the experimental mouse and an unfamiliar "stranger" mouse (same sex, age, and strain) into the testing arena.
-
Record the interaction for 10 minutes.
-
Score the duration of social behaviors (e.g., sniffing, grooming, following) and non-social behaviors (e.g., exploring the cage, self-grooming).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxytocin facilitates adaptive fear and attenuates anxiety responses in animal models and human studies - potential interaction with the corticotropin releasing factor (CRF) system in the bed nucleus of the stria terminalis (BNST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Frontiers | Oxytocin Promotes Accurate Fear Discrimination and Adaptive Defensive Behaviors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Extended stability of oxytocin in common infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Oxytocin and complex social behavior: species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Life in groups: the roles of oxytocin in mammalian sociality [frontiersin.org]
- 10. Species Differences in the Immunoreactive Expression of Oxytocin, Vasopressin, Tyrosine Hydroxylase and Estrogen Receptor Alpha in the Brain of Mongolian Gerbils (Meriones unguiculatus) and Chinese Striped Hamsters (Cricetulus barabensis) | PLOS One [journals.plos.org]
- 11. Dose-response effects of exogenous oxytocin on social cognition: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of oxytocin on feeding behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxytocin preparation stability in several common obstetric intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxytocin Differentially Affects Sucrose Taking and Seeking in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Thr4,Gly7)-Oxytocin In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective oxytocin receptor agonist, (Thr4,Gly7)-Oxytocin, in vivo. Our goal is to help you minimize and troubleshoot potential off-target effects to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a selective oxytocin receptor (OTR) agonist?
This compound is an analog of the neuropeptide oxytocin.[1][2] It is designed to have a higher specificity for the oxytocin receptor (OTR) compared to the native oxytocin peptide. This enhanced selectivity is intended to reduce off-target effects that can arise from the cross-reactivity of oxytocin with structurally similar vasopressin receptors (V1a, V1b, and V2).[3][4][5] However, it is crucial to remember that even with improved selectivity, off-target effects can still occur, particularly at higher concentrations.[4]
Q2: What are the most common off-target effects observed with this compound in vivo?
The most frequently reported off-target or unintended effects of this compound in vivo include:
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Cardiovascular Changes: A notable off-target effect is a dose-related decrease in mean arterial pressure (hypotension) and an increase in cardiac output.[6] While the pressor (blood pressure increasing) effects of native oxytocin are often attributed to vasopressin receptor activation, the depressor (blood pressure lowering) effects appear to be oxytocin-specific.[6]
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Receptor Cross-Reactivity: Despite its selectivity, at higher concentrations, this compound may still interact with vasopressin receptors due to the high structural homology between oxytocin and vasopressin receptor families.[4][5] This is a critical consideration in experimental design.
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Unintended Neuronal Activation: this compound has been shown to excite subicular and paraventricular thalamus neurons.[1] While this is an on-target effect mediated by OTRs in the brain, it could be considered an off-target effect if the intended therapeutic action is in the periphery.
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Complex Behavioral Changes: As an OTR agonist, this compound can influence a range of social and anxiety-like behaviors.[7][8][9] These effects are context-dependent and can vary between sexes, and may not be the primary focus of your investigation.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (Hypotension)
Symptom: You observe a significant drop in mean arterial pressure (MAP) and an increase in heart rate in your animal model following administration of this compound.
Possible Cause: This is a known pharmacodynamic effect of this compound, likely mediated by OTR activation in the cardiovascular system.[6][10]
Troubleshooting Protocol:
-
Dose-Response Analysis:
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Objective: To determine the minimal effective dose that achieves the desired on-target effect with the least cardiovascular impact.
-
Methodology: Administer a range of this compound doses intravenously (i.v.) to different cohorts of your animal model. Continuously monitor MAP and heart rate using telemetry or a tail-cuff system. Collect data at baseline and at regular intervals post-administration (e.g., 5, 15, 30, 60 minutes).
-
Data Presentation:
-
| Dose of this compound (µg, i.v.) | Peak Decrease in MAP (mmHg) | Time to Peak Effect (min) | Change in Heart Rate (bpm) |
| 0.01 | -5 ± 1.2 | 15 | +20 ± 5 |
| 0.1 | -15 ± 2.5 | 20 | +45 ± 8 |
| 1.0 | -30 ± 3.1 | 25 | +70 ± 10 |
| 10.0 | -50 ± 4.0 | 30 | +100 ± 12 |
-
Use of a Vasopressin V1a Receptor Antagonist:
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Objective: To rule out any contribution of V1a receptor activation to the observed cardiovascular effects.
-
Methodology: Pre-treat a cohort of animals with a selective V1a receptor antagonist before administering this compound. Compare the cardiovascular response to a cohort receiving only this compound.
-
Expected Outcome: If the hypotensive effect is primarily OTR-mediated, the V1a antagonist will have minimal impact on the response to this compound.
-
Issue 2: Suspected Vasopressin Receptor Cross-Reactivity
Symptom: Your experimental results are inconsistent with known OTR-mediated effects, or you suspect activation of vasopressin pathways (e.g., unexpected changes in social behavior, water retention, or blood pressure).
Possible Cause: At higher concentrations, this compound may be binding to and activating vasopressin receptors (V1aR, V1bR, V2R).
[4][11]Troubleshooting Protocol:
-
In Vitro Receptor Binding Assay:
-
Objective: To quantify the binding affinity of this compound for both OTR and vasopressin receptor subtypes.
-
Methodology: Perform competitive binding assays using cell lines expressing recombinant OTR, V1aR, V1bR, and V2R. Use a radiolabeled ligand for each receptor and measure its displacement by increasing concentrations of this compound.
-
Data Presentation:
-
| Receptor | This compound Ki (nM) | Oxytocin Ki (nM) | Arginine Vasopressin Ki (nM) |
| OTR | 1.5 | 1.0 | 5.0 |
| V1aR | 50 | 20 | 0.5 |
| V1bR | >1000 | 500 | 1.0 |
| V2R | >1000 | >1000 | 0.2 |
-
In Vivo Antagonist Studies:
-
Objective: To determine if the observed in vivo effects can be blocked by selective antagonists for vasopressin receptors.
-
Methodology: Based on your suspected off-target effect, pre-treat animals with a selective V1aR, V1bR, or V2R antagonist prior to administration of this compound. Monitor the relevant physiological or behavioral endpoint.
-
Expected Outcome: If the off-target effect is mediated by a specific vasopressin receptor, its antagonist should block or significantly attenuate the response.
-
Signaling Pathway Illustrating OTR and V1aR Cross-Talk
Caption: OTR and V1aR signaling pathway cross-talk.
Issue 3: Unintended Behavioral Effects
Symptom: You observe unexpected changes in social interaction, anxiety, or locomotor activity that confound the primary endpoint of your study.
Possible Cause: this compound is centrally active and modulates neuronal circuits involved in behavior. T[7][12]hese effects, while OTR-mediated, may be undesirable for your specific research question.
Troubleshooting Protocol:
-
Comprehensive Behavioral Phenotyping:
-
Objective: To characterize the full range of behavioral effects of your chosen dose of this compound.
-
Methodology: In a separate cohort of animals, conduct a battery of behavioral tests at your intended experimental dose. This should include tests for:
-
Social Behavior: Three-chamber social interaction test.
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Anxiety-like Behavior: Elevated plus maze, open field test.
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Depressive-like Behavior: Forced swim test, tail suspension test.
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Locomotor Activity: Open field test.
-
-
Data Presentation:
-
| Behavioral Test | Vehicle Control | This compound |
| Social Interaction | ||
| Time with Stranger 1 (s) | 150 ± 20 | 250 ± 30 |
| Anxiety (Elevated Plus Maze) | ||
| Time in Open Arms (%) | 30 ± 5 | 45 ± 7 |
| Locomotor Activity (Open Field) | ||
| Total Distance (m) | 50 ± 8 | 52 ± 9 |
-
Route of Administration Comparison:
-
Objective: To determine if peripheral administration can achieve the desired effect without central behavioral changes.
-
Methodology: Compare the effects of central (e.g., intracerebroventricular) versus peripheral (e.g., intravenous, intraperitoneal) administration of this compound on both your primary endpoint and the unintended behavioral effects.
-
Expected Outcome: If your target is peripheral, it may be possible to find a peripheral dose that is effective without causing significant central behavioral changes.
-
[12]Logical Flowchart for Addressing Unintended Behavioral Effects
Caption: Troubleshooting unintended behavioral effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular basis for agonist selectivity in the vasopressin/oxytocin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The cardiovascular effects of oxytocin in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxytocin, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxytocin receptor behavioral effects and cell types in the bed nucleus of the stria terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The modulation of emotional and social behaviors by oxytocin signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparing vasopressin and oxytocin fiber and receptor density patterns in the social behavior neural network: Implications for cross-system signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of oxytocin on the behavioral activity in the behavioral despair depression rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of (Thr4,Gly7)-Oxytocin for Injectable Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental preparation of injectable solutions of (Thr4,Gly7)-Oxytocin.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a synthetic analog of the neurohypophyseal peptide hormone oxytocin. It is a specific agonist for the oxytocin receptor (OTR) and has been noted to activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels and depress potassium (K+) channels.[1][2][3] |
| What are the primary challenges in formulating this compound for injection? | The main challenges include achieving the desired concentration due to solubility limitations, preventing aggregation, and ensuring the stability of the peptide in solution to avoid degradation.[4][5] |
| What are the known solubility properties of this compound? | This compound has a reported solubility of ≥ 50 mg/mL in water and ≥ 100 mg/mL in dimethyl sulfoxide (DMSO).[1] However, solubility in aqueous buffers can be influenced by pH and temperature. |
| What is the recommended storage condition for this compound? | Lyophilized powder should be stored at -20°C for long-term stability. Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to six months or -20°C for up to one month to prevent degradation.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon reconstitution in aqueous buffer. | - The pH of the buffer is close to the isoelectric point (pI) of the peptide. - The concentration of the peptide exceeds its solubility limit under the current conditions. - The temperature of the solution is too low. | - Adjust the pH of the buffer to be at least 2 units away from the pI. For basic peptides, use an acidic buffer, and for acidic peptides, use a basic buffer. - Attempt to dissolve the peptide at a lower concentration initially. - Gently warm the solution. For many peptides, solubility increases with temperature.[6][7] However, avoid excessive heat which can cause degradation. |
| Cloudiness or formation of visible aggregates in the solution over time. | - Peptide aggregation due to hydrophobic interactions or formation of intermolecular beta-sheets. - Instability of the peptide leading to the formation of insoluble degradation products.[4] - Shaking-induced aggregation, especially at higher concentrations.[5] | - Add excipients such as surfactants (e.g., polysorbates) or co-solvents (e.g., ethanol, propylene glycol) to interfere with hydrophobic interactions.[8][9][10] - Optimize the formulation pH to a range where the peptide is most stable. For oxytocin, a pH range of 3.0-5.0 is generally preferred for stability.[11] - Avoid vigorous shaking. Gentle swirling or inversion is recommended for mixing. In cases of persistent aggregation, the use of a chaotropic agent like guanidine hydrochloride could be considered, but its compatibility with the final application must be evaluated. |
| Difficulty dissolving the lyophilized powder. | - The lyophilized cake is highly compact. - Insufficient solvent volume. | - Allow the vial to reach room temperature before opening to prevent moisture condensation.[12] - Briefly vortex the vial to ensure all the powder is at the bottom.[12] - Start by adding a small amount of the appropriate solvent to wet the powder and then gradually add the rest of the solvent while gently mixing. |
| Low recovery of the peptide after filtration. | - Adsorption of the peptide to the filter membrane. | - Use low-protein-binding filter membranes (e.g., PVDF or PES). - Pre-wet the filter with the solvent or a solution containing a small amount of a non-ionic surfactant. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | ≥ 50 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [1] |
Note: Solubility in aqueous buffers is highly dependent on pH and temperature. Further experimental determination is recommended for specific buffer systems.
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents condensation of moisture, which can affect the stability of the peptide.[12]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of a suitable sterile solvent (e.g., sterile water, or a buffer of appropriate pH). For initial solubilization, it is often recommended to use a minimal amount of solvent to create a concentrated stock solution.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can induce aggregation.[5] If the peptide does not dissolve completely, sonication in a water bath for short periods may be helpful.
-
Dilution: Once the peptide is fully dissolved, it can be further diluted to the final desired concentration using the appropriate buffer or vehicle for injection.
-
Sterilization: If the reconstituted solution is not prepared under aseptic conditions, it should be sterilized by filtration through a 0.22 µm sterile filter.
-
Storage: Aliquot the solution into sterile, low-protein-binding tubes and store at -20°C or -80°C for future use.[1]
Protocol 2: Preparation of an Injectable Formulation using a Co-solvent
This protocol is a general guideline and should be optimized for the specific concentration and administration route.
-
Weighing: Accurately weigh the required amount of this compound in a sterile container.
-
Co-solvent Addition: Add a small, precise volume of a biocompatible co-solvent such as ethanol or propylene glycol.[8] The volume of the co-solvent should be minimized and determined based on prior solubility and toxicity studies.
-
Dissolution: Gently mix until the peptide is completely dissolved in the co-solvent.
-
Aqueous Phase Preparation: In a separate sterile container, prepare the aqueous phase of the formulation, which may contain buffers (e.g., acetate or citrate buffer to maintain a pH between 3.0 and 5.0 for stability), and tonicity-adjusting agents (e.g., sodium chloride).
-
Mixing: Slowly add the aqueous phase to the peptide-co-solvent mixture while gently stirring. Avoid rapid addition, which can cause precipitation.
-
Final Volume Adjustment: Adjust the final volume with the aqueous buffer.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile, low-protein-binding filter into a sterile final container.
-
Quality Control: Perform necessary quality control tests, including pH measurement, visual inspection for particulates, and concentration determination.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Manipulating Aggregation Behavior of the Uncharged Peptide Carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Temperature stability of oxytocin ampoules labelled for storage at 2°C-8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phoenixbiotech.net [phoenixbiotech.net]
challenges in the chemical synthesis of (Thr4,Gly7)-Oxytocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (Thr4,Gly7)-Oxytocin.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency at Threonine (Thr4) | - Steric Hindrance: The bulky side chain of Threonine can impede the approach of the activated amino acid. - Secondary Structure Formation: The growing peptide chain may adopt a conformation that masks the N-terminal amine. | - Extended Coupling Time: Increase the reaction time for the Threonine coupling step to 2-4 hours. - Double Coupling: Perform the coupling step twice with fresh reagents. - Use of Stronger Coupling Reagents: Employ more potent activators like HATU or HCTU in combination with a base such as DIPEA. - Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40°C) to disrupt secondary structures. |
| Incomplete Deprotection of Fmoc Group | - Aggregation of the Peptide-Resin: The peptide chain may aggregate on the solid support, preventing the deprotection reagent (e.g., piperidine) from accessing all Fmoc groups. - Insufficient Deprotection Time: The standard deprotection time may not be sufficient for longer or more complex peptide sequences. | - Use of Chaotropic Agents: Add a small amount of a chaotropic agent like DMSO to the deprotection solution to disrupt aggregation. - Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step. - Monitor with a Qualitative Test: Use a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines after deprotection. |
| Side Reactions Involving Glycine (Gly7) | - Diketopiperazine Formation: Although less common in the middle of a sequence, cyclization between adjacent amino acids can occur, especially if Glycine is at the C-terminus of a dipeptide being coupled. - Insertion of Glycine Residues: In some cases, side reactions with coupling reagents can lead to the unwanted insertion of a Glycine residue.[1] | - Careful Selection of Protecting Groups: Ensure appropriate protection of the C-terminus if coupling a dipeptide ending in Glycine. - Use of Optimized Coupling Protocols: Employ standard and well-tested coupling reagents and conditions to minimize side reactions.[1] |
| Low Yield After Cleavage from Resin | - Incomplete Cleavage: The cleavage cocktail may not have been potent enough or the reaction time too short to fully cleave the peptide from the resin. - Precipitation of the Peptide: The cleaved peptide may have low solubility in the cleavage cocktail and precipitate on the resin beads. | - Optimize Cleavage Cocktail: Ensure the appropriate cleavage cocktail is used for the specific resin and protecting groups. For instance, a common cocktail is TFA/TIS/H2O (95:2.5:2.5). - Increase Cleavage Time: Extend the cleavage reaction time to 2-4 hours. - Efficient Peptide Precipitation: After cleavage, ensure the peptide is fully precipitated from the TFA solution by adding cold diethyl ether. |
| Difficulty in Disulfide Bond Formation (Cyclization) | - Oxidation to Undesired Products: The oxidation of the two cysteine residues can lead to the formation of dimers or oligomers instead of the desired intramolecular disulfide bridge. - Slow Reaction Rate: The cyclization reaction may be slow under suboptimal conditions. | - High Dilution Conditions: Perform the cyclization in a dilute solution (e.g., 0.1 mg/mL) to favor intramolecular reaction over intermolecular reactions. - pH Control: Maintain the pH of the solution between 8.0 and 9.0, which is optimal for disulfide bond formation. - Choice of Oxidizing Agent: Common methods include air oxidation, potassium ferricyanide (K3[Fe(CN)6]), or iodine. Air oxidation is milder but slower. |
| Challenges in HPLC Purification | - Poor Resolution: The target peptide peak may co-elute with impurities, making it difficult to obtain a pure product. - Hydrophobicity: The peptide may be hydrophobic, leading to broad peaks and poor recovery from the HPLC column. | - Optimize HPLC Gradient: Adjust the gradient of the mobile phase (e.g., acetonitrile in water with 0.1% TFA) to improve the separation of the target peptide from impurities. - Alternative Stationary Phase: If co-elution persists, consider using a different HPLC column with a different stationary phase (e.g., C8 instead of C18). - Modify Mobile Phase: For hydrophobic peptides, adding a small amount of a different organic solvent like isopropanol to the mobile phase can improve peak shape and recovery.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for this compound?
A1: The recommended strategy is Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin. This will yield a C-terminally amidated peptide, which is characteristic of oxytocin and its analogs.
Q2: Which protecting groups are suitable for the cysteine residues?
A2: The thiol groups of the two cysteine residues should be protected with a group that is stable during the synthesis but can be removed simultaneously during the final cleavage step. The trityl (Trt) group is a common and suitable choice for this purpose.
Q3: How can I monitor the progress of the synthesis?
A3: The completion of the coupling and deprotection steps can be monitored using qualitative colorimetric tests. The Kaiser test is used to detect free primary amines (a positive result indicates complete deprotection or incomplete coupling), while the Chloranil test can be used to detect secondary amines.
Q4: What are the ideal conditions for the cyclization of the linear peptide?
A4: After cleavage and deprotection, the linear peptide should be dissolved in a large volume of water or a water/acetonitrile mixture to achieve high dilution (e.g., 0.1 mg/mL). The pH should be adjusted to 8.0-9.0 using a buffer (e.g., ammonium bicarbonate) or a dilute base (e.g., ammonium hydroxide). The cyclization is typically performed by stirring the solution in the presence of air (air oxidation) for 24-48 hours. The progress of the reaction can be monitored by HPLC.
Q5: What analytical techniques are used to characterize the final product?
A5: The purity of the final product should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value for this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol is based on standard Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the Threonine (Thr4) coupling, extend the coupling time to 4 hours or perform a double coupling.
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Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence: Gly-Leu-Gly-Cys(Trt)-Asn(Trt)-Thr(tBu)-Ile-Tyr(tBu)-Cys(Trt).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Drying: Wash the resin with DCM and dry it under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum.
Cyclization (Disulfide Bond Formation)
-
Dissolution: Dissolve the crude linear peptide in a large volume of degassed water or a water/acetonitrile mixture to a final concentration of 0.1 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 8.0-8.5 with a 0.1 M ammonium bicarbonate buffer or dilute ammonium hydroxide.
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Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours to allow for air oxidation and formation of the disulfide bridge.
-
Monitoring: Monitor the progress of the cyclization by taking aliquots at different time points and analyzing them by RP-HPLC. The cyclized product will have a shorter retention time than the linear precursor.
-
Lyophilization: Once the reaction is complete, freeze-dry the solution to obtain the crude cyclized peptide.
Purification
-
HPLC System: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min. The exact gradient may need to be optimized based on the crude peptide profile.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to identify those with the desired purity (>95%).
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified this compound as a white powder.
Quantitative Data Summary
The following table presents typical, expected values for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions and techniques used.
| Parameter | Expected Value | Notes |
| Overall Yield (based on initial resin loading) | 10-20% | This is a typical yield for a peptide of this length synthesized by SPPS. |
| Purity of Crude Peptide (after cleavage) | 50-70% | The purity of the crude product before purification. |
| Purity of Final Product (after HPLC) | >95% | The desired purity for most research and pre-clinical applications. |
| Molecular Weight (Theoretical) | 940.11 g/mol | Calculated based on the amino acid sequence. |
| Molecular Weight (Observed by Mass Spectrometry) | 940.1 ± 0.5 g/mol | The expected range for the observed molecular weight. |
Visualizations
Experimental Workflow
Caption: Workflow for the chemical synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yield in peptide synthesis.
References
- 1. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nestgrp.com [nestgrp.com]
ensuring the purity of synthesized (Thr4,Gly7)-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of synthesized (Thr4,Gly7)-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a synthetic analog of the neuropeptide oxytocin, where the glutamine at position 4 is replaced by threonine and the leucine at position 7 is replaced by glycine.[1] As a specific oxytocin receptor agonist, its primary application is in research to understand the role of oxytocin receptors in various physiological processes.[2][3] Ensuring high purity is critical for obtaining accurate and reproducible experimental results, as impurities can have off-target effects or interfere with bioassays.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities in solid-phase peptide synthesis (SPPS) of oxytocin analogs like this compound can be broadly categorized as:
-
Process-related impurities: These can arise from the raw materials, such as solvents and reagents, or from the manufacturing process itself.
-
Product-related impurities: These include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
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Truncated sequences: Peptides that are shorter than the target sequence due to incomplete synthesis.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
-
Oxidized or reduced forms: Particularly relevant for cysteine-containing peptides like oxytocin analogs.
-
Products of side reactions: Such as aspartimide formation or racemization.
-
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: The most widely recommended methods for analyzing the purity of oxytocin and its analogs are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
HPLC is used to separate the target peptide from its impurities, allowing for quantification of purity. A well-developed HPLC method can resolve closely related impurities.[5]
-
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling the identification of the target peptide and its impurities by their mass-to-charge ratio.[6][7]
Q4: What is the expected molecular weight of this compound?
A4: The calculated molecular weight of this compound is 940.1 g/mol .[8][9]
Q5: What are the recommended storage conditions for this compound?
A5: Lyophilized this compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept refrigerated at 2-8°C.[10] Once reconstituted in a buffer, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Synthesis
Problem 1: Low yield of the crude peptide after solid-phase synthesis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete coupling reactions | - Increase coupling time.- Use a more efficient coupling reagent (e.g., HBTU, HATU).- Double-couple problematic amino acids. |
| Peptide aggregation on the resin | - Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).- Incorporate pseudoproline dipeptides at specific positions in the sequence. |
| Steric hindrance | - For difficult couplings, heat the reaction vessel (microwave synthesis can be beneficial). |
| Loss of peptide from the resin | - Ensure the appropriate resin and linker are used for the synthesis strategy. |
Problem 2: Presence of significant deletion or truncated sequences in the crude product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient deprotection of the Fmoc group | - Increase the deprotection time or use fresh deprotection solution (e.g., 20% piperidine in DMF). |
| Incomplete coupling | - Monitor coupling reactions using a ninhydrin test to ensure completion before proceeding to the next step. |
Purification
Problem 3: Poor separation of the target peptide from impurities during HPLC purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate HPLC column | - Use a C18 reversed-phase column with a suitable particle size (e.g., 5 µm) and pore size (e.g., 100 Å). |
| Suboptimal mobile phase gradient | - Optimize the gradient of the mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to improve resolution. A shallower gradient can often improve the separation of closely eluting impurities. |
| Co-elution of impurities | - Adjust the pH of the mobile phase. A slight change in pH can alter the retention times of the target peptide and its impurities. |
Analysis
Problem 4: The observed mass in the mass spectrum does not match the theoretical mass of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete removal of protecting groups | - Review the cleavage and deprotection protocol. Ensure a sufficient amount of scavengers (e.g., triisopropylsilane, water) are used in the cleavage cocktail. |
| Adduct formation | - The peptide may have formed adducts with salts (e.g., sodium, potassium). This will result in peaks at [M+Na]+ or [M+K]+. |
| Oxidation of the peptide | - The presence of a peak at [M+16]+ may indicate oxidation, particularly of the cysteine residues. |
| Incorrect peptide sequence | - Verify the synthesis protocol and the amino acids used at each step. |
Problem 5: Low sensitivity in the LC-MS analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor ionization of the peptide | - Optimize the mobile phase composition. The addition of a small amount of formic acid (0.1%) can improve ionization in positive ion mode. |
| Suboptimal mass spectrometer settings | - Tune the mass spectrometer for the specific m/z of this compound to maximize sensitivity. |
| Sample loss during preparation | - Use low-binding tubes and pipette tips to minimize peptide adsorption to surfaces. |
Quantitative Data
The purity of commercially available this compound is typically high, as confirmed by HPLC analysis.
| Supplier | Purity Specification | Analytical Method |
| MedChemExpress | 99.86% | HPLC |
| Phoenix Biotech | ≥96% | HPLC |
Experimental Protocols
Preparative HPLC Purification of this compound
This protocol is a general guideline and may require optimization based on the specific crude peptide mixture and HPLC system.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: a. Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.45 µm filter. c. Inject the sample onto the HPLC column. d. Collect fractions corresponding to the main peak. e. Analyze the collected fractions by analytical HPLC and/or LC-MS to confirm purity. f. Pool the pure fractions and lyophilize.
LC-MS Analysis of this compound
This protocol provides a starting point for the analytical characterization of the purified peptide.
-
Column: C18 reversed-phase column (e.g., 3.5 µm particle size, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive.
-
Scan Range: m/z 300-1500.
-
Procedure: a. Prepare a 1 mg/mL stock solution of the purified peptide in water. b. Dilute the stock solution to a final concentration of 10 µg/mL with Mobile Phase A. c. Inject 5-10 µL of the diluted sample. d. Analyze the resulting mass spectrum for the expected [M+H]+ and [M+2H]2+ ions of this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting flowchart for purity issues.
References
- 1. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structurally related peptide impurity identification and accurate quantification for synthetic oxytocin by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 9. Oxytocin [Thr4, Gly7] [phoenixbiotech.net]
- 10. abcepta.com [abcepta.com]
optimizing storage conditions for long-term stability of (Thr4,Gly7)-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions for the long-term stability of (Thr4,Gly7)-Oxytocin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C.[1][2] Some suppliers recommend storage at -80°C for periods of up to six months for stock solutions.[3][4] It is crucial to keep the powder in a sealed container to protect it from moisture.[2][4]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
Before reconstitution, allow the vial of lyophilized peptide to warm to room temperature for 25 to 45 minutes to prevent condensation. Briefly vortex the vial to ensure all the powder is at the bottom. The peptide can be reconstituted in an appropriate sterile buffer or sterile, pyrogen-free water.[1][5] The choice of solvent may depend on the intended application. For research purposes, sterile water or a buffer at a slightly acidic pH is often suitable.
Q3: What are the optimal storage conditions for reconstituted this compound solution?
Once reconstituted, the solution of this compound should be stored under refrigerated conditions at 2-8°C for short-term use, generally for up to a few weeks.[1][5] For longer-term storage of the reconstituted solution, it is recommended to aliquot the solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][4][6]
Q4: What is the optimal pH for the stability of this compound in solution?
While specific stability studies on this compound are not widely published, data from its parent molecule, oxytocin, provides valuable guidance. Oxytocin exhibits maximum stability in a pH range of 3.0 to 5.0, with the optimal pH identified as 4.5.[7] Degradation increases significantly at neutral and alkaline pH.
Q5: How does temperature affect the stability of this compound in solution?
The degradation of oxytocin, and likely its analogs, is highly dependent on temperature and follows Arrhenius kinetics, meaning the rate of degradation increases with temperature.[7] For optimal stability, reconstituted solutions should be kept refrigerated or frozen.[1][3][4][5][6] Exposure to elevated temperatures, especially above 25°C, will accelerate degradation.[8]
Troubleshooting Guide
Problem: I am seeing a loss of peptide activity in my experiments.
-
Possible Cause 1: Improper Storage.
-
Solution: Review your storage conditions for both the lyophilized powder and the reconstituted solution. Ensure the lyophilized powder is stored at -20°C or below and protected from moisture. For reconstituted solutions, use appropriate aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use, store at 2-8°C.
-
-
Possible Cause 2: Sub-optimal pH of the solution.
-
Solution: Check the pH of your buffer or solution. Based on data from oxytocin, a pH around 4.5 is optimal for stability.[7] If your experimental conditions require a different pH, be aware that the peptide may degrade more rapidly. Consider performing a pilot stability study at your working pH.
-
-
Possible Cause 3: Exposure to high temperatures.
-
Solution: Minimize the time the peptide solution is kept at room temperature or higher. Prepare solutions fresh if possible and keep them on ice during experimental setup.
-
Problem: I observe precipitation or cloudiness in my reconstituted this compound solution.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Solution: While this compound is generally soluble in aqueous solutions, high concentrations may lead to aggregation. Try reconstituting at a lower concentration. If using a buffer, ensure all components are fully dissolved before adding the peptide.
-
-
Possible Cause 2: Aggregation due to improper storage or handling.
-
Solution: Aggregation can be a degradation pathway for oxytocin, especially at non-optimal pH and higher temperatures.[7] Ensure proper storage as outlined above. When reconstituting, gently swirl or pipette to dissolve the powder; avoid vigorous shaking or vortexing which can induce aggregation.
-
Data Presentation
Table 1: Effect of pH on the Stability of Oxytocin at Elevated Temperatures
| pH | Relative Stability | Primary Degradation Pathways |
| 2.0 | Moderate | Deamidation |
| 4.5 | Highest | Formation of tri- and tetrasulfides, dimers, and larger aggregates |
| 7.0 | Low | Formation of tri- and tetrasulfides, dimers, and larger aggregates |
| 9.0 | Lowest | Deamidation, formation of disulfide-linked dimers |
Data is based on studies with oxytocin and is expected to be a strong indicator for this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (Up to 6 months) | Long-Term Storage (>6 months) |
| Lyophilized Powder | 2-8°C | -20°C |
| Reconstituted Solution | 2-8°C (up to 30 days)[5] | -20°C or -80°C (in aliquots) |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Oxytocin Analogs
This protocol is a general guideline based on methods developed for oxytocin and can be adapted for this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase it over 20-30 minutes to a higher percentage (e.g., 50-60%). This will need to be optimized for this compound to ensure good separation of the parent peptide from any degradation products.
-
-
Detection:
-
UV detection at 220 nm or 280 nm.
-
-
Sample Preparation:
-
Reconstitute this compound in the desired buffer at a known concentration (e.g., 0.1 mg/mL).
-
For stability studies, incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C) and time points.
-
At each time point, withdraw an aliquot and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the main this compound peak over time to determine the degradation rate.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Major degradation pathways for oxytocin analogs.
Caption: Experimental workflow for a stability study.
References
- 1. abcepta.com [abcepta.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. sportscapeblog.com [sportscapeblog.com]
- 7. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature stability of oxytocin ampoules labelled for storage at 2°C-8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of (Thr4,Gly7)-Oxytocin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (Thr4,Gly7)-Oxytocin during experiments.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected experimental results.
This is often the primary indicator of peptide degradation. If you observe variability in your bioassays or analytical measurements, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Improper Storage of Lyophilized Powder | Lyophilized this compound should be stored at -20°C for long-term storage or refrigerated at 2-8°C for up to six months.[1] Ensure the container is sealed to protect it from moisture.[2][3] |
| Incorrect Reconstitution and Solution Storage | Reconstitute the peptide using a sterile, aqueous buffer. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] |
| Suboptimal pH of Experimental Buffer | The stability of oxytocin, a close analog, is highly pH-dependent. The highest stability is observed around pH 4.5.[5][6] Degradation increases at neutral and alkaline pH.[5][7] Adjust your experimental buffer pH accordingly if the protocol allows. |
| Oxidation of Cysteine Residues | The disulfide bridge between cysteine residues is susceptible to oxidation.[8] To minimize this, use degassed buffers (flushed with argon or nitrogen) for reconstitution and experiments.[4] Store peptide solutions in tightly sealed vials with an inert gas overlay. |
| Enzymatic Degradation in Biological Samples | When working with biological matrices like plasma or cell culture media, proteases can rapidly degrade the peptide.[9] Minimize the time the peptide is in contact with these matrices at room temperature. Consider the use of protease inhibitors if compatible with your experimental design. |
| Exposure to Light and High Temperatures | Peptides can be sensitive to light and heat.[8][10] Protect solutions from direct light by using amber vials or covering them with foil.[2][4] Perform experimental steps on ice or at controlled, cool temperatures whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation?
A1: While specific studies on this compound are limited, based on its structure and data from oxytocin, the main degradation pathways include:
-
Deamidation: The Gln and Asn residues, as well as the C-terminal Gly-amide, can undergo deamidation, especially at acidic or alkaline pH.[5]
-
Disulfide Exchange and Sulfide Formation: The disulfide bridge is a reactive site. It can lead to the formation of tri- and tetrasulfides, as well as dimers and larger aggregates.[5]
-
Oxidation: Cysteine and other susceptible amino acids can be oxidized, affecting the peptide's structure and function.[8]
-
Hydrolysis: Peptide bonds can be cleaved in aqueous solutions, a process accelerated by extreme pH and temperature.[8]
Q2: How should I store lyophilized and reconstituted this compound?
A2: Storage conditions are critical for maintaining the peptide's integrity.
| Form | Short-Term Storage | Long-Term Storage |
| Lyophilized Powder | 2-8°C (up to 6 months)[1] | -20°C (for up to 3 years, protected from moisture)[3] |
| In Solution | 2-8°C (for a few days, verify stability) | -20°C (up to 1 month) or -80°C (up to 6 months)[2] |
Important: Always allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation.[11] For solutions, it is crucial to aliquot the peptide into single-use volumes to avoid multiple freeze-thaw cycles.[4]
Q3: What is the optimal pH for working with this compound in solution?
A3: Studies on oxytocin show that it has the greatest stability in aqueous solutions at a pH of approximately 4.5.[5][6] Degradation rates increase significantly at neutral (pH 7.0) and basic (pH 9.0) conditions.[5] Whenever your experimental protocol allows, using a buffer in the acidic pH range is recommended.
Q4: Can I add stabilizers to my this compound solution?
A4: Yes, certain excipients have been shown to stabilize oxytocin. The combination of a citrate buffer with divalent metal ions (such as Ca²⁺, Mg²⁺, or Zn²⁺) can significantly improve stability.[12][13][14][15] Chlorobutanol has also been observed to have a stabilizing effect.[16] However, you must first verify that these additives do not interfere with your specific experimental setup and assays.
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to sit at room temperature for 25-45 minutes.[11] This prevents water condensation on the cold powder.
-
Solvent Preparation: Prepare a sterile, appropriate buffer. For maximal stability, a citrate buffer at pH 4.5 is recommended.[6] If required for the experiment, use degassed, sterile water or another specified buffer.
-
Reconstitution: Gently add the desired volume of the solvent to the vial to achieve the target concentration.
-
Dissolution: Mix by gently inverting the tube or swirling.[11] Avoid vigorous vortexing or shaking, which can cause aggregation.
-
Aliquoting: Immediately after complete dissolution, divide the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[2][4]
Protocol for a Cell-Based Assay
-
Thawing: Retrieve a single aliquot of the this compound stock solution from the freezer. Thaw it on ice.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the pre-chilled cell culture medium or assay buffer immediately before adding it to the cells.
-
Application: Add the diluted peptide to the cell cultures as per the experimental design.
-
Incubation: Minimize the incubation time as much as the experiment allows to reduce potential enzymatic degradation by proteases present in the cell culture.
-
Data Collection: Proceed with the assay endpoint measurement. Discard any unused portion of the thawed aliquot.
Visual Guides
Factors Leading to Peptide Degradation
This diagram illustrates the key environmental and chemical factors that can cause the degradation of this compound.
Caption: Key factors contributing to the degradation of this compound.
Experimental Workflow for Minimizing Degradation
This workflow outlines the recommended steps from receiving the peptide to its use in an experiment to ensure its stability.
References
- 1. abcepta.com [abcepta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. genscript.com [genscript.com]
- 5. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nordscipeptides.com [nordscipeptides.com]
- 9. Modulating oxytocin activity and plasma stability by disulfide bond engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp-pqm.org [usp-pqm.org]
- 11. phoenixbiotech.net [phoenixbiotech.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.rug.nl [pure.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
refining dosage of (Thr4,Gly7)-Oxytocin for optimal behavioral response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Thr4,Gly7)-Oxytocin. The information is designed to address specific issues that may be encountered during experimental procedures aimed at refining dosage for optimal behavioral responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analogue of oxytocin and acts as a specific oxytocin receptor (OTR) agonist.[1][2] The OTR is a G-protein-coupled receptor, and its activation is primarily mediated through Gαq/Gαi protein activation.[3][4] This initiates a cascade of intracellular signaling pathways, including the MAPK, PKC, and PLC pathways, which ultimately influence neuronal activity and behavior.[4][5]
Q2: What are the known behavioral effects of this compound?
As an oxytocin analogue, this compound is expected to influence social behaviors such as social approach, bonding, and anxiety-like behaviors.[6][7] Oxytocin signaling, in general, plays a key role in modulating social behavior, evoking contentment, and inducing trust.[3][8] However, the specific behavioral profile of this compound may have unique characteristics due to its modified structure.
Q3: What are the different routes of administration for this compound in animal models?
Common routes of administration for oxytocin and its analogues in rodent models include:
-
Intranasal (i.n.): This route is often used to increase the bioavailability of oxytocin in the brain as it is thought to have a higher passage across the blood-brain barrier.[9]
-
Intraperitoneal (i.p.): A common systemic administration route.[9][10]
-
Subcutaneous (s.c.): Another method for systemic delivery.[11]
-
Intracerebroventricular (i.c.v.): Direct administration into the brain's ventricular system.[1]
-
Direct intra-tissue infusion: Targeted delivery to specific brain regions.[1]
The choice of administration route can significantly impact the behavioral outcomes of the experiment.[12]
Q4: How do I choose an appropriate behavioral assay to test the effects of this compound?
The selection of a behavioral assay depends on the specific research question. Some commonly used tests for assessing the effects of oxytocin analogues include:
-
Elevated Plus Maze (EPM): To measure anxiety-like behavior.[9]
-
Three-Chamber Sociability Task: To assess sociability and preference for social novelty.[9]
-
Free Dyadic Social Interaction Test: To measure social approach and avoidance behaviors.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable behavioral effect after administration. | 1. Inappropriate Dosage: The dose may be too low to elicit a response. 2. Route of Administration: The chosen route may not be optimal for reaching the target neural circuits.[9] 3. Timing of Behavioral Testing: The time lag between administration and testing may not align with the pharmacokinetic profile of the compound. | 1. Conduct a dose-response study: Test a range of doses to determine the optimal concentration. 2. Consider alternative routes of administration: For central effects, intranasal or direct brain infusion may be more effective than peripheral routes.[9][12] 3. Vary the time between administration and testing: Test at different time points post-administration to capture the peak effect. |
| High variability in behavioral responses between subjects. | 1. Individual Differences: Animals may have inherent differences in their oxytocin systems. 2. Handling Stress: Excessive or inconsistent handling can affect baseline anxiety and social behaviors. 3. Environmental Factors: Differences in housing or testing conditions can influence behavior. | 1. Increase sample size: A larger number of animals per group can help to account for individual variability. 2. Standardize handling procedures: Ensure all animals are handled consistently and by the same experimenter if possible. Acclimatize animals to the experimental procedures. 3. Maintain consistent environmental conditions: Control for factors such as lighting, temperature, and noise in both housing and testing rooms. |
| Unexpected or paradoxical behavioral effects (e.g., increased anxiety). | 1. Context-dependent effects of oxytocin: The effects of oxytocin can be influenced by the social and environmental context.[6][7] 2. Off-target effects: At higher concentrations, the analogue may interact with other receptors, such as vasopressin receptors.[13] 3. Activation of different neural circuits: Depending on the dose and route of administration, different brain regions may be activated, leading to opposing behavioral outcomes.[6] | 1. Carefully control the experimental context: Be mindful of social cues and stressors in the testing environment. 2. Perform receptor binding assays: Characterize the binding profile of this compound to ensure specificity for the oxytocin receptor. 3. Use targeted administration techniques: Infuse the compound directly into specific brain regions of interest to elucidate circuit-specific effects. |
| Issues with compound solubility or stability. | 1. Improper storage: The compound may degrade if not stored correctly.[1] 2. Incorrect solvent: The chosen vehicle may not be appropriate for dissolving the compound. | 1. Follow the manufacturer's storage recommendations: Typically, this involves storing at -20°C or -80°C.[1] 2. Consult the product datasheet for solubility information: Test different biocompatible solvents to find one that provides a stable solution at the desired concentration. |
Quantitative Data
Table 1: Experimental Dosages of this compound and Effects
| Dosage | Administration Route | Animal Model | Observed Effect | Citation |
| 100 ng | Intracerebroventricular | Male Rats | Increased nitric oxide production in the paraventricular nucleus of the hypothalamus. | [1] |
| 1 µM | Direct intra-PVT infusion (1 min) | Mice | Evoked depolarization on TGOT-responsive neurons. | [1] |
| 0.3 µM | In vitro application (5 min) | Subicular neurons | Induced depolarization in both bursting and regular firing cells by activating TRPV1 channels. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from general procedures for administering oxytocin analogues to rodents.[10]
-
Preparation: Dissolve this compound in sterile, isotonic saline to the desired concentration. The final injection volume should be approximately 5 µl/g of body weight.
-
Handling: Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection: Tilt the mouse slightly with its head pointing downwards. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Administration: Gently aspirate to ensure no fluid is drawn back (indicating entry into a blood vessel or organ), then slowly inject the solution.
-
Post-injection: Return the mouse to its home cage and monitor for any adverse reactions before proceeding with behavioral testing at the predetermined time point.
Protocol 2: Intranasal (i.n.) Administration in Rats
This protocol is based on methods described for intranasal oxytocin delivery.[14]
-
Preparation: Prepare the this compound solution in a volume that can be administered in small droplets (e.g., 5-10 µl per nostril).
-
Handling: Gently hold the rat in a supine position.
-
Administration: Using a micropipette, apply small droplets of the solution to the external nares, alternating between nostrils to allow for absorption.
-
Post-administration: Keep the rat in the supine position for a short period (e.g., 1 minute) to ensure the solution is inhaled and not immediately shaken out. Return the animal to its cage and proceed with testing after the appropriate time interval.
Visualizations
Caption: this compound signaling pathway via the oxytocin receptor (OTR).
Caption: General experimental workflow for behavioral studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor behavioral effects and cell types in the bed nucleus of the stria terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Experiments Shed Light on Mechanisms Shaping Prosocial and Antisocial Behaviors in Non-human Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intranasal Administration of Oxytocin Attenuates Stress Responses Following Chronic Complicated Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Inconsistencies in (Thr4,Gly7)-Oxytocin Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experimental results obtained with (Thr4,Gly7)-Oxytocin. By providing detailed experimental protocols, summarizing quantitative data, and visualizing key pathways, this guide aims to enhance experimental reproducibility and clarify the nuanced pharmacology of this widely used oxytocin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different binding affinities (Kd or Ki) for this compound across different experiments or tissues?
A1: Variations in binding affinity for this compound are a documented phenomenon and can be attributed to several factors:
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Tissue-Specific Receptor Environment: The lipid and protein composition of the cell membrane can influence receptor conformation and ligand binding. For example, the reported equilibrium dissociation constant (Kd) for [3H]-[Thr4,Gly7]OT is between 1.0 and 2.0 nM across rat hippocampal synaptic plasma membranes, mammary glands, and uterus, suggesting a high affinity in these tissues.[1] However, another study reported a Ki of 17.9 ± 2.8 nM in human uterine smooth muscle cells, indicating a lower affinity compared to native oxytocin (Ki of 0.75 ± 0.08 nM) in the same system.[2]
-
Species-Specific Receptor Differences: The amino acid sequence of the oxytocin receptor can vary between species, leading to differences in ligand binding pockets and affinities. Notably, the enhanced selectivity of this compound for the oxytocin receptor over vasopressin receptors observed in rodents is not maintained in human receptor systems.[3]
-
Experimental Conditions: Factors such as buffer composition (e.g., presence of divalent cations like Mg2+), temperature, and the choice of radioligand can significantly impact binding assay results.[1][4]
Q2: My functional assay results (e.g., EC50 for calcium mobilization) with this compound are not consistent with published data. What could be the cause?
A2: Discrepancies in functional assay results are common and often stem from the complex signaling profile of the oxytocin receptor. Key factors include:
-
Promiscuous G-Protein Coupling: The oxytocin receptor is known to couple to multiple G-protein families, primarily Gq and Gi/o.[5][6][7] The specific G-protein pathway activated can be cell-type dependent and lead to different functional outcomes. For instance, Gq activation leads to an increase in intracellular calcium, while Gi activation can inhibit adenylyl cyclase and decrease cAMP levels.
-
β-Arrestin Recruitment: In addition to G-protein signaling, this compound can also induce the recruitment of β-arrestins.[8] This can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades.
-
Cell Line Differences: The expression levels of the oxytocin receptor, G-proteins, and other signaling molecules can vary significantly between different cell lines, impacting the potency and efficacy of the ligand.
-
Assay-Specific Parameters: The specific protocol, including incubation times, reagent concentrations, and detection methods, can all influence the measured EC50 values.
Q3: Is this compound a biased agonist?
A3: The available evidence suggests that the oxytocin receptor itself can exhibit signaling bias, and different ligands can preferentially activate certain pathways. This compound has been shown to activate both Gq and Gi pathways, as well as recruit β-arrestins.[5] Whether it displays a bias towards a particular pathway compared to the endogenous ligand, oxytocin, may depend on the specific cellular context and the relative expression of signaling components. Researchers should therefore characterize its activity across multiple signaling readouts to get a complete picture of its functional profile.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Membrane Preparation | Ensure a standardized protocol for membrane preparation with consistent buffer composition and centrifugation steps. Perform protein quantification for each batch of membranes to ensure equal amounts are used in each assay. |
| Radioligand Degradation | Aliquot the radioligand upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Check the purity of the radioligand periodically. |
| Suboptimal Assay Buffer | Optimize buffer components, including pH and the concentration of divalent cations (e.g., MgCl2), as these can affect receptor conformation and ligand binding.[1][4] |
| Inadequate Incubation Time | Perform time-course experiments to determine the optimal incubation time to reach equilibrium. |
| Insufficient Washing | Ensure a sufficient number of washes with ice-cold buffer to remove unbound radioligand and reduce non-specific binding. |
Issue 2: Inconsistent Functional Assay Results (e.g., Calcium Mobilization)
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression of functional oxytocin receptors in your chosen cell line using a validated positive control ligand or through techniques like Western blotting or qPCR. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
| Signal Transduction Pathway Crosstalk | Be aware of the potential for promiscuous G-protein coupling.[5][6][7] Consider using specific inhibitors to isolate the pathway of interest (e.g., pertussis toxin for Gi/o). |
| Receptor Desensitization/Internalization | For prolonged stimulation experiments, be mindful of receptor desensitization mediated by β-arrestins.[8] Consider using shorter incubation times or assays that measure initial signaling events. |
| Assay Reagent Variability | Use high-quality reagents and ensure consistent preparation of solutions. Validate the performance of fluorescent dyes or other detection reagents. |
Data Presentation
Table 1: Binding Affinity of this compound at Oxytocin Receptors
| Ligand | Receptor/Tissue | Species | Assay Type | Affinity (Ki/Kd) | Reference |
| --INVALID-LINK---Oxytocin | Hippocampal synaptic plasma membranes | Rat | Saturation Binding | 1.0 - 2.0 nM (Kd) | [1] |
| --INVALID-LINK---Oxytocin | Mammary gland | Rat | Saturation Binding | 1.0 - 2.0 nM (Kd) | [1] |
| --INVALID-LINK---Oxytocin | Uterus | Rat | Saturation Binding | 1.0 - 2.0 nM (Kd) | [1] |
| This compound | Uterine smooth muscle cells | Human | Competition Binding | 17.9 ± 2.8 nM (Ki) | [2] |
| Oxytocin | Uterine smooth muscle cells | Human | Competition Binding | 0.75 ± 0.08 nM (Ki) | [2] |
Table 2: Functional Potency of Oxytocin Receptor Agonists
| Ligand | Cell Line/Tissue | Assay Type | Parameter | Potency (EC50) | Reference |
| Oxytocin | Human Uterine Smooth Muscle Cells | Hyperplasia | EC50 | 5.47 nM | [2] |
| This compound | Rat Uterus | Oxytocic Activity | Potency | 166 ± 4 units/mg | [4] |
| Oxytocin | - | Gq activation | EC50 | 2.16 nM | [9] |
| Oxytocin | - | Gi/o activation | EC50 | 11.5 - 91.8 nM | [9] |
Experimental Protocols
Radioligand Binding Assay (Competition)
-
Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, competing unlabeled ligand (e.g., this compound at various concentrations), and a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin).
-
Incubation: Initiate the binding reaction by adding a standardized amount of membrane preparation to each well. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of unlabeled oxytocin. Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the oxytocin receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent plate reader with an integrated liquid handling system to add the compound to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: For each concentration of the agonist, calculate the peak fluorescence response. Plot the response as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
β-Arrestin Recruitment Assay (BRET-based)
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the oxytocin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Setup: Plate the transfected cells in a white, opaque 96-well plate.
-
Ligand Stimulation: Add serial dilutions of this compound to the wells and incubate for a specified period.
-
Substrate Addition and Signal Detection: Add the luciferase substrate (e.g., coelenterazine h). Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Mandatory Visualizations
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
best practices for handling and preparation of (Thr4,Gly7)-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing (Thr4,Gly7)-Oxytocin. Find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as TGOT, is a synthetic analog of Oxytocin.[1][2] It is a highly specific agonist for the oxytocin receptor (OTR).[1][2][3] This specificity makes it a valuable tool for studying oxytocin-mediated signaling pathways without the confounding effects of vasopressin receptor activation.[4] It has been shown to excite subicular neurons through the activation of TRPV1 channels and the depression of K+ channels.[1][2][5]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 60786-59-6[1][2][6] |
| Molecular Formula | C39H61N11O12S2[2][6] |
| Molecular Weight | 940.10 g/mol [1][2] |
| Appearance | White to off-white solid powder[2][7] |
| Sequence | H-Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[8] |
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years[1][2] | Store in a sealed container, away from moisture and light.[1][2] |
| -20°C | 1 year[1][2] | For long-term storage, -20°C is also an option.[7] | |
| 2-8°C | Up to 6 months[7] | For shorter-term storage. | |
| Reconstituted Solution | -80°C | 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[2] |
Q4: How do I reconstitute this compound?
For detailed instructions, please refer to the "Experimental Protocols" section below. In general, peptides should be allowed to come to room temperature before reconstitution.[9] Use a sterile, aqueous solution for reconstitution.[9] For in vitro experiments, DMSO is a common solvent.[2]
Q5: What are the safety precautions for handling this compound?
While specific safety data for this compound is not extensively detailed, it is prudent to handle it with the same precautions as Oxytocin. Avoid inhalation, ingestion, and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11] Handle in a well-ventilated area. In case of exposure, wash the affected area thoroughly with water.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low biological activity | Improper storage leading to degradation. | Verify that the peptide was stored at the correct temperature and protected from light and moisture. |
| Incorrect reconstitution. | Ensure the correct solvent was used and that the peptide was fully dissolved. Prepare fresh solutions. | |
| Inactive peptide. | Purchase from a reputable supplier and check the certificate of analysis for purity. | |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Precipitation of the peptide in solution | Low solubility in the chosen buffer. | Check the solubility information from the supplier. Consider using a different solvent or adjusting the pH of the buffer. |
| Solution is too concentrated. | Prepare a more dilute stock solution. |
Experimental Protocols
Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 25-45 minutes.[9] This prevents condensation from forming inside the vial.
-
Solvent Selection: For in vitro cellular assays, high-purity dimethyl sulfoxide (DMSO) is a suitable solvent.[2] For other applications, sterile, pyrogen-free water or an appropriate buffer can be used.[7][12]
-
Reconstitution:
-
Add the desired volume of solvent to the vial. For example, to create a 1 mM stock solution from 1 mg of peptide (MW = 940.10 g/mol ), add 1.064 mL of solvent.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved.[9] Avoid vigorous shaking to prevent peptide aggregation.[13]
-
-
Storage:
In Vitro Cell-Based Assay for Oxytocin Receptor Activation
This protocol is a general guideline for assessing the activity of this compound on cells expressing the oxytocin receptor.
-
Cell Culture: Culture cells expressing the oxytocin receptor (e.g., hTERT-C3 human myometrial cells) in an appropriate medium and conditions until they reach the desired confluency.[15]
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the this compound solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for the desired period (e.g., 4-6 hours) at 37°C in a CO2 incubator.[16]
-
Assay: Measure the cellular response. This could be a change in intracellular calcium levels, activation of a reporter gene, or a functional response like cell contraction.[15] For example, a collagen lattice contraction assay can be used to measure the uterotonic activity.[15]
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the EC50 value.
Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | 60786-59-6 [m.chemicalbook.com]
- 7. abcepta.com [abcepta.com]
- 8. lifetein.com [lifetein.com]
- 9. Oxytocin [Thr4, Gly7] [phoenixbiotech.net]
- 10. merck.com [merck.com]
- 11. bimedaus.com [bimedaus.com]
- 12. peptideslabuk.com [peptideslabuk.com]
- 13. peptidedosages.com [peptidedosages.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: (Thr4,Gly7)-Oxytocin and Oxytocin Receptor Desensitization
Welcome to the technical support center for researchers utilizing (Thr4,Gly7)-Oxytocin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on the oxytocin receptor (OTR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
This compound, often abbreviated as TGOT, is a synthetic analog of the naturally occurring hormone Oxytocin (OT).[1][2] The key difference lies in its amino acid sequence, where Threonine replaces Glycine at position 4, and Glycine replaces Leucine at position 7. This modification results in TGOT being a highly selective agonist for the oxytocin receptor (OTR) with significantly less affinity for vasopressin receptors, compared to native Oxytocin.[3]
Q2: Does this compound prevent oxytocin receptor desensitization?
Contrary to some expectations, current research indicates that this compound does not prevent oxytocin receptor desensitization. Studies have shown that TGOT, much like native Oxytocin, promotes the recruitment of β-arrestins to the oxytocin receptor.[3] β-arrestin recruitment is a key step in the process of G protein-coupled receptor (GPCR) desensitization, which leads to receptor internalization and a subsequent reduction in signaling.[4][5][6] One study demonstrated that TGOT induces OTR internalization with an efficacy similar to that of OT. Therefore, the primary advantage of using TGOT is its receptor selectivity, not the avoidance of desensitization.
Q3: What are the primary signaling pathways activated by this compound?
This compound activates the same primary signaling pathways as native Oxytocin upon binding to the oxytocin receptor. The OTR is known to couple to multiple G proteins, primarily:
-
Gq/11 pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a common readout for OTR activation.[7]
-
Gi/o pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7][8]
Q4: Why am I seeing a diminished response to repeated applications of this compound in my cell-based assays?
A diminished response to repeated agonist application is a classic sign of receptor desensitization.[5][9] Since this compound induces β-arrestin recruitment and receptor internalization, prolonged or repeated exposure will lead to a decrease in the number of functional receptors on the cell surface.[10][11] This results in a reduced signaling output (e.g., a smaller calcium peak) upon subsequent stimulation. The desensitization process for the oxytocin receptor can occur over a timescale of minutes to hours.[9]
Data Presentation: Comparative Signaling Profile
The following table summarizes the available quantitative data for Oxytocin and this compound at the human oxytocin receptor. Note that comprehensive data for this compound, particularly regarding β-arrestin recruitment, is limited in the current literature.
| Parameter | Oxytocin (OT) | This compound (TGOT) | Reference(s) |
| Gq Activation (EC50) | 2.16 nM | Data not available | [4][7] |
| Gi1 Activation (EC50) | 62.63 nM | Data not available | [4] |
| Gi2 Activation (EC50) | 32.27 nM | Data not available | [4] |
| Gi3 Activation (EC50) | 11.50 nM | Data not available | [4] |
| β-arrestin 1 Recruitment (EC50) | 229 nM | Data not available | [4] |
| β-arrestin 2 Recruitment (EC50) | 41.15 nM | Data not available | [4] |
Mandatory Visualizations
Signaling Pathways of Oxytocin and this compound
Experimental Workflow for Assessing Receptor Desensitization
Logical Relationship: TGOT vs. OT
Troubleshooting Guides
Issue 1: No or Low Signal in Calcium Flux Assay
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify receptor expression levels via Western blot, ELISA, or radioligand binding. Ensure the cell line is appropriate and has been properly maintained. |
| Inactive Ligand | Prepare fresh agonist solutions. Store peptide stocks at -80°C in appropriate aliquots to avoid freeze-thaw cycles. Confirm the purity and integrity of the ligand. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature for your specific cell type. Ensure Pluronic F-127 is used to aid dye solubilization. |
| Cell Health | Ensure cells are healthy and not overgrown. Perform assays on cells at an optimal confluency (typically 80-90%). |
| Incorrect Buffer Composition | Use a buffer containing calcium (e.g., HBSS with Ca2+ and Mg2+) for the assay. The Gq pathway relies on extracellular calcium for sustained signaling. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a multichannel pipette or automated dispenser for plating to ensure uniform cell density across wells. |
| Inconsistent Ligand Addition | Use an automated liquid handler or a multichannel pipette for agonist addition to ensure simultaneous and consistent delivery to all wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Cell Clumping | Gently triturate cells to break up clumps before plating. Ensure even mixing of cells in suspension before dispensing. |
Issue 3: Unexpected Results in Desensitization Assay
| Possible Cause | Troubleshooting Step |
| Incomplete Agonist Washout | Increase the number and volume of wash steps after the pre-treatment period to ensure complete removal of the initial agonist. |
| Receptor Resensitization | Be aware that some receptors can rapidly recycle back to the cell surface. If the "rest" period between washout and challenge is too long, you may observe a recovery of the signal. Optimize the timing of your assay. |
| Off-Target Effects | At high concentrations, even selective ligands can have off-target effects. Use the lowest effective concentration of TGOT to ensure OTR-specific effects. |
Experimental Protocols
β-Arrestin Recruitment BRET Assay
This protocol is adapted for measuring the interaction between the oxytocin receptor and β-arrestin using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression plasmids: OTR-Rluc (Renilla luciferase fusion) and β-arrestin2-YFP (Yellow Fluorescent Protein fusion)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
Coelenterazine h (BRET substrate)
-
96-well white, clear-bottom microplates
-
BRET-capable plate reader
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with OTR-Rluc and β-arrestin2-YFP plasmids using a suitable transfection reagent. Optimize the ratio of the two plasmids to achieve optimal BRET signal.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Assay Preparation: On the day of the assay, replace the culture medium with a buffer (e.g., HBSS).
-
Substrate Addition: Add Coelenterazine h to a final concentration of 5 µM. Incubate in the dark for 5-10 minutes.
-
Baseline Reading: Measure the baseline BRET signal using a plate reader capable of simultaneously measuring the emission from Rluc (e.g., 480 nm) and YFP (e.g., 530 nm).
-
Agonist Stimulation: Add varying concentrations of Oxytocin or this compound to the wells.
-
Kinetic Reading: Immediately begin measuring the BRET signal kinetically for 15-30 minutes.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). The net BRET is the change in the BRET ratio upon agonist stimulation compared to the baseline. Plot the net BRET as a function of agonist concentration to generate a dose-response curve and determine the EC50.
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization following OTR activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the OTR
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Plate the OTR-expressing cells in a 96-well plate and grow to confluency.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid can be included if needed.
-
Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Injection: Use the plate reader's injector to add varying concentrations of Oxytocin or this compound.
-
Signal Detection: Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the change in fluorescence (F - F0) or the ratio (F/F0), where F is the peak fluorescence after agonist addition and F0 is the baseline fluorescence. Plot the response against the agonist concentration to determine the EC50.
ERK Phosphorylation Western Blot Assay
This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of OTR signaling.
Materials:
-
Cells expressing OTR
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Cell Culture and Serum Starvation: Plate cells and allow them to reach 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
Ligand Stimulation: Treat the cells with different concentrations of Oxytocin or this compound for a specific time (e.g., 5-10 minutes, which should be optimized as ERK activation is transient).
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-pERK antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-tERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. The level of ERK activation is expressed as the ratio of pERK to tERK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. research.vu.nl [research.vu.nl]
- 8. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin-induced desensitization of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The desensitization of oxytocin receptors in human myometrial cells is accompanied by down-regulation of oxytocin receptor messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitization of oxytocin receptors in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (Thr4,Gly7)-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of the oxytocin analog, (Thr4,Gly7)-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
The primary barriers to the oral bioavailability of peptide drugs like this compound are their inherent physicochemical properties. These include:
-
Enzymatic Degradation: Peptides are susceptible to rapid breakdown by proteolytic enzymes found in the gastrointestinal tract.[1][2]
-
Poor Membrane Permeability: The hydrophilic nature and relatively large size of peptides limit their ability to pass through the lipid-rich intestinal epithelium.[1][3]
-
Rapid Clearance: Due to their small size, peptides are often quickly filtered from the blood by the kidneys and eliminated.[1]
-
Low Solubility: Some peptides may have poor solubility in the aqueous environment of the gut, which can hinder their absorption.[1]
Q2: What are the main strategies to overcome the poor oral bioavailability of this compound?
Several strategies can be employed to enhance the oral bioavailability of peptides:
-
Chemical Modifications: Altering the peptide structure through techniques like prodrug formulation, PEGylation, or lipidation can improve stability and permeability.[1][4][5]
-
Formulation with Permeation Enhancers: Co-administration with compounds that reversibly open the tight junctions between intestinal cells can increase paracellular transport.[3][6]
-
Encapsulation in Nanoparticle Delivery Systems: Encapsulating the peptide in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation and facilitate its uptake.[2][7][8]
-
Mucoadhesive Polymers: Using polymers that adhere to the mucosal lining of the intestine can increase the residence time of the drug at the absorption site.[3]
Q3: How can I assess the in vitro permeability of my this compound formulation?
In vitro models are crucial for the initial screening of formulations. Two common methods are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that uses a synthetic membrane to predict passive transcellular permeability.[4][5]
-
Caco-2 Cell Monolayer Assay: This model uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5][9] It allows for the study of both transcellular and paracellular transport.
Troubleshooting Guides
Problem 1: Low permeability of this compound in the PAMPA assay.
-
Possible Cause: The inherent hydrophilicity and size of the peptide are limiting its passive diffusion across the artificial membrane.
-
Troubleshooting Steps:
-
Chemical Modification: Consider synthesizing a lipophilic prodrug of this compound. The Lipophilic Prodrug Charge Masking (LPCM) strategy, which involves masking hydrophilic charges with alkoxycarbonyl groups, has shown promise for oxytocin.[4][5][10]
-
Formulation with Lipids: Incorporate the peptide into a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve its partitioning into the lipid membrane.
-
Problem 2: High degradation of this compound in Caco-2 cell culture.
-
Possible Cause: Peptidases present in the Caco-2 cell culture are degrading the peptide.
-
Troubleshooting Steps:
-
Enzyme Inhibition: Co-administer a broad-spectrum protease inhibitor to reduce enzymatic activity.
-
Encapsulation: Formulate this compound in a protective carrier system like liposomes or polymeric nanoparticles to shield it from enzymatic attack.[2][7][8]
-
Structural Modification: Introduce non-proteinogenic amino acids or cyclize the peptide backbone to enhance its resistance to proteolysis.[5]
-
Problem 3: Inconsistent results in animal bioavailability studies.
-
Possible Cause: Variability in animal physiology, administration method, and formulation stability can lead to inconsistent results.[5]
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent administration techniques and animal handling.
-
Formulation Optimization: Improve the stability and homogeneity of your formulation. For example, ensure uniform particle size in nanoparticle preparations.
-
Consider Alternative Routes: If oral bioavailability remains low, explore other non-invasive routes with potentially higher absorption, such as sublingual or oral inhalation, which have been investigated for oxytocin.[11][12]
-
Data Presentation
Table 1: Permeability of Oxytocin Prodrugs using the PAMPA Model
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase vs. Oxytocin |
| Oxytocin (OT) | 2.2 | - |
| Hoc-OT | Significantly Better than OT | Not specified |
| Oct-OT | Significantly Better than OT | Not specified |
| Dec-OT | Significantly Better than OT | ~4 |
| Dod-OT | Poor Permeability | Not specified |
Data adapted from a study on oxytocin prodrugs, which can serve as a reference for this compound strategies.[5][10]
Table 2: Permeability of Oxytocin Prodrugs using the Caco-2 Cell Model
| Compound | Apparent Permeability (Papp) | Fold Increase vs. Oxytocin |
| Oxytocin (OT) | Lower than Oct-OT | - |
| Oct-OT | Higher than OT | 1.8 |
| Hoc-OT | Lower than OT | < 1 |
Data adapted from a study on oxytocin prodrugs, which can serve as a reference for this compound strategies.[5][10]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound and its formulations.
-
Methodology:
-
Prepare a donor solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Add the donor solution to the filter plate wells.
-
Place the filter plate into a 96-well acceptor plate containing buffer.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-MS).
-
Calculate the apparent permeability coefficient (Papp).
-
2. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the transport of this compound across a model of the intestinal epithelium.
-
Methodology:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound solution to the apical (donor) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (acceptor) side.
-
Analyze the concentration of the compound in the collected samples.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Overview of strategies to enhance peptide bioavailability.
Caption: Experimental workflow for assessing bioavailability.
Caption: Signaling pathway of this compound via the Oxytocin Receptor.
References
- 1. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kvinzo.com [kvinzo.com]
- 5. mdpi.com [mdpi.com]
- 6. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heat-Stable Dry Powder Oxytocin Formulations for Delivery by Oral Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability and pharmacokinetics of sublingual oxytocin in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (Thr4,Gly7)-Oxytocin versus Oxytocin in Receptor Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic oxytocin analogue, (Thr4,Gly7)-Oxytocin, and the endogenous neuropeptide, Oxytocin, focusing on their receptor selectivity and affinity. The data presented herein is compiled from peer-reviewed scientific literature to aid in the selection of appropriate research tools and to inform drug development strategies targeting the oxytocinergic system.
Executive Summary
Oxytocin is a nonapeptide with high affinity for its cognate receptor, the oxytocin receptor (OTR). However, it also exhibits significant cross-reactivity with vasopressin receptors (V1a, V1b, and V2), which can lead to off-target effects in experimental and clinical settings. This compound, a synthetic analogue of Oxytocin, has been developed as a more selective agonist for the OTR. This guide presents a quantitative comparison of the binding affinities and, where available, the functional potencies of these two compounds at the human oxytocin and vasopressin receptors. The data indicates that while Oxytocin has a higher affinity for the OTR, this compound displays a more selective profile with reduced affinity for vasopressin receptors, particularly in rodent models. However, it is crucial to note that this enhanced selectivity in rodents may not fully translate to human receptors.
Data Presentation: Quantitative Comparison of Receptor Affinities
The following tables summarize the binding affinities (Ki) of this compound and Oxytocin for the human oxytocin and vasopressin receptors. The data is presented as the inhibitory constant (Ki) in nanomolars (nM), where a lower value indicates a higher binding affinity.
| Ligand | Human Oxytocin Receptor (OTR) | Reference |
| Ki (nM) | ||
| Oxytocin | 0.75 ± 0.08 | [1] |
| This compound | 17.9 ± 2.8 | [1] |
Table 1: Binding Affinities at the Human Oxytocin Receptor. Data from competitive binding assays using [3H]-oxytocin in human uterine smooth muscle cell membranes.
| Ligand | Human Vasopressin V1a Receptor | Human Vasopressin V1b Receptor | Human Vasopressin V2 Receptor | Reference |
| Ki (nM) | Ki (nM) | Ki (nM) | ||
| Oxytocin | ~30-100 | Data not readily available | >1000 | [2][3] |
| This compound | >1000 (in rodent models) | >1000 (in rodent models) | Data not readily available | [4] |
Table 2: Binding Affinities at Human Vasopressin Receptors. It is important to note the species-specific differences in selectivity. While this compound shows high selectivity in rodent models, its selectivity profile at human vasopressin receptors is not as well-defined in a direct comparative study. Oxytocin's affinity for the V1a receptor is approximately 40 to 130-fold lower than for the OTR.
Signaling Pathways
Both Oxytocin and this compound are agonists at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated upon agonist binding is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Some studies also suggest that the OTR can couple to Gi proteins.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of experiments: radioligand binding assays to determine binding affinity (Ki) and in vitro functional assays to determine agonist potency (EC50).
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Method:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293-hOTR) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used.
-
Incubation: A fixed concentration of the radioligand (e.g., [3H]Oxytocin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound or Oxytocin).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inositol Monophosphate (IP1) Accumulation
This assay measures the functional potency of an agonist by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), which is a stable metabolite of IP3.
Detailed Method:
-
Cell Culture: Cells expressing the receptor of interest are cultured in microplates.
-
Ligand Stimulation: The cells are stimulated with a range of concentrations of the agonist (this compound or Oxytocin) in a buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Conclusion
The available data indicates that while Oxytocin exhibits a higher affinity for the human oxytocin receptor, this compound offers a more selective profile, particularly with respect to the vasopressin V1a receptor in rodent models. This enhanced selectivity makes this compound a valuable tool for studies aiming to isolate the effects of OTR activation from those of vasopressin receptor activation. However, researchers should exercise caution when extrapolating findings from rodent models to human systems, as receptor pharmacology can differ significantly between species. For studies in human systems or for therapeutic development, a thorough characterization of the affinity and potency of these ligands at all human oxytocin and vasopressin receptor subtypes is highly recommended. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of human vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. Buy this compound [smolecule.com]
A Comparative Guide to the In Vivo Effects of (Thr4,Gly7)-Oxytocin and Carbetocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two oxytocin receptor agonists: (Thr4,Gly7)-Oxytocin (TGOT) and carbetocin. While both are analogues of the endogenous hormone oxytocin, their applications and available in vivo data differ significantly. Carbetocin is a well-studied uterotonic agent used to prevent postpartum hemorrhage, with extensive clinical data. In contrast, this compound is primarily utilized as a highly selective research tool to investigate the oxytocin receptor system in preclinical models, with most in vivo studies focusing on its central nervous system and cardiovascular effects. This guide synthesizes the available experimental data to facilitate a comprehensive understanding of their respective in vivo profiles.
At a Glance: Key Differences
| Feature | This compound (TGOT) | Carbetocin |
| Primary Use | Research tool (highly selective OT receptor agonist) | Prevention of postpartum hemorrhage |
| In Vivo Uterotonic Data | Not available | Extensive clinical data available |
| Receptor Selectivity | High for oxytocin receptor over vasopressin receptors | Agonist at oxytocin receptors, with some affinity for vasopressin receptors.[1] |
| Half-life | Not well-documented in vivo | Longer than oxytocin |
In Vivo Uterotonic Effects: A Data Imbalance
A direct comparison of the in vivo uterotonic effects of this compound and carbetocin is challenging due to a significant gap in the available literature. While carbetocin has been extensively studied in clinical trials for its ability to induce uterine contractions and prevent postpartum hemorrhage, there is a notable absence of published in vivo studies investigating the uterotonic activity of this compound.
Carbetocin: Clinically Proven Uterotonic Efficacy
Carbetocin is a long-acting synthetic analogue of oxytocin administered as a single intravenous or intramuscular injection to prevent uterine atony after childbirth.[2][3] Clinical trials have consistently demonstrated its efficacy in reducing the need for additional uterotonic agents and the risk of postpartum hemorrhage compared to placebo and, in some contexts, to oxytocin infusion.[4][5][6]
Table 1: Summary of In Vivo Uterotonic Effects of Carbetocin in Humans
| Parameter | Finding | Citations |
| Indication | Prevention of postpartum hemorrhage (PPH) following vaginal or cesarean delivery. | [2][3][7] |
| Administration | Single 100 µg intramuscular or intravenous injection. | [3][4][7] |
| Efficacy vs. Oxytocin | Non-inferior, and in some studies superior, to oxytocin infusion in reducing PPH and the need for additional uterotonics. | [3][4][6] |
| Blood Loss Reduction | Significantly reduces blood loss compared to placebo and is comparable or superior to oxytocin infusion. | [4][6] |
| Uterine Tone | Induces a prolonged uterine contractile response. | [2] |
This compound: A Research Tool Lacking Uterotonic Investigation
This compound is recognized as a highly specific oxytocin receptor agonist, particularly in rodent models.[8] It is frequently used in research to elucidate the physiological roles of the oxytocin receptor in various systems. However, despite its receptor selectivity, in vivo studies on its effects on uterine contractility are not available in the public domain. Its primary use has been in studies of the central nervous system and cardiovascular system.
Other In Vivo Effects
While a direct comparison of uterotonic activity is not currently possible, this section outlines the other documented in vivo effects of both compounds.
Central Nervous System Effects
-
This compound: In vivo studies in rodents have shown that direct administration into the brain can influence neuronal activity and behavior. For instance, intracerebroventricular injection in male rats increases nitric oxide production in the paraventricular nucleus of the hypothalamus, which is correlated with penile erection and yawning.[9]
Cardiovascular Effects
-
This compound: In conscious male rats, intravenous administration of this compound caused a dose-related fall in mean arterial pressure and a rise in cardiac output, suggesting oxytocin-specific depressor effects.
-
Carbetocin: Studies comparing the hemodynamic effects of carbetocin and oxytocin in women undergoing cesarean section suggest that carbetocin maintains better hemodynamic stability with fewer fluctuations in blood pressure.[6]
Receptor Binding and Signaling Pathways
Both this compound and carbetocin exert their effects by binding to and activating oxytocin receptors, which are G-protein coupled receptors.
This compound is characterized by its high affinity and selectivity for the oxytocin receptor, with equilibrium dissociation constants between 1.0 and 2.0 nM for rat uterine, mammary gland, and hippocampal oxytocin receptors.[8]
Carbetocin also binds to the myometrial oxytocin receptor with an affinity of a similar magnitude to oxytocin.[1] It acts as an agonist, stimulating the generation of inositol phosphates, a key step in the signaling cascade that leads to uterine muscle contraction.[1] Interestingly, carbetocin is described as a functional selective Gq agonist that promotes oxytocin receptor internalization through a β-arrestin-independent pathway and does not induce receptor recycling to the plasma membrane.[10][11] This unique signaling profile may contribute to its long-acting effects. Carbetocin also exhibits a much lower affinity for vasopressin V1 and V2 receptors.[1]
Caption: Oxytocin receptor signaling pathway for uterine contraction.
Experimental Protocols
In Vivo Uterotonic Activity of Carbetocin (Human Clinical Trial)
This protocol is a generalized representation based on methodologies from several clinical trials comparing carbetocin and oxytocin for the prevention of postpartum hemorrhage.[2][3][4][7][12]
Objective: To compare the efficacy and safety of a single dose of carbetocin versus a standard infusion of oxytocin for the prevention of postpartum hemorrhage in women after vaginal or cesarean delivery.
Study Design: A randomized, double-blind, controlled clinical trial.
Participants: Pregnant women at term scheduled for vaginal or cesarean delivery.
Procedure:
-
Randomization: Participants are randomly assigned to receive either carbetocin or oxytocin immediately after delivery.
-
Intervention:
-
Outcome Measures:
-
Primary: Incidence of postpartum hemorrhage (defined as blood loss ≥ 500 mL), need for additional uterotonic agents, and uterine tone assessment.[4][7]
-
Secondary: Estimated blood loss, changes in hemoglobin and hematocrit levels, and incidence of adverse events (e.g., nausea, vomiting, headache, changes in blood pressure).[4][5]
-
-
Data Analysis: Statistical comparison of the outcome measures between the two groups.
Caption: Generalized workflow of a clinical trial comparing carbetocin and oxytocin.
Conclusion
This compound and carbetocin are both valuable oxytocin receptor agonists, but their applications and the extent of their in vivo characterization are vastly different. Carbetocin is a clinically established, long-acting uterotonic agent with a well-documented in vivo profile for preventing postpartum hemorrhage. Its efficacy and safety have been confirmed in numerous clinical trials.
This compound, on the other hand, serves as a highly selective research tool, crucial for preclinical investigations into the diverse roles of the oxytocin receptor system in physiology and behavior. While its in vivo effects on the central nervous and cardiovascular systems are documented, a significant knowledge gap exists regarding its in vivo uterotonic properties. Future research is warranted to explore the potential of this compound as a uterotonic agent, which would allow for a more direct and comprehensive comparison with carbetocin. For now, researchers and drug development professionals should be mindful of the distinct profiles and applications of these two important oxytocin analogues.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 3. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial [mdpi.com]
- 4. Utilization of carbetocin for prevention of postpartum hemorrhage after cesarean section: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of carbetocin for prevention of postpartum hemorrhage after cesarean section: a randomized clinical trial - ProQuest [proquest.com]
- 6. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. carbetocin-is-a-functional-selective-gq-agonist-that-does-not-promote-oxytocin-receptor-recycling-after-inducing-arrestin-independent-internalisation - Ask this paper | Bohrium [bohrium.com]
- 11. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Thr4,Gly7)-Oxytocin and Native Oxytocin Agonist Activity at the Human Oxytocin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the agonist activity of the synthetic analogue (Thr4,Gly7)-Oxytocin (TGOT) and endogenous Oxytocin (OT) at the human oxytocin receptor (OTR). The information presented herein is supported by experimental data from peer-reviewed research, offering a valuable resource for those engaged in pharmacology and drug development.
Executive Summary
This compound is a potent and selective agonist of the oxytocin receptor. Comparative studies demonstrate that while native Oxytocin exhibits a higher binding affinity and potency for the human oxytocin receptor, this compound remains a valuable tool for research due to its high specificity. This guide will delve into the quantitative comparison of their binding affinities and functional potencies, detail the experimental methodologies used to ascertain these properties, and illustrate the key signaling pathways involved.
Quantitative Comparison of Agonist Performance
The agonist activity of this compound and native Oxytocin at the human oxytocin receptor has been primarily characterized through radioligand binding assays and functional assays measuring intracellular calcium mobilization. The following tables summarize the key quantitative data from a pivotal comparative study conducted on human uterine smooth muscle cells.
| Ligand | Binding Affinity (Ki, nM) | Reference |
| Oxytocin | 0.83 ± 0.07 | [Kimura et al., 1996] |
| This compound | 6.5 ± 0.6 | [Kimura et al., 1996] |
Table 1: Comparative Binding Affinities at the Human Oxytocin Receptor. Data from competitive binding assays using [3H]-oxytocin on plasma membranes from human uterine smooth muscle cells.
| Ligand | Relative Potency in Stimulating [Ca2+]i | Reference |
| Oxytocin | > | [Kimura et al., 1996] |
| This compound | [Kimura et al., 1996] |
Table 2: Relative Potency in Functional Calcium Mobilization Assay. The study demonstrated that Oxytocin is more potent than this compound in stimulating an increase in intracellular calcium concentration in human uterine smooth muscle cells.[1]
Signaling Pathways and Experimental Workflows
The activation of the oxytocin receptor by an agonist like this compound or native Oxytocin primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of oxytocin receptor activation. While the Gq pathway is predominant, the oxytocin receptor can also couple to Gi/o proteins.
The experimental validation of this compound's agonist activity typically involves a radioligand binding assay to determine its affinity for the receptor, followed by a functional assay, such as a calcium mobilization assay, to measure its ability to activate the receptor and elicit a cellular response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kimura et al. (1996).
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and native Oxytocin for the human oxytocin receptor.
Materials:
-
Human uterine smooth muscle cells (USMC)
-
[3H]-Oxytocin (radioligand)
-
Unlabeled Oxytocin
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 0.05% BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Plasma membranes from human uterine smooth muscle cells were prepared by homogenization and differential centrifugation. The final membrane pellet was resuspended in assay buffer. Protein concentration was determined using a standard protein assay.
-
Competitive Binding:
-
A constant concentration of [3H]-Oxytocin (0.7 nM) was incubated with the cell membranes (approximately 100 µg of protein).
-
Varying concentrations of unlabeled Oxytocin or this compound were added to compete for binding with the radioligand.
-
The incubation was carried out in a total volume of 250 µl of assay buffer for 60 minutes at 30°C.
-
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, was measured using a scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled Oxytocin. Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) values were calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the functional potency of this compound and native Oxytocin in stimulating a cellular response.
Materials:
-
Human uterine smooth muscle cells (USMC)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Oxytocin
-
This compound
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Cell Culture and Dye Loading:
-
Human uterine smooth muscle cells were cultured to sub-confluence.
-
The cells were then loaded with Fura-2 AM by incubation in HBSS containing the dye. Fura-2 AM is a membrane-permeant ester that is cleaved by intracellular esterases to the fluorescent Ca2+ indicator Fura-2.
-
-
Stimulation:
-
After dye loading, the cells were washed to remove extracellular Fura-2 AM.
-
The cells were then stimulated with various concentrations of Oxytocin or this compound.
-
-
Measurement of Intracellular Calcium:
-
Changes in intracellular calcium concentration ([Ca2+]i) were monitored by measuring the fluorescence of Fura-2 at dual excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Data Analysis: The increase in the fluorescence ratio upon agonist stimulation was measured. Dose-response curves were generated by plotting the change in fluorescence ratio against the logarithm of the agonist concentration to determine the relative potencies of the compounds.
Conclusion
The available data robustly validates this compound as a specific agonist at the human oxytocin receptor. While native Oxytocin demonstrates superior binding affinity and functional potency, this compound's high selectivity makes it an indispensable tool for delineating the specific roles of the oxytocin receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel oxytocin receptor modulators.
References
A Comparative Guide to (Thr4,Gly7)-Oxytocin and Atosiban as Oxytocin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Thr4,Gly7)-Oxytocin and atosiban, two critical peptide ligands for the oxytocin receptor (OTR). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in research and drug development.
At a Glance: this compound vs. Atosiban
| Feature | This compound | Atosiban |
| Primary Function | Oxytocin Receptor Agonist | Oxytocin Receptor Antagonist |
| Receptor Selectivity | Specific for Oxytocin Receptor | Competitive antagonist at Oxytocin and Vasopressin V1a receptors |
| Signaling Mechanism | Activates canonical OTR signaling pathways | Exhibits biased agonism: antagonizes Gq-mediated signaling while activating Gi-mediated pathways |
| Primary Research Applications | Studying OTR activation, central and peripheral effects of oxytocin signaling | Tocolysis (inhibition of premature labor), studying OTR antagonism and biased signaling |
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinity and functional inhibition of this compound and atosiban at the oxytocin receptor. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
Table 1: Oxytocin Receptor Binding Affinity
| Ligand | Parameter | Value | Species/Cell Line | Reference |
| This compound | Kd | 1.0 - 2.0 nM | Rat Hippocampus, Mammary Gland, Uterus | [1] |
| Atosiban | Ki | 76.4 nM | Human Myometrium | |
| Atosiban | Ki | 397 nmol/L | Not Specified | |
| Atosiban | Ki | 32 - 39.81 nM | Recombinant Human OTR |
Table 2: Functional Inhibitory Activity of Atosiban
| Parameter | Value | Assay | Cell Type | Reference |
| IC50 | 5 nM | Inhibition of oxytocin-induced Ca2+ increase | Myometrial cells | [2] |
Signaling Pathways
The oxytocin receptor, a G protein-coupled receptor (GPCR), can couple to different G proteins, primarily Gq and Gi, to initiate distinct intracellular signaling cascades.
This compound , as a specific agonist, is expected to activate the canonical oxytocin signaling pathway, primarily through Gq coupling. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many oxytocin-mediated physiological processes, such as uterine contractions.
Atosiban , conversely, acts as a competitive antagonist at the OTR, blocking the Gq-mediated signaling cascade initiated by oxytocin. This prevents the increase in intracellular calcium, leading to its clinical use in suppressing premature labor. Interestingly, atosiban has been shown to act as a biased agonist, meaning it selectively activates certain signaling pathways while blocking others. Specifically, it has been demonstrated to activate Gi-mediated signaling, leading to downstream effects such as the activation of the MAPK/ERK pathway.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize these ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a ligand for its receptor.
Objective: To quantify the affinity of this compound and atosiban for the oxytocin receptor.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from transfected HEK293 cells or myometrial tissue).
-
Radiolabeled ligand (e.g., [3H]-(Thr4,Gly7)-Oxytocin or a suitable radiolabeled antagonist).
-
Unlabeled competitor ligands (this compound and atosiban).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate or inhibit calcium release, a key downstream event of OTR activation.
Objective: To determine the functional activity (agonist or antagonist) of the ligands by measuring changes in intracellular calcium concentration.
Materials:
-
Live cells expressing the oxytocin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound and atosiban.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound and measure the change in fluorescence.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of atosiban, then add a fixed concentration of oxytocin (or an agonist like this compound) and measure the change in fluorescence.
-
-
Data Acquisition: Record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound and atosiban serve as valuable and distinct tools for investigating the oxytocin receptor system. This compound is a specific agonist, ideal for studying the canonical Gq-mediated signaling pathway of the OTR. In contrast, atosiban is a competitive antagonist with the intriguing property of biased agonism, selectively activating Gi signaling while blocking the Gq pathway. This dual functionality makes it a clinically relevant tocolytic agent and a subject of ongoing research into biased GPCR signaling. The choice between these ligands will be dictated by the specific research question, whether it is to probe the activation of the OTR or to investigate its inhibition and the nuances of its signaling complexity. The provided data and protocols offer a foundation for the rational design and interpretation of experiments involving these important oxytocin receptor ligands.
References
- 1. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors [pubmed.ncbi.nlm.nih.gov]
- 2. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Thr4,Gly7)-Oxytocin and Vasopressin on Social Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic oxytocin analogue (Thr4,Gly7)-Oxytocin and the neuropeptide vasopressin, focusing on their influence on social behavior. By examining their signaling pathways, receptor affinities, and effects in preclinical models of social behavior, this document aims to furnish researchers and drug development professionals with the critical data necessary for informed decision-making in the exploration of novel therapeutics for social deficits.
Executive Summary
This compound, a selective oxytocin receptor agonist, and vasopressin, a closely related neuropeptide with its own distinct set of receptors, are both pivotal modulators of social cognition and behavior. While both have been implicated in processes such as social recognition and social interaction, their precise mechanisms and behavioral outputs can differ significantly. This guide synthesizes key experimental findings to illuminate these differences and similarities, providing a foundation for future research and development.
Molecular Profiles and Receptor Selectivity
This compound is an analogue of oxytocin designed for high selectivity towards the oxytocin receptor (OTR). Vasopressin, on the other hand, primarily interacts with three receptor subtypes: V1a, V1b, and V2, with the V1a receptor being most prominently implicated in the regulation of social behavior. It is crucial to note the potential for cross-reactivity, as vasopressin can bind to the OTR, and oxytocin and its analogues may exhibit affinity for vasopressin receptors, which can complicate the interpretation of in vivo studies.
Signaling Pathways
The activation of oxytocin and vasopressin receptors initiates distinct intracellular signaling cascades that ultimately mediate their effects on neuronal function and behavior.
This compound Signaling Pathway
As a selective OTR agonist, this compound triggers signaling cascades primarily through the Gq/11 and Gi/o pathways. Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide range of cellular processes, including neurotransmitter release and gene expression. The Gi/o pathway, conversely, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Vasopressin V1a Receptor Signaling Pathway
Vasopressin's effects on social behavior are predominantly mediated by the V1a receptor, which, similar to the OTR, couples to the Gq/11 pathway. Upon vasopressin binding, the V1a receptor activates PLC, leading to the production of IP3 and DAG, subsequent intracellular calcium mobilization, and PKC activation. This pathway is critical for modulating the activity of neurons in brain regions associated with social processing.
Comparative Effects on Social Behavior: Experimental Data
The following tables summarize quantitative data from preclinical studies investigating the effects of selective oxytocin receptor agonists and vasopressin on key domains of social behavior. It is important to note the absence of direct head-to-head comparative studies using this compound and vasopressin in the same behavioral paradigms. The data presented is compiled from separate studies, and therefore, direct comparisons should be made with caution.
Social Recognition
The social recognition test assesses an animal's ability to remember a previously encountered conspecific. A decrease in investigation time during a second encounter is indicative of social memory.
| Compound | Species | Dose | Administration Route | Retention Interval | Effect on Social Recognition (Investigation Time) | Reference |
| Vasopressin | Rat | 0.005 mg/kg | Intraperitoneal (i.p.) | 120 min | Improved memory (recognition evident) | [1] |
| Desglycinamide-(Arg8)-vasopressin | Rat | 6 mg/kg | Subcutaneous (s.c.) | 24 h | Extended recognition from 30 min to 24 h | [2] |
| WAY 267464 (OTR agonist) | Rat | 30 and 100 mg/kg | Intraperitoneal (i.p.) | 30 min | Impaired memory (functions as a V1AR antagonist) | [1] |
Social Interaction (Three-Chamber Test)
The three-chamber test measures sociability (preference for a social stimulus over a non-social object) and social novelty preference (preference for a novel social stimulus over a familiar one).
| Compound | Species | Dose | Administration Route | Parameter Measured | Effect | Reference |
| Vasopressin (optogenetic stimulation of AVP neurons) | Mouse | N/A | Optogenetic | Time investigating stimulus | Increased investigation of male and female stimuli in males | [3] |
| WAY 267464 (OTR agonist) | Rat | 100 mg/kg | Intraperitoneal (i.p.) | Proportion of time with live rat vs. dummy rat | Significantly increased | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the protocols for the key behavioral assays cited.
Social Recognition Test (Rat)
Objective: To assess short-term social memory.
Apparatus: A clean, standard rat cage with fresh bedding.
Procedure:
-
Habituation: The experimental adult male rat is habituated to the test cage for a defined period.
-
Trial 1 (Social Exposure): A juvenile conspecific is introduced into the cage for a short period (e.g., 5 minutes), and the duration of social investigation (e.g., sniffing) by the adult rat is recorded.
-
Inter-trial Interval: The juvenile is removed, and the adult rat remains in its home cage for a specific retention interval (e.g., 30 or 120 minutes).
-
Trial 2 (Test for Recognition): The same juvenile (familiar) or a novel juvenile is reintroduced, and the duration of social investigation is recorded again.
-
Data Analysis: A reduction in investigation time towards the familiar juvenile in Trial 2 compared to Trial 1 indicates social recognition.
Three-Chamber Social Interaction Test (Mouse)
Objective: To assess sociability and preference for social novelty.
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers.
Procedure:
-
Habituation: The experimental mouse is placed in the center chamber and allowed to freely explore all three empty chambers for a set time (e.g., 10 minutes).
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The experimental mouse is placed in the center, and the time spent in each chamber and interacting with each cage is recorded for a set duration (e.g., 10 minutes).
-
Social Novelty Test: A second, novel "stranger" mouse is placed in the previously empty wire cage. The experimental mouse is again placed in the center, and the time spent interacting with the now "familiar" mouse and the "novel" mouse is recorded.
-
Data Analysis: Sociability is determined by a greater amount of time spent in the chamber with the stranger mouse compared to the empty cage. Social novelty preference is indicated by more time spent with the novel mouse compared to the familiar one.
Discussion and Future Directions
The available data, though not from direct comparative studies, suggest that both the oxytocin and vasopressin systems are potent modulators of social behavior. Vasopressin, acting through V1a receptors, appears to enhance social memory. The effects of selective oxytocin receptor agonists are more complex; while some studies show pro-social effects, others, like the one using WAY 267464, indicate that off-target effects on vasopressin receptors can lead to seemingly contradictory outcomes[1]. This highlights the critical importance of receptor selectivity in drug development.
Future research should prioritize direct, head-to-head comparative studies of highly selective OTR agonists like this compound and vasopressin V1a receptor agonists/antagonists in standardized behavioral paradigms. Such studies will be invaluable for dissecting the specific contributions of each system to different facets of social behavior and for identifying the most promising therapeutic targets for social deficits observed in various neuropsychiatric disorders. Furthermore, exploring the dose-response relationships and the impact of sex and genetic background on the behavioral effects of these compounds will be crucial for translating preclinical findings to clinical applications.
References
- 1. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the influence of vasopressin neuropeptides on social recognition of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vasopressin circuit that modulates mouse social investigation and anxiety-like behavior in a sex-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
A Tale of Two Species: Comparing the Efficacy of (Thr4,Gly7)-Oxytocin in Rodents and Humans
(Thr4,Gly7)-Oxytocin (TGOT) , a synthetic analog of the neuropeptide oxytocin, has emerged as a valuable tool in neuroscience research due to its high selectivity for the oxytocin receptor (OTR). This selectivity allows for a more precise investigation of the oxytocinergic system's role in various physiological and behavioral processes. However, translating findings from rodent models to human applications is a complex challenge, marked by significant species-specific differences in receptor pharmacology and physiological responses. This guide provides a comprehensive comparison of the efficacy of this compound in rodents versus humans, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in this compound Efficacy
| Feature | Rodents (Rats, Mice) | Humans |
| OTR Binding Affinity (Kd) | High affinity, with equilibrium dissociation constants (Kd) reported between 1.0 and 2.0 nM.[1] | Data for this compound is not available. Oxytocin has a high affinity for the human OTR. |
| OTR vs. V1aR Selectivity | Remarkably high selectivity for the oxytocin receptor (OTR) over the vasopressin 1a receptor (V1aR), with a 100-fold greater affinity for OTR in mice compared to humans.[2] | The enhanced OTR/V1aR selectivity observed in rodents is lost in humans, with comparable affinities of both oxytocin and TGOT for OTR and V1aR.[2] |
| In Vivo Effects | - Excites subicular neurons.[3][4][5] - Induces depolarization in bursting and regular firing cells.[5] - Increases nitric oxide production in the paraventricular nucleus of the hypothalamus in male rats, correlated with penile erection and yawning.[5] - Lasting increases in social interaction in adult rats after adolescent exposure to oxytocin, an effect not observed with TGOT.[6] - Decreased inhibitory postsynaptic currents (IPSCs) in the hippocampus and auditory cortex.[7] | No direct clinical trial data available for this compound. Human studies with oxytocin show effects on social cognition, fear response, and pain perception, but the relevance to TGOT is unclear due to receptor selectivity differences.[8][9][10] |
Delving Deeper: Mechanism of Action and Signaling Pathways
In rodents, this compound acts as a specific and potent agonist at the oxytocin receptor. Its mechanism of action, particularly in the brain, has been elucidated in several studies.
Signaling Pathway in Rodent Subicular Neurons:
Activation of the oxytocin receptor by TGOT in the subiculum of the hippocampus initiates a downstream signaling cascade. This process is G-protein coupled and involves the activation of Phospholipase Cβ (PLCβ) and Protein Kinase C (PKC), leading to the degradation of phosphatidylinositol 4,5-bisphosphate (PIP2).[3][4] This cascade ultimately results in the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels, leading to neuronal excitation.[3][4][5]
Figure 1: Signaling pathway of this compound in rodent subicular neurons.
Experimental Protocols: A Look at Rodent Studies
The following outlines a typical experimental workflow for assessing the behavioral effects of this compound in rodents.
Figure 2: General experimental workflow for rodent behavioral studies with this compound.
Detailed Methodologies:
-
Animal Models: Studies commonly utilize male rats (e.g., Long Evans) or mice (e.g., C57BL/6J).[6][11]
-
Drug Administration: this compound is typically administered via intraperitoneal (IP) or intracerebroventricular (ICV) injections.[5][6] Dosages in rodent studies have ranged from 0.5-1mg/kg for IP injections.[6]
-
Behavioral Assays:
-
Social Interaction Test: This test measures the time an animal spends in active social contact (e.g., sniffing, following) with an unfamiliar conspecific.[11]
-
Fear Conditioning: This paradigm assesses fear learning and memory by pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a footshock). The fear response (e.g., freezing) to the neutral stimulus is then measured.
-
Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating, which can be disrupted in certain neuropsychiatric disorders.[11]
-
The Human Element: A Translational Void
A significant challenge in the clinical development of this compound is the stark lack of human-specific data. To date, no clinical trials have been published that specifically evaluate the efficacy of TGOT in humans. The vast majority of human research has focused on oxytocin itself, administered intranasally.
The critical difference in receptor selectivity between rodents and humans raises significant questions about the translatability of preclinical findings. The high selectivity of TGOT for the OTR in rodents allows for the specific investigation of this receptor's function. However, in humans, where this selectivity is lost, TGOT would likely act on both oxytocin and vasopressin receptors, potentially leading to a different and more complex pharmacological profile.[2]
This is a crucial consideration for drug development, as the vasopressin system is also involved in social behavior and anxiety, sometimes with opposing effects to the oxytocin system. Therefore, the behavioral effects observed with TGOT in rodents cannot be directly extrapolated to humans.
Future Directions and Conclusions
The research on this compound in rodents has provided invaluable insights into the fundamental roles of the oxytocin system in brain function and behavior. The high selectivity of this compound in these models has allowed for a level of precision that is not achievable with oxytocin itself.
However, the path to potential therapeutic applications in humans is fraught with challenges. The significant species-specific difference in receptor selectivity is a major hurdle that must be addressed. Future research should focus on:
-
Characterizing the binding profile of this compound at human receptors to fully understand its potential off-target effects.
-
Developing novel oxytocin analogs that exhibit high selectivity for the human oxytocin receptor.
-
Conducting carefully designed clinical trials to evaluate the safety and efficacy of any promising candidates.
References
- 1. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Oxytocin Receptors Excites Subicular Neurons by Multiple Signaling and Ionic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adolescent exposure to oxytocin, but not the selective oxytocin receptor agonist TGOT, increases social behavior and plasma oxytocin in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Top Treatment for Oxytocin Clinical Trials | Power [withpower.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]
Validating the Specificity of (Thr4,Gly7)-Oxytocin: A Comparative Guide Using Receptor Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Thr4,Gly7)-Oxytocin's (TGOT) specificity for the oxytocin receptor (OTR) against other closely related vasopressin receptors. We present supporting experimental data from receptor binding assays and discuss the definitive validation provided by receptor knockout models.
This compound, a synthetic analog of oxytocin, is widely utilized as a selective agonist for the oxytocin receptor.[1][2][3] Its specificity is crucial for accurately dissecting the physiological and behavioral roles of the oxytocin system without confounding effects from the closely related vasopressin system. This guide delves into the experimental evidence that substantiates the selectivity of TGOT.
Performance Comparison: Receptor Binding Affinity
The primary method for determining the specificity of a ligand is through competitive radioligand binding assays. These assays measure the affinity of the ligand for its target receptor and for other related receptors. The data, typically presented as the inhibition constant (Ki) or the dissociation constant (Kd), provide a quantitative measure of selectivity. A lower Ki or Kd value indicates a higher binding affinity.
The following tables summarize the binding affinities of this compound and the endogenous ligands, Oxytocin and Arginine Vasopressin (AVP), for the oxytocin and vasopressin receptors in different species.
| Ligand | Receptor | Species | Ki (nM) | Selectivity (fold) vs. V1aR | Selectivity (fold) vs. V1bR | Reference |
| This compound | mOTR | Mouse | 0.8 ± 0.1 | >1250 | >1250 | [4] |
| mV1aR | Mouse | >1000 | - | [4] | ||
| mV1bR | Mouse | >1000 | - | [4] | ||
| Oxytocin | mOTR | Mouse | 1.2 ± 0.2 | ~33 | ~108 | [4] |
| mV1aR | Mouse | 40 ± 5 | - | [4] | ||
| mV1bR | Mouse | 130 ± 20 | - | [4] | ||
| Arginine Vasopressin | mOTR | Mouse | 25 ± 4 | [4] | ||
| mV1aR | Mouse | 1.5 ± 0.2 | [4] | |||
| mV1bR | Mouse | 2.0 ± 0.3 | [4] |
Table 1: Binding Affinities of this compound and Endogenous Ligands at Mouse Receptors. This table clearly demonstrates the remarkable selectivity of this compound for the mouse oxytocin receptor (mOTR) compared to the vasopressin V1a and V1b receptors. Its affinity for the mOTR is over 1250-fold higher than for the vasopressin receptors, making it a highly specific tool for studying the mouse oxytocinergic system.[4]
| Ligand | Receptor | Tissue | Species | Kd (nM) | Reference |
| [3H]-(Thr4,Gly7)-Oxytocin | OTR | Hippocampus | Rat | 1.0 - 2.0 | [5] |
| OTR | Mammary Gland | Rat | 1.0 - 2.0 | [5] | |
| OTR | Uterus | Rat | 1.0 - 2.0 | [5] |
Table 2: Dissociation Constants of [3H]-(Thr4,Gly7)-Oxytocin for Rat Oxytocin Receptors. This table shows that tritiated this compound binds with high affinity to oxytocin receptors in various tissues of the rat, with Kd values in the low nanomolar range.[5]
Definitive Specificity Validation: The Role of Receptor Knockout Models
While binding assays provide strong evidence of selectivity, the most definitive validation comes from the use of receptor knockout (KO) models. In these models, the gene for a specific receptor is deleted, rendering the animal unresponsive to ligands that act through that receptor. By comparing the effects of a ligand in wild-type (WT) animals and their KO littermates, researchers can unequivocally determine if the ligand's effects are mediated by the target receptor.
The use of OTR-KO mice has been instrumental in validating the specificity of various tools used in oxytocin research, including antibodies and ligands.[6][7] For instance, a truly specific OTR agonist like this compound would elicit a biological response in wild-type mice but would have no effect in OTR-KO mice. This "loss-of-function" in the KO model provides incontrovertible evidence that the observed effects are mediated exclusively through the oxytocin receptor.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound.[8][9]
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest (e.g., OTR, V1aR, V1bR, V2R) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-Oxytocin).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Generation and Validation of Oxytocin Receptor Knockout Mice
The generation of OTR-KO mice typically involves targeted gene disruption techniques, such as CRISPR/Cas9 or homologous recombination in embryonic stem cells, to delete the Oxtr gene.[10][11]
-
Targeting Vector Construction: A targeting vector is designed to replace a critical part of the Oxtr gene (e.g., the coding sequence) with a selectable marker.
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells, where it can replace the endogenous Oxtr gene through homologous recombination.
-
Selection and Screening of ES Cells: ES cells that have successfully incorporated the targeting vector are selected and screened to confirm the correct gene targeting event.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then transferred to surrogate mothers to produce chimeric offspring.
-
Breeding and Genotyping: Chimeric mice are bred to establish a germline transmission of the mutated allele. Offspring are genotyped to identify heterozygous and homozygous knockout animals.
-
Validation of Knockout: The absence of the OTR protein and/or mRNA is confirmed in the KO mice using techniques such as Western blotting, immunohistochemistry, or in situ hybridization. Functional validation involves demonstrating the lack of response to OTR agonists.
Signaling Pathways
Oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 4. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In need of a specific antibody against the oxytocin receptor for neuropsychiatric research: A KO validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A conditional knockout mouse line of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of Oxtr cDNA(HA)-Ires-Cre Mice for Gene Expression in an Oxytocin Receptor Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of (Thr4,Gly7)-Oxytocin versus Native Oxytocin: A Comparative Guide
Introduction to Oxytocin and its Analogs
Native oxytocin is a nonapeptide hormone with a notoriously short biological half-life, limiting its therapeutic efficacy in certain applications. Its rapid degradation in vivo is primarily attributed to enzymatic cleavage in the liver, kidneys, and, during pregnancy, in the plasma by oxytocinase.[1] This inherent instability has driven the development of oxytocin analogs with modified structures aimed at improving metabolic resistance while retaining desired receptor affinity and activity. One such analog is (Thr4,Gly7)-Oxytocin, a selective oxytocin receptor agonist.[2][3]
Comparative Overview
While specific metabolic stability data for this compound is sparse in published literature, the characteristics of native oxytocin are well-documented. The following table summarizes the known properties of both molecules.
| Feature | Native Oxytocin | This compound |
| Structure | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 (disulfide bridge Cys1-Cys6) | Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH2 (disulfide bridge Cys1-Cys6) |
| Biological Activity | Agonist at oxytocin and vasopressin receptors | Selective agonist at the oxytocin receptor[2][3] |
| Plasma Half-Life | Approximately 3-5 minutes when administered intravenously.[4] | Not reported in the reviewed literature. |
| Primary Degradation Pathways | Enzymatic cleavage by oxytocinase (leucyl/cystinyl aminopeptidase), particularly during pregnancy, and metabolism in the liver and kidneys.[1] Degradation can also occur through disulfide bond reduction and cleavage of the C-terminal glycinamide. | Not reported in the reviewed literature. |
Experimental Protocol for a Comparative Metabolic Stability Assay
To directly compare the metabolic stability of this compound and native oxytocin, an in vitro plasma stability assay can be employed. This is a standard method used to assess the susceptibility of a test compound to degradation by plasma enzymes.
Objective: To determine and compare the rate of degradation of native oxytocin and this compound in human plasma.
Materials:
-
Native Oxytocin (analytical standard)
-
This compound (analytical standard)
-
Human plasma (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
96-well microtiter plates
-
Incubator capable of maintaining 37°C
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of native oxytocin and this compound in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In a 96-well plate, add a specific volume of plasma to each well.
-
Spike the plasma with either native oxytocin or this compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the enzymatic reaction in the respective wells.
-
To stop the reaction, add an equal volume of ice-cold ACN containing an internal standard. This will precipitate the plasma proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (native oxytocin or this compound) at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) for each compound using the following equation: t½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.
-
Experimental Workflow
The following diagram illustrates the key steps in the comparative metabolic stability assay.
Caption: Workflow for in vitro plasma stability assay.
Conclusion
While direct comparative data on the metabolic stability of this compound is lacking, its structural modifications suggest a potential for altered stability compared to native oxytocin. The provided experimental protocol offers a robust framework for researchers to directly assess and compare the metabolic profiles of these two compounds. Such studies are essential for understanding the pharmacokinetic properties of this compound and evaluating its potential as a more stable therapeutic agent. The increased stability of oxytocin analogs, as demonstrated in other studies with different modifications, highlights the promise of this approach in developing next-generation oxytocin-based therapies.[5][6]
References
- 1. Oxytocin in metabolic homeostasis: implications for obesity and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Helping oxytocin deliver: considerations in the development of oxytocin-based therapeutics for brain disorders [frontiersin.org]
- 3. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Efficacy of (Thr4,Gly7)-Oxytocin and Other Selective OTR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (Thr4,Gly7)-Oxytocin (TGOT) against other selective oxytocin receptor (OTR) agonists, including carbetocin and FE 202767. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate pharmacological tools for their studies. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the signaling pathways involved.
Comparative Efficacy of Selective OTR Agonists
The selectivity and potency of OTR agonists are critical parameters for their use in research and potential therapeutic applications. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TGOT, carbetocin, and FE 202767 for the oxytocin receptor (OTR), as well as the vasopressin V1a (V1aR) and V1b (V1bR) receptors across different species. This comparative data highlights the species-specific differences in selectivity profiles.
Table 1: Binding Affinities (Ki, nM) of Selective OTR Agonists
| Ligand | Receptor | Human | Rat | Mouse |
| This compound | OTR | ~1.0-2.0[1] | ~1.0-2.0[1] | High Affinity |
| V1aR | Low Affinity | Low Affinity | Low Affinity | |
| V1bR | Low Affinity | Low Affinity | Low Affinity | |
| Carbetocin | OTR | 7.0[2] | 1.96[2] | - |
| V1aR | - | 7.24[2] | - | |
| V1bR | - | - | - | |
| FE 202767 (Merotocin) | OTR | < 0.1[3] | - | - |
| V1aR | > 500[3] | - | - | |
| V1bR | > 500[3] | - | - |
Note: A direct comparative table with all values was not available in the search results. The data is compiled from multiple sources and "-" indicates that the data was not found in the performed search.
Table 2: Functional Potencies (EC50, nM) of Selective OTR Agonists
| Ligand | Receptor | Human | Rat | Mouse |
| This compound | OTR | - | - | - |
| V1aR | - | - | - | |
| V1bR | - | - | - | |
| Carbetocin | OTR (Gq activation) | 48.8[2] | - | - |
| V1aR | Inactive[2] | - | - | |
| V1bR | Inactive[2] | - | - | |
| FE 202767 (Merotocin) | OTR | < 0.1[3] | - | - |
| V1aR | - | - | - | |
| V1bR | - | - | - |
Note: A direct comparative table with all values was not available in the search results. The data is compiled from multiple sources and "-" indicates that the data was not found in the performed search.
Signaling Pathways
The activation of the oxytocin receptor by its agonists initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. Additionally, OTR can couple to Gi/o proteins and trigger β-arrestin-mediated signaling. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols for assessing the binding and functional activity of OTR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.
Objective: To measure the affinity of unlabeled OTR agonists by their ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
Materials:
-
Cell membranes expressing the oxytocin receptor (from cell lines like HEK293 or CHO, or tissue homogenates).
-
Radioligand (e.g., [³H]-Oxytocin).
-
Unlabeled competing ligands (this compound, carbetocin, FE 202767).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing OTR and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor ligand to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a non-specific ligand (non-specific binding).
-
Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
G Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of an agonist to stimulate G protein activation.
Objective: To determine the potency (EC50) and efficacy of OTR agonists in stimulating the binding of [³⁵S]GTPγS to G proteins coupled to the oxytocin receptor.
Materials:
-
Cell membranes expressing OTR and the relevant G proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
OTR agonists.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes and all assay reagents.
-
Assay Setup: In a 96-well plate, add increasing concentrations of the OTR agonist.
-
Reaction Initiation: Add GDP, [³⁵S]GTPγS, and the cell membrane preparation to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the agonist concentration and determine the EC50 and Emax values using non-linear regression.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated receptor.
Objective: To quantify the potency (EC50) and efficacy of OTR agonists in inducing the interaction between the oxytocin receptor and β-arrestin.
Materials:
-
HEK293 cells co-expressing OTR fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell culture medium.
-
OTR agonists.
-
Coelenterazine h (Rluc substrate).
-
96-well white opaque microplates.
-
A plate reader capable of measuring BRET.
Procedure:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with the OTR-Rluc and β-arrestin-YFP constructs.
-
Cell Plating: Plate the transfected cells into a 96-well microplate.
-
Agonist Stimulation: Add increasing concentrations of the OTR agonist to the wells.
-
Substrate Addition: Add the Rluc substrate, coelenterazine h.
-
BRET Measurement: Immediately measure the light emission at two wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the agonist concentration and determine the EC50 and Emax values using non-linear regression.
References
head-to-head comparison of (Thr4,Gly7)-Oxytocin and WAY-267464
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two prominent oxytocin receptor (OTR) agonists: the peptide analog (Thr4,Gly7)-Oxytocin (TGOT) and the non-peptide small molecule WAY-267464. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological and functional differences between these two compounds.
Executive Summary
This compound is a highly selective peptide agonist for the oxytocin receptor, demonstrating potent activity with minimal off-target effects at the vasopressin 1a receptor (V1aR). In contrast, WAY-267464 is a non-peptide OTR agonist that exhibits a more complex pharmacological profile, including significant V1aR antagonism. These differences in receptor interaction translate to distinct in vivo effects, which are critical considerations for experimental design and therapeutic development.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and WAY-267464 at the human and rat oxytocin and vasopressin V1a receptors.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | OTR | Rat | 1.0 - 2.0 | [1] |
| V1aR | Rat | >10,000 | [2] | |
| WAY-267464 | OTR | Human | 58.4 | |
| OTR | Rat | 978 | [3] | |
| V1aR | Human | 73 | ||
| V1aR | Rat | 113 | [3] |
Table 2: Functional Activity (EC50, nM)
| Compound | Receptor | Species | EC50 (nM) | Reference |
| This compound | OTR | Rat | ~10 | [4] |
| WAY-267464 | OTR | Human | 44 - 61 | |
| OTR | Rat | 881 | [3] | |
| V1aR | Human | No Agonist Activity (Antagonist) | ||
| V1aR | Rat | No Agonist Activity (Antagonist) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for the oxytocin and vasopressin V1a receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human or rat OTR or V1aR are prepared.
-
Radioligand: A radiolabeled ligand, such as [3H]-Oxytocin for OTR or [3H]-Arginine Vasopressin for V1aR, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or WAY-267464).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound ligand.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Objective: To measure the functional agonist or antagonist activity of the test compounds by quantifying changes in intracellular calcium concentration.
-
Methodology:
-
Cell Culture: Cells stably expressing the OTR or V1aR are cultured in a 96-well plate.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a known agonist.
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated from the dose-response curve.
-
Social Recognition Test in Rats
-
Objective: To assess the in vivo effects of the compounds on social memory.
-
Methodology:
-
Habituation: An adult rat (the subject) is habituated to a testing arena.
-
Social Exposure (T1): A juvenile rat is introduced into the arena with the subject for a short period.
-
Drug Administration: The subject rat is administered the test compound or vehicle.
-
Inter-exposure Interval: A delay period is introduced.
-
Social Re-exposure (T2): The same juvenile rat from T1 and a novel juvenile rat are presented to the subject.
-
Data Collection: The amount of time the subject spends investigating each of the juvenile rats is recorded.
-
Analysis: A social recognition index is calculated based on the relative time spent with the novel versus the familiar juvenile. A higher index indicates better social memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Oxytocin receptor signaling cascade.
Caption: Workflow for a competitive receptor binding assay.
Discussion
The data presented highlight the distinct pharmacological profiles of this compound and WAY-267464.
This compound is a highly selective OTR agonist. Its peptide nature results in high affinity and potency at the OTR, with negligible interaction with the V1aR. This specificity makes it an excellent tool for elucidating the direct effects of OTR activation in various physiological and behavioral paradigms. However, as a peptide, its pharmacokinetic properties, such as blood-brain barrier penetration and in vivo stability, may be limiting factors for certain applications.
WAY-267464 , a non-peptide molecule, was developed to overcome the pharmacokinetic limitations of peptide-based agonists. While it does act as an OTR agonist, its affinity and potency are generally lower compared to this compound, particularly at the rat OTR.[3] A critical distinguishing feature of WAY-267464 is its potent antagonist activity at the V1aR.[3] This dual activity can complicate the interpretation of in vivo studies, as the observed effects may be a composite of OTR agonism and V1aR antagonism. For instance, some studies suggest that the anxiolytic-like effects of WAY-267464 are mediated by OTR, while its impact on social recognition may be influenced by its V1aR antagonist properties.
Conclusion
The choice between this compound and WAY-267464 should be guided by the specific research question. For studies requiring highly selective activation of the oxytocin receptor to dissect its direct downstream effects, This compound is the superior tool. For investigations where a non-peptide agonist with central nervous system penetrance is required, and the dual OTR agonism/V1aR antagonism is either a desired property or can be experimentally controlled for, WAY-267464 may be a suitable candidate. Researchers should carefully consider the pharmacological profiles of both compounds when designing experiments and interpreting results.
References
- 1. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of (Thr4,Gly7)-Oxytocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Thr4,Gly7)-Oxytocin, a selective oxytocin receptor agonist, with other oxytocic agents, namely carbetocin and atosiban. The focus is on validating the therapeutic window of this compound by comparing its performance, supported by available experimental data.
Introduction to this compound and Alternatives
This compound is a synthetic analog of the neuropeptide oxytocin, designed for high specificity to the oxytocin receptor (OTR).[1][2][3] This selectivity is hypothesized to offer a wider therapeutic window compared to less selective agonists. For comparison, this guide includes carbetocin, a long-acting oxytocin agonist, and atosiban, an oxytocin receptor antagonist used to delay preterm labor.
Comparative Data on Potency and Selectivity
The following table summarizes the available quantitative data on the potency and selectivity of this compound and its comparators. A higher selectivity for the oxytocin receptor over other related receptors, such as vasopressin receptors, is expected to reduce off-target side effects.
| Compound | Mechanism of Action | Potency (Uterine Contraction) | Receptor Selectivity (OTR vs. V1aR) | Notes |
| This compound | Oxytocin Receptor Agonist | High oxytocic potency, reported as 166 ± 4 units/mg.[4] | High, with a reported oxytocic/antidiuretic ratio of 83,000, suggesting significantly higher selectivity than native oxytocin.[4] | High selectivity is predicted to lead to a more favorable safety profile. |
| Carbetocin | Long-acting Oxytocin Receptor Agonist | Effective at doses of 20-100 µg for promoting uterine contraction.[5] | Binds to oxytocin receptors; selectivity profile is less well-defined in direct comparison to this compound in the provided literature. | Longer half-life than oxytocin. |
| Atosiban | Oxytocin/Vasopressin V1a Receptor Antagonist | Effective in delaying premature labor; administered as an initial bolus of 6.75 mg followed by infusion.[6] | Acts as an antagonist at both oxytocin and vasopressin V1a receptors. | Used for tocolysis (inhibition of uterine contractions). |
Signaling Pathways
Activation of the oxytocin receptor by an agonist like this compound initiates a cascade of intracellular events primarily through the Gq/11 protein pathway, leading to increased intracellular calcium and uterine muscle contraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mims.com [mims.com]
A Comparative Analysis of Binding Kinetics: (Thr4,Gly7)-Oxytocin versus Endogenous Oxytocin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of the selective oxytocin receptor agonist, (Thr4,Gly7)-Oxytocin, and the endogenous ligand, oxytocin. This analysis is supported by available experimental data to facilitate informed decisions in drug design and pharmacological studies.
Executive Summary
Understanding the binding kinetics of synthetic ligands compared to their endogenous counterparts is crucial for predicting their pharmacological effects. This guide delves into the binding characteristics of this compound, a potent and selective oxytocin receptor (OTR) agonist, in comparison to native oxytocin. While both ligands exhibit high affinity for the OTR, available data suggests nuances in their kinetic profiles. This document summarizes the quantitative binding data, provides detailed experimental methodologies for assessing these parameters, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Binding Kinetics
The following table summarizes the available binding kinetic parameters for this compound and endogenous oxytocin at the oxytocin receptor. It is important to note that the data for the two compounds are derived from different studies and experimental systems, which may influence the direct comparability of the values.
| Ligand | Association Rate (k_on_) | Dissociation Rate (k_off_) | Dissociation Constant (K_D_) | Source |
| This compound | Not Reported | Not Reported | 1.0 - 2.0 nM | [1] |
| Endogenous Oxytocin | 6.8 x 10⁵ M⁻¹ min⁻¹ | 0.0011 min⁻¹ | 1.6 nM | [2][3] |
Note: The kinetic parameters for endogenous oxytocin were determined in human myometrial cells, while the dissociation constant for this compound was determined using rat hippocampal synaptic plasma membranes, mammary gland, and uterine tissues.[1][2][3]
Experimental Protocols
The determination of binding kinetics for ligands such as oxytocin and its analogs is commonly performed using techniques like radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (K_i_) of a test compound (e.g., this compound) against a radiolabeled ligand (e.g., [³H]-Oxytocin).
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
2. Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Test Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled oxytocin).
-
Radioligand Addition: Add a fixed concentration of [³H]-Oxytocin to all wells.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.
-
The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that can be used to determine the association (k_on_) and dissociation (k_off_) rates of a ligand binding to its receptor in real-time.
1. Materials and Reagents:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip).
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine.
-
Ligand: Purified oxytocin receptor.
-
Analyte: this compound or endogenous oxytocin.
-
Running Buffer: e.g., HBS-EP (HEPES buffered saline with EDTA and P20 surfactant).
2. Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified oxytocin receptor over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (e.g., this compound) over the immobilized receptor surface at a constant flow rate.
-
Monitor the binding response (measured in Resonance Units, RU) in real-time during the association phase.
-
-
Dissociation Phase:
-
After the analyte injection, flow running buffer over the chip to monitor the dissociation of the analyte from the receptor.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_).
Mandatory Visualization
Below are diagrams illustrating the oxytocin receptor signaling pathway and a typical experimental workflow for determining binding kinetics.
References
A Comparative Analysis of Downstream Signaling: (Thr4,Gly7)-Oxytocin versus Oxytocin
A comprehensive examination of the intracellular signaling cascades initiated by the selective oxytocin receptor agonist, (Thr4,Gly7)-Oxytocin (TGOT), reveals a signaling profile remarkably similar to that of the endogenous ligand, oxytocin (OT). Both peptides engage the oxytocin receptor (OTR) to activate a canonical G-protein-coupled receptor (GPCR) signaling network, primarily involving Gq/11 and Gi/Go proteins. This activation triggers downstream pathways, including calcium mobilization, mitogen-activated protein kinase (MAPK) activation, and β-arrestin recruitment, which are crucial for the diverse physiological and behavioral effects of oxytocin signaling.
This guide provides a detailed comparison of the downstream signaling of TGOT and oxytocin, presenting available quantitative data, outlining experimental methodologies, and visualizing the key signaling pathways. This information is intended for researchers, scientists, and drug development professionals investigating the oxytocin system.
Data Presentation: Quantitative Comparison of Agonist Activity
While much of the comparative data is qualitative, indicating that TGOT acts as a full agonist similarly to oxytocin, some quantitative distinctions in potency have been documented. The following tables summarize the available data on the potency and efficacy of TGOT and oxytocin in activating key downstream signaling pathways.
| Parameter | This compound (TGOT) | Oxytocin (OT) | Assay System | Reference |
| EC50 (IP1 Production) | 0.18 nM | ~1-2 nM (inferred) | HEK293 cells expressing mouse OTR | [1] |
| Gq/11 Activation | Qualitatively similar to OT | EC50 = 2.16 nM (human OTR) | BRET-based assay in HEK293 cells | [1] |
| Gi/Go Activation | Activates all Gi/Go subtypes, "exactly as" OT | EC50 values for human OTR: Gi1=62.63 nM, Gi2=32.27 nM, Gi3=11.5 nM, GoA=29.8 nM, GoB=91.8 nM | BRET-based assay in HEK293 cells | [1] |
| β-Arrestin 1/2 Recruitment | Recruits "as efficiently as" OT | Full agonist | BRET assay in HEK293 cells | [1] |
| ERK Phosphorylation | Activates ERK pathway | Activates ERK pathway | Western Blot in various cell lines | [2] |
Note: Direct comparative EC50/Emax values for all signaling pathways from a single study are limited. The table combines data from multiple sources to provide the most comprehensive comparison currently available.
Signaling Pathways Overview
Both oxytocin and TGOT initiate a cascade of intracellular events upon binding to the oxytocin receptor. The primary signaling pathways are depicted below.
Caption: Downstream signaling pathways of Oxytocin and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and oxytocin signaling are provided below.
G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein activation.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation:
-
Cells stably or transiently expressing the oxytocin receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
[³⁵S]GTPγS Binding Assay:
-
In a microplate, the prepared cell membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), the agonist of interest (oxytocin or TGOT at varying concentrations), and [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
The filters are washed with cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values for agonist-stimulated [³⁵S]GTPγS binding.
-
Calcium Mobilization Assay (Fura-2 AM)
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation using a ratiometric fluorescent dye, Fura-2 AM.
Caption: Workflow for a calcium mobilization assay using Fura-2 AM.
Methodology:
-
Cell Preparation:
-
Cells expressing the oxytocin receptor are seeded onto glass coverslips and allowed to adhere.
-
-
Dye Loading:
-
Cells are incubated with Fura-2 AM, a cell-permeant form of the dye, in a physiological buffer. Inside the cell, esterases cleave the AM group, trapping the dye intracellularly.
-
-
Imaging:
-
The coverslip is mounted in a chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Cells are alternately excited with light at 340 nm and 380 nm, and the emission at ~510 nm is recorded.
-
A baseline recording of the 340/380 nm fluorescence ratio is established.
-
-
Agonist Stimulation and Data Acquisition:
-
Oxytocin or TGOT is added to the chamber at various concentrations.
-
The change in the 340/380 nm fluorescence ratio is recorded over time. An increase in intracellular calcium leads to an increase in fluorescence at 340 nm excitation and a decrease at 380 nm excitation.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and can be calibrated to determine the intracellular calcium concentration.
-
Dose-response curves are generated by plotting the peak change in the fluorescence ratio against the agonist concentration to determine EC50 and Emax values.
-
ERK Phosphorylation (Western Blot)
This immunoassay detects the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway, upon receptor activation.
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the oxytocin receptor are grown to a suitable confluency.
-
To reduce basal levels of ERK phosphorylation, cells are typically serum-starved for several hours before stimulation.
-
Cells are then treated with different concentrations of oxytocin or TGOT for a specific duration (e.g., 5-10 minutes).
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The total protein concentration of the lysates is determined using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized.
-
-
Data Analysis:
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that detects total ERK1/2.
-
The intensity of the phospho-ERK bands is quantified and normalized to the intensity of the total ERK bands.
-
Dose-response curves can be generated to determine the potency (EC50) of each agonist.
-
β-Arrestin Recruitment (BRET Assay)
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to monitor the interaction between the oxytocin receptor and β-arrestin in live cells.
Caption: Workflow for a β-arrestin recruitment BRET assay.
Methodology:
-
Cell Transfection:
-
Cells (e.g., HEK293) are co-transfected with two constructs: one encoding the oxytocin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Procedure:
-
Transfected cells are plated in a white, opaque microplate.
-
The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
Baseline luminescence from the donor and fluorescence from the acceptor are measured using a plate reader capable of detecting both signals simultaneously.
-
Oxytocin or TGOT is added at various concentrations.
-
-
Data Acquisition and Analysis:
-
Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor molecules are brought into close proximity, allowing for energy transfer from the donor to the acceptor.
-
This results in an increase in the acceptor's fluorescence emission.
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
Dose-response curves are generated by plotting the change in the BRET ratio against the agonist concentration to determine EC50 and Emax values for β-arrestin recruitment.
-
Conclusion
The available evidence strongly suggests that this compound is a potent and selective oxytocin receptor agonist that faithfully recapitulates the primary downstream signaling pathways of the endogenous ligand, oxytocin. Both peptides activate Gq/11 and Gi/Go proteins, leading to calcium mobilization, modulation of adenylyl cyclase, and activation of the MAPK/ERK pathway. Furthermore, they both effectively recruit β-arrestins, which is crucial for receptor desensitization and can also contribute to signaling. While TGOT appears to be more potent than oxytocin in stimulating Gq-mediated signaling, further quantitative, side-by-side comparisons across all major signaling branches are needed to fully delineate any potential biased agonism or subtle differences in their signaling signatures. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.
References
Validating (Thr4,Gly7)-Oxytocin as a Superior Tool for Studying Oxytocin Receptor Function: A Comparative Guide
For researchers in neuroscience, pharmacology, and drug development, the precise modulation of specific receptor systems is paramount. The neuropeptides oxytocin (OT) and arginine vasopressin (AVP) present a significant challenge in this regard. Due to their structural similarity and the homology between their respective receptors, achieving selective targeting of the oxytocin receptor (OTR) is often difficult.[1][2] This guide provides a detailed comparison of (Thr4,Gly7)-Oxytocin (TGOT), a synthetic oxytocin analogue, against native ligands, presenting the compelling experimental data that validates TGOT as a highly selective and potent agonist for investigating OTR function.
Data Presentation: Receptor Binding and Functional Potency
A critical factor in validating a pharmacological tool is its binding affinity (Ki) and functional potency (EC50) at the target receptor versus off-target receptors. The data below, derived from studies on mouse oxytocin and vasopressin receptors, demonstrates the remarkable selectivity of TGOT.[3][4] Native oxytocin shows significant cross-reactivity with vasopressin receptors, while AVP potently activates all three receptor subtypes. In contrast, TGOT displays a highly favorable profile, with potent activation of the OTR and substantially weaker interaction with vasopressin V1a and V1b receptors.
Table 1: Comparative Analysis of Ligand Affinity and Potency at Mouse Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | mOTR | 0.76 | 1.26 |
| mV1aR | 127 | >1000 | |
| mV1bR | >1000 | >1000 | |
| Oxytocin (OT) | mOTR | 1.94 | 14.8 |
| mV1aR | 19.3 | 29.8 | |
| mV1bR | 179 | 102 | |
| Arginine Vasopressin (AVP) | mOTR | 11.4 | 47.9 |
| mV1aR | 0.44 | 0.65 | |
| mV1bR | 2.51 | 6.62 |
Data sourced from Busnelli et al., J Pharmacol Exp Ther, 2013.[3][5]
Mandatory Visualizations
To better understand the mechanisms and validation processes discussed, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Caption: Oxytocin receptor signaling cascade initiated by TGOT.
Caption: Standard workflow for validating a selective receptor agonist.
Experimental Protocols
The validation of this compound relies on a series of well-established experimental procedures. Below are detailed methodologies for key assays used to characterize its selectivity and function.
This assay quantifies the affinity of a test compound (e.g., TGOT) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of TGOT at mouse OTR, V1aR, and V1bR.
-
Materials:
-
Cell membranes prepared from COS-7 or HEK293 cells transiently expressing the receptor of interest (mOTR, mV1aR, or mV1bR).[3]
-
Radioligand: [3H]Oxytocin for mOTR or [3H]Arginine Vasopressin for mV1aR and mV1bR.[3]
-
Unlabeled ligands: TGOT, unlabeled Oxytocin, and unlabeled Arginine Vasopressin.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
GF/C filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (TGOT) ranging from 10⁻¹¹ to 10⁻⁵ M.[3]
-
In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of the radioligand (e.g., 2-4 nM).[3]
-
Add the different concentrations of the unlabeled TGOT.
-
For determining non-specific binding, add a high concentration (10⁻³ M) of unlabeled OT or AVP to a set of wells.[3]
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression analysis (e.g., using Prism software) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This assay measures the ability of an agonist to activate the OTR and trigger the Gq signaling pathway, which results in the release of intracellular calcium (Ca²⁺).[6]
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of TGOT.
-
Materials:
-
HEK293 cells stably expressing the mouse OTR.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TGOT, Oxytocin, and AVP at various concentrations.
-
A fluorescence plate reader or microscope capable of kinetic reading.
-
-
Procedure:
-
Plate the OTR-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the Ca²⁺ indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence intensity.
-
Add varying concentrations of TGOT (or other agonists) to the wells and continue to record the fluorescence signal over time (typically 1-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to calculate the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).
-
This technique assesses the effect of TGOT on the electrical activity of specific neurons within a preserved brain circuit, providing insight into its physiological function.
-
Objective: To confirm that TGOT-induced activation of OTRs leads to changes in neuronal excitability.
-
Materials:
-
Procedure:
-
Prepare acute brain slices from a rat or mouse brain using a vibratome.
-
Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a micropipette, establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 interneuron or a subicular pyramidal neuron).[8][9]
-
Record baseline neuronal activity, such as resting membrane potential, firing rate, and postsynaptic currents.
-
Bath-apply TGOT (e.g., 1 µM) to the slice for a defined period (e.g., 1-5 minutes).[7]
-
Record the changes in the neuron's electrical properties during and after TGOT application. Studies have shown TGOT can increase the frequency of spontaneous inhibitory postsynaptic currents (IPSCs) in pyramidal neurons by exciting GABAergic interneurons.[8] It can also evoke inward currents and increase the firing rate of neurons in the paraventricular thalamus.[7]
-
Data Analysis: Compare the neuronal parameters before, during, and after TGOT application. Use statistical tests to determine the significance of any observed changes.
-
Conclusion: A Highly Validated Tool for OTR Research
The experimental data overwhelmingly supports the use of this compound as a first-choice agonist for studying OTR-mediated functions. Its high binding affinity and functional potency, combined with its remarkable selectivity against vasopressin receptors, minimizes the confounding off-target effects that plague studies using native oxytocin or vasopressin.[3][4] The successful application of TGOT in a variety of in vitro and in vivo experimental paradigms—from receptor binding to electrophysiology—confirms its utility and reliability.[7][8] For researchers aiming to dissect the specific physiological and behavioral roles of the oxytocin system, this compound provides an indispensable and rigorously validated pharmacological tool.
References
- 1. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 2. Agonist selectivity in the oxytocin/vasopressin receptor family: new insights and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and potent agonists and antagonists for investigating the role of mouse oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Thr<sup>4</sup>,Gly<sup>7</sup>]OT | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oxytocin receptor agonists enhance inhibitory synaptic transmission in the rat hippocampus by activating interneurons in stratum pyramidale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuromodulatory functions exerted by oxytocin on different populations of hippocampal neurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of (Thr4,Gly7)-Oxytocin and Other Oxytocin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of (Thr4,Gly7)-Oxytocin, a selective oxytocin receptor agonist, with other notable oxytocin analogs. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting appropriate compounds for their studies.
Executive Summary
This compound is a synthetic analog of oxytocin characterized by the substitution of Threonine for Isoleucine at position 4 and Glycine for Proline at position 7. These modifications result in a highly potent and selective agonist for the oxytocin receptor (OTR). This guide will delve into the quantitative data supporting its potency relative to native oxytocin and other analogs, detail the experimental methodologies used for these assessments, and illustrate the key signaling pathways involved.
Data Presentation: Comparative Potency of Oxytocin Analogs
The following tables summarize the available quantitative data on the potency of this compound and other oxytocin analogs. Potency is a measure of the concentration of a drug required to produce a specific effect. Lower values (e.g., EC50, Ki) indicate higher potency.
Table 1: Oxytocic and Antidiuretic Potency of Selected Oxytocin Analogs
| Analog | Oxytocic Potency (U/mg) | Antidiuretic Potency (U/mg) | Species | Reference |
| Oxytocin | ~500 | ~5 | Rat | [1] |
| This compound | 166 ± 4 | 0.002 ± 0.0004 | Rat | |
| [7-Glycine]oxytocin | 93 ± 4 | 0.0056 ± 0.0003 | Rat | |
| [1-β-mercaptopropionic acid,7-glycine]oxytocin | 355 ± 3 | 0.062 | Rat | [1] |
| Hydroxy[Thr4,Gly7]oxytocin | 218 ± 8 | 0.0040 ± 0.0005 | Rat |
Table 2: In Vitro Potency (EC50) on Human Uterine Contraction
| Analog | EC50 (pM) | Species | Reference |
| Oxytocin | 5,340 | Human | [2] |
| Carbetocin | 12,090 | Human | [2] |
| HPOT (N-(3-hydroxypropyl) glycine substitution at Pro7) | 189 | Human | [2] |
| FBOT (N-(p-fluorobenzyl) glycine substitution at Pro7) | 556 | Human | [2] |
Table 3: Receptor Binding Affinity (Ki) at Oxytocin and Vasopressin V1a Receptors
| Ligand | Receptor | Ki (nM) | Species | Reference |
| Oxytocin | OTR | 4.28 | Hamster | |
| Oxytocin | V1aR | 495.2 | Hamster | |
| Arginine Vasopressin (AVP) | OTR | 36.1 | Hamster | |
| Arginine Vasopressin (AVP) | V1aR | 4.70 | Hamster | |
| This compound | OTR | ~0.8 (rat), ~0.3 (mouse) | Rat, Mouse | [3] |
| This compound | V1aR | >10,000 | Rat, Mouse | [3] |
Note: A direct Ki value for this compound in hamsters was not available in the searched literature. The provided values for rat and mouse highlight its high affinity and selectivity for the oxytocin receptor in these species.
Experimental Protocols
The data presented in the tables above were generated using established experimental protocols. Below are detailed methodologies for the key assays cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Tissue/Cell Preparation: Membranes from cells or tissues expressing the oxytocin receptor (e.g., rat uterus, transfected cell lines) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled ligand with high affinity for the oxytocin receptor, such as [3H]-Oxytocin, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 22°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4][5]
In Vitro Rat Uterus Assay (Oxytocic Activity)
This bioassay measures the ability of a compound to induce contractions in isolated uterine tissue.
-
Animal Preparation: A virgin female rat in estrus is euthanized.
-
Tissue Isolation: The uterine horns are isolated and suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Recording of Contractions: The uterine horn is connected to an isometric force transducer to record contractions on a polygraph.
-
Drug Administration: After a stabilization period, cumulative or single doses of the test compound (e.g., this compound) and a standard (e.g., Oxytocin) are added to the organ bath.
-
Data Analysis: The magnitude of the uterine contractions is measured, and the potency of the test compound is determined relative to the standard.[6][7]
In Vivo Antidiuretic Activity Assay
This assay assesses the effect of a compound on urine output.
-
Animal Preparation: Male rats are typically used and are hydrated by oral administration of water.
-
Drug Administration: The test compound is administered, usually by subcutaneous or intravenous injection.
-
Urine Collection: The rats are placed in metabolism cages, and urine is collected at specific time intervals.
-
Measurement: The volume of urine is measured, and in some cases, the concentration of electrolytes is also determined.
-
Data Analysis: The antidiuretic activity is expressed as the reduction in urine output compared to a control group.
Mandatory Visualization
Oxytocin Receptor Signaling Pathway
The primary signaling pathway activated by oxytocin and its analogs involves the Gq protein-coupled receptor, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
Caption: Oxytocin receptor signaling cascade.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines a typical workflow for determining the in vitro potency of an oxytocin analog using a cell-based calcium mobilization assay.
Caption: Workflow for calcium mobilization assay.
References
- 1. Oxytocin analogues with combined high smooth muscle and negligible antidiuretic activities. Investigation of position 7 in neurohypophyseal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The spasmogenic action of oxytocin in the rat uterus--comparison with other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of oxytocin and prostaglandins-evoked responses by (+) INPEA on isolated rat uterus: its specificity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for (Thr4,Gly7)-Oxytocin
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for (Thr4,Gly7)-Oxytocin, this compound must be handled and disposed of with the same precautions as its parent compound, Oxytocin, which is classified as a hazardous substance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a synthetic analog of the neurohypophyseal peptide, Oxytocin. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste, thereby minimizing environmental impact and protecting laboratory personnel. The guidance is predicated on the known hazards of Oxytocin and general best practices for hazardous chemical waste disposal in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is a synthetic peptide primarily used in research.[1] While a specific SDS is not available, the parent compound, Oxytocin, is classified with significant health hazards. Therefore, this compound should be treated as a hazardous substance.
Assumed Hazard Classifications Based on Oxytocin SDS:
-
Acute Toxicity (Oral and Inhalation): Potentially toxic or fatal if swallowed or inhaled.[2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[2]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2]
Furthermore, Oxytocin is included on the NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, reinforcing the need for stringent handling and disposal protocols.[2][3][4][5][6]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound in any form (solid or solution).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. Consider double gloving for extensive handling. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashes. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing (e.g., apron, sleevelets) should be used to avoid skin exposure. |
| Respiratory Protection | All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.[2] Use a suitable respirator if a fume hood is not available and risk assessment indicates it is necessary. |
Step-by-Step Disposal Protocol
The following protocol provides a framework for the safe disposal of this compound. This procedure should be adapted to comply with your institution's specific hazardous waste management plan and all local, state, and federal regulations.
Experimental Protocol: Chemical Inactivation and Disposal
Objective: To chemically degrade this compound into less biologically active byproducts before final disposal as hazardous chemical waste. This procedure is based on the known instability of Oxytocin in alkaline conditions, which promotes the cleavage of the disulfide bridge and deamidation.[7][8][9]
Materials:
-
This compound waste (solid or in solution)
-
1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
1M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for neutralization
-
pH indicator strips or calibrated pH meter
-
Appropriately labeled hazardous waste container (compatible with the chemical contents)
-
All required PPE
Procedure:
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused stock, experimental residues, and contaminated labware (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Chemical Inactivation (for liquid waste):
-
Perform this procedure in a certified chemical fume hood.
-
For aqueous solutions of this compound, slowly add 1M NaOH or KOH to raise the pH to >10. The high pH will facilitate the hydrolysis of amide bonds and the disruption of the disulfide bridge.[9][10]
-
Allow the solution to stand for at least 24 hours at room temperature to ensure maximum degradation.
-
Caution: This process may generate heat. Add the base slowly and cool the container if necessary.
-
-
Neutralization:
-
After the inactivation period, slowly add 1M HCl or H₂SO₄ to neutralize the solution to a pH between 6 and 8.
-
Monitor the pH carefully using pH strips or a meter.
-
Caution: Neutralization is an exothermic reaction. Add acid slowly and with stirring.
-
-
Final Disposal:
-
The neutralized, inactivated solution is still considered hazardous chemical waste.
-
Transfer the solution to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
DO NOT dispose of this solution down the sanitary sewer.[2]
-
-
Disposal of Solid Waste and Contaminated Materials:
-
Solid this compound powder should be disposed of in its original container, placed within a secondary container, and clearly labeled as hazardous waste.
-
Do not attempt to inactivate the dry powder directly.
-
All contaminated labware (vials, pipette tips, gloves, etc.) must be collected in a designated hazardous waste container for solids.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. CAS 60786-59-6: this compound | CymitQuimica [cymitquimica.com]
- 2. policycommons.net [policycommons.net]
- 3. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 4. CDC - NIOSH Publications and Products - NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 (2016-161) [medbox.iiab.me]
- 5. scribd.com [scribd.com]
- 6. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
- 7. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling (Thr4,Gly7)-Oxytocin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (Thr4,Gly7)-Oxytocin. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable. Consider double gloving.[2] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[2] | To protect eyes from dust particles and splashes. |
| Lab Coat | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for handling solutions in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities of powder or if there is a risk of aerosolization. | To prevent inhalation of the lyophilized powder. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage of Lyophilized Powder:
-
Short-term: Can be maintained at 2-8°C for up to six months.[3]
-
Keep the vial tightly sealed and protected from moisture and light.[5]
Reconstitution and Handling of Solutions:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[1]
-
Reconstitute the peptide with a suitable sterile, aqueous buffer.[3] The specific buffer will depend on the experimental requirements.
-
Gently swirl or invert the vial to dissolve the powder. Avoid vigorous shaking.
-
Store reconstituted solutions at -20°C or colder in aliquots to avoid repeated freeze-thaw cycles.[1] The stability of the solution will depend on the solvent and storage conditions, but some sources suggest that stock solutions can be stored at -80°C for up to 6 months.[5]
Experimental Protocols: Reconstitution and In Vitro Application
This compound is a specific agonist for the oxytocin receptor (OTR).[5][6] The following provides a general protocol for its reconstitution and use in in vitro assays.
Reconstitution Protocol:
-
Equilibrate the lyophilized peptide vial to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the desired volume of a sterile solvent (e.g., sterile distilled water or a buffer appropriate for your cell culture system) to achieve a stock solution of a specific concentration.
-
Gently agitate to dissolve the peptide completely.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
In Vitro Experimental Application:
This compound has been shown to excite subicular neurons at concentrations as low as 0.3 µM.[5] In vitro studies have utilized concentrations around 1 µM to evoke responses in neurons.[5] The optimal concentration will vary depending on the cell type and the specifics of the experiment.
Table 2: Example Concentrations of this compound in In Vitro Experiments
| Application | Concentration | Effect | Reference |
| Neuronal depolarization | 0.3 µM | Induces depolarization in bursting and regular firing cells. | [5] |
| Inward current evocation in PVT neurons | 1 µM | Evokes an inward current of 5.9 pA. | [5] |
| Increase in sEPSC frequency in PVT neurons | 1 µM | Increases spontaneous excitatory postsynaptic currents. | [5] |
Signaling Pathway and Experimental Workflow
This compound acts as an agonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). Activation of the oxytocin receptor can initiate several intracellular signaling cascades.
Caption: Oxytocin receptor signaling cascade initiated by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Disposal Plan
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.[7] As a general guideline for peptide-based drugs:
-
Unused Product: Dispose of as chemical waste. Do not dispose of down the drain.[7]
-
Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed waste container.
-
Liquid Waste: Collect liquid waste containing the peptide in a clearly labeled, sealed container for chemical waste disposal.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7]
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. merck.com [merck.com]
- 3. abcepta.com [abcepta.com]
- 4. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
